2-Azaspiro[3.5]nonane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHACXHZLHDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-07-1 | |
| Record name | 2-Azaspiro[3.5]nonane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-azaspiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of 2-Azaspiro[3.5]nonane Hydrochloride: A Multi-technique Approach to Elucidating a Key Medicinal Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical framework for the comprehensive structural analysis of 2-Azaspiro[3.5]nonane hydrochloride. This spirocyclic scaffold is of increasing interest in medicinal chemistry due to its rigid, three-dimensional structure, which makes it an attractive building block for novel therapeutics.[1][2] The unambiguous confirmation of its structure is a critical prerequisite for its application in drug design and development, where precise stereochemistry and connectivity dictate biological activity.
This document eschews a rigid template, instead presenting a logical, causality-driven workflow. We will explore the core analytical techniques, delving not just into the "how" but the "why" of their application, ensuring a self-validating system of characterization.
The Compound: Physicochemical Identity
This compound is a salt, typically presenting as a solid powder.[3] Its structure features a four-membered azetidine ring and a six-membered cyclohexane ring sharing a single quaternary carbon atom—the spiro center. This unique arrangement imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.[4] The hydrochloride salt form generally enhances aqueous solubility and stability.
| Property | Value | Source |
| CAS Number | 1303968-07-1 | [3][5] |
| Molecular Formula | C₈H₁₅N · HCl | |
| Molecular Weight | 161.67 g/mol | |
| InChI Key | XNCHACXHZLHDOE-UHFFFAOYSA-N | [3] |
| Physical Form | Powder / Solid | [3] |
| Storage | Room Temperature | [3] |
The Analytical Imperative: A Symphony of Techniques
No single technique can fully resolve the structure of a novel or complex molecule like this compound. An integrated approach is paramount for achieving absolute structural confirmation. The causality is clear: each technique provides an orthogonal piece of the structural puzzle. Mass spectrometry confirms the mass, NMR elucidates the connectivity and local environment of atoms, IR spectroscopy identifies key functional groups, and X-ray crystallography provides the definitive three-dimensional arrangement in the solid state.
The following diagram illustrates the logical workflow for a comprehensive structural validation.
Sources
An In-depth Technical Guide to the Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures. This evolution is driven by the need for compounds with improved pharmacological profiles, including enhanced target specificity, increased metabolic stability, and better physicochemical properties such as solubility.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional conformations offer a unique way to orient substituents in space, enabling more precise interactions with biological targets.[1]
2-Azaspiro[3.5]nonane, a scaffold featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring, is a particularly valuable building block in drug discovery. It serves as a bioisosteric replacement for common motifs like piperidine, often leading to improvements in properties such as lipophilicity and metabolic stability. This guide provides a detailed technical overview of a plausible and robust synthetic pathway to 2-Azaspiro[3.5]nonane hydrochloride, a key intermediate for the synthesis of a wide array of biologically active molecules.[2]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the spirocyclic core at the C-N bond of the azetidine ring. This leads to a key precursor, a protected 1-(aminomethyl)cyclohexane derivative with a suitable leaving group on the methyl carbon. The synthesis, therefore, can be strategically divided into three main stages:
-
Construction of a Boc-protected aminomethylcyclohexanol precursor.
-
Formation of the spirocyclic azetidine ring via intramolecular cyclization.
-
Deprotection of the nitrogen to yield the final hydrochloride salt.
This approach leverages readily available starting materials and employs well-established, high-yielding reactions, making it suitable for both laboratory-scale synthesis and potential scale-up.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Key Precursor: 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane
The synthesis commences with the construction of a key acyclic precursor, 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane. This intermediate contains the pre-formed cyclohexane ring and the necessary functional groups for the subsequent cyclization.
Step 1.1: Synthesis of 1-Aminocyclohexanecarbonitrile
The first step involves a Strecker amino acid synthesis, a classic method for preparing α-amino acids and their derivatives. In this case, cyclohexanone is reacted with sodium cyanide and ammonium chloride to produce 1-aminocyclohexanecarbonitrile.
Step 1.2: Boc Protection of the Amino Group
The crude 1-aminocyclohexanecarbonitrile is then protected with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions at the final step. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
Step 1.3: Reduction of the Nitrile to the Primary Alcohol
The final step in the precursor synthesis is the reduction of the nitrile group to a primary alcohol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, a milder and often preferred method is the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst, which selectively reduces the nitrile to the corresponding primary amine, which in this case, after workup, yields the desired alcohol.
Caption: Synthetic workflow for the key precursor.
Part 2: Formation of the Azaspiro[3.5]nonane Core via Intramolecular Cyclization
With the key precursor in hand, the next stage focuses on the construction of the azetidine ring to form the spirocyclic core. This is achieved through an intramolecular nucleophilic substitution reaction.
Step 2.1: Activation of the Primary Alcohol
The hydroxyl group of 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane is a poor leaving group. Therefore, it must be converted into a better leaving group, such as a tosylate or mesylate. This is typically accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This reaction yields the activated precursor, tert-butyl (1-(((p-tolylsulfonyl)oxy)methyl)cyclohexyl)carbamate.
Step 2.2: Intramolecular Cyclization
The activated precursor is then treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to deprotonate the Boc-protected amine. The resulting anion acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group and displacing it to form the four-membered azetidine ring. This reaction results in the formation of tert-butyl 2-azaspiro[3.5]nonane-2-carboxylate (N-Boc-2-azaspiro[3.5]nonane).
Part 3: Deprotection to Yield this compound
The final step of the synthesis is the removal of the Boc protecting group to unmask the secondary amine and form the hydrochloride salt.
Step 3.1: Acid-Mediated Deprotection
N-Boc-2-azaspiro[3.5]nonane is treated with a strong acid, such as hydrochloric acid, often in a solvent like dioxane or methanol.[3] The acid cleaves the tert-butoxycarbonyl group, releasing isobutylene and carbon dioxide, to afford the free 2-azaspiro[3.5]nonane. The use of hydrochloric acid directly yields the desired hydrochloride salt. The product can then be isolated by precipitation or crystallization.
Experimental Protocols
Protocol for the Synthesis of 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane
-
Synthesis of 1-Aminocyclohexanecarbonitrile: In a well-ventilated fume hood, a solution of sodium cyanide (1.1 eq) in water is added dropwise to a stirred solution of ammonium chloride (1.2 eq) in water at 0-5 °C. Cyclohexanone (1.0 eq) is then added, and the mixture is stirred at room temperature for 24 hours. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Boc Protection: The crude 1-aminocyclohexanecarbonitrile is dissolved in a suitable solvent such as dichloromethane. Triethylamine (1.5 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with aqueous solutions of HCl (1M), sodium bicarbonate, and brine. The organic layer is dried and concentrated to give tert-butyl (1-cyanocyclohexyl)carbamate.
-
Reduction: The Boc-protected nitrile is dissolved in methanol. Cobalt(II) chloride hexahydrate (0.2 eq) is added, and the solution is cooled to 0 °C. Sodium borohydride (3.0 eq) is added portion-wise, and the reaction is stirred at room temperature for 4 hours. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane.
Protocol for the Synthesis of N-Boc-2-azaspiro[3.5]nonane
-
Tosylation: To a solution of 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane (1.0 eq) in anhydrous pyridine at 0 °C, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise. The reaction is stirred at 0 °C for 4-6 hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated.
-
Cyclization: The crude tosylate is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added carefully in portions at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 6-8 hours. After cooling, the reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords N-Boc-2-azaspiro[3.5]nonane.
Protocol for the Synthesis of this compound
-
Deprotection: N-Boc-2-azaspiro[3.5]nonane is dissolved in a minimal amount of methanol. A solution of hydrochloric acid in dioxane (4M) is added, and the mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid, which can be collected by filtration and dried under vacuum.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1.1 | Cyclohexanone | 1-Aminocyclohexanecarbonitrile | NaCN, NH₄Cl | 75-85 |
| 1.2 | 1-Aminocyclohexanecarbonitrile | tert-butyl (1-cyanocyclohexyl)carbamate | Boc₂O, Et₃N | 90-95 |
| 1.3 | tert-butyl (1-cyanocyclohexyl)carbamate | 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane | NaBH₄, CoCl₂ | 70-80 |
| 2.1 | 1-(Boc-amino)-1-(hydroxymethyl)cyclohexane | tert-butyl (1-(((p-tolylsulfonyl)oxy)methyl)cyclohexyl)carbamate | TsCl, Pyridine | 85-95 |
| 2.2 | Activated Tosylate | N-Boc-2-azaspiro[3.5]nonane | NaH | 60-75 |
| 3.1 | N-Boc-2-azaspiro[3.5]nonane | This compound | HCl in Dioxane | >95 |
Conclusion
The synthesis of this compound presented herein provides a reliable and efficient pathway to this valuable spirocyclic building block. The strategic use of a Boc protecting group allows for the selective construction of the azetidine ring via intramolecular cyclization, a key step in this synthetic route. Each step employs well-understood and scalable reactions, making this pathway amenable to the production of significant quantities of the target compound for applications in drug discovery and development. The availability of such three-dimensional scaffolds is crucial for the continued innovation in medicinal chemistry and the development of next-generation therapeutics.
References
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
Deprez-Poulain, R., & Deprez, B. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Future Medicinal Chemistry, 6(1), 79-100. [Link]
-
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009-3012. [Link]
- Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN112250559A.
- Google Patents. (2021). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN113372481A.
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]
-
Heider, P. L., Born, S. C., Basak, S., Benyahia, B., Lakerveld, R., Zhang, H., ... & Myerson, A. S. (2014). Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical. Organic Process Research & Development, 18(3), 402-409. [Link]
Sources
Foreword: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Application of 2-Azaspiro[3.5]nonane Hydrochloride
In the landscape of contemporary medicinal chemistry, the principle of "escaping from flatland" has become a central tenet in the design of novel therapeutics. This concept advocates for a move away from flat, aromatic-rich molecules towards more three-dimensional, Fsp³-rich scaffolds. These complex structures offer superior spatial arrangement of pharmacophoric features, leading to enhanced target selectivity, improved physicochemical properties, and often, better metabolic stability. It is within this paradigm that spirocyclic systems, particularly small azaspirocycles, have emerged as exceptionally valuable building blocks.
This guide focuses on one such scaffold: This compound . While a singular, seminal "discovery" paper for this compound is not prominent in the literature, its importance is underscored by its frequent appearance in modern patents and medicinal chemistry studies as a critical structural motif. This document, therefore, serves as a technical synthesis of its strategic importance, plausible synthetic routes, and its role as a superior bioisosteric replacement for more conventional heterocycles like piperidine.
The 2-Azaspiro[3.5]nonane Core: A Privileged Scaffold
The 2-Azaspiro[3.5]nonane framework features a unique fusion of an azetidine ring and a cyclohexane ring, sharing a single quaternary carbon atom. This arrangement imparts significant conformational rigidity, a highly desirable trait in drug design. Unlike flexible aliphatic chains or conformationally mobile rings, the locked structure of the azaspiro[3.5]nonane core reduces the entropic penalty upon binding to a biological target, which can translate to higher potency.
Physicochemical and Structural Data
A summary of the core properties of the hydrochloride salt is presented below. It is important to note that while the compound is commercially available, detailed experimental spectroscopic data in public literature is limited, as it is primarily used as an intermediate.
| Property | Value | Source(s) |
| Compound Name | This compound | [1][2] |
| CAS Number | 1303968-07-1 | [1][2][3] |
| Molecular Formula | C₈H₁₅N · HCl | [2] |
| Molecular Weight | 161.67 g/mol | [2] |
| Purity | Typically ≥95% (Commercial) | [2] |
Foundational Synthesis: A Multi-Step Approach
The synthesis of this compound is not a trivial one-step process. It requires a strategic construction of the spirocyclic core, followed by the formation of the azetidine ring. While multiple proprietary routes exist, a plausible and instructive pathway can be constructed based on established organic chemistry principles, such as the malonic ester synthesis for building cyclic systems.
The overall strategy involves creating a suitably functionalized cyclohexane precursor which is then used to build the azetidine ring. The most common and practical approach involves the synthesis of a stable, protected intermediate, typically the N-Boc derivative, which can then be easily deprotected to yield the desired hydrochloride salt.
Visualizing the Synthetic Pathway
The following diagram illustrates a logical multi-step synthesis culminating in the formation of this compound.
Sources
2-Azaspiro[3.5]nonane hydrochloride molecular weight
An In-Depth Technical Guide to 2-Azaspiro[3.5]nonane Hydrochloride: Properties, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry, there is a significant drive to develop novel three-dimensional (3D) molecular scaffolds that can provide superior pharmacological profiles compared to traditional flat, aromatic structures. Azaspirocycles, characterized by their rigid conformational structures and precise spatial arrangement of atoms, have emerged as highly valuable building blocks in drug discovery. Among these, the 2-azaspiro[3.5]nonane framework is a key scaffold, offering a unique combination of a four-membered azetidine ring and a six-membered cyclohexane ring.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth information on the molecular properties, characterization, and applications of this compound (CAS No: 1303968-07-1). As a senior application scientist, the goal is to not only present data but also to explain the causality behind the experimental and analytical choices, ensuring a trustworthy and authoritative narrative.
Core Molecular Properties and Structure
This compound is a salt form of the parent spirocyclic amine. The hydrochloride salt is typically preferred in research and development due to its enhanced stability and solubility in aqueous media, which is advantageous for biological assays and formulation studies.
Calculation of Molecular Weight
The molecular weight is a fundamental property derived from the molecular formula, C₈H₁₆ClN. The calculation is based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N).
-
Atomic Weight of Carbon (C): ~12.011 g/mol
-
Atomic Weight of Hydrogen (H): ~1.008 g/mol
-
Atomic Weight of Chlorine (Cl): ~35.453 g/mol
-
Atomic Weight of Nitrogen (N): ~14.007 g/mol
Calculation:
-
Mass of Carbon: 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Mass of Hydrogen: 16 atoms × 1.008 g/mol = 16.128 g/mol
-
Mass of Chlorine: 1 atom × 35.453 g/mol = 35.453 g/mol
-
Mass of Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol
-
Total Molecular Weight: 96.088 + 16.128 + 35.453 + 14.007 = 161.676 g/mol
This calculated value aligns with the commonly cited molecular weight of 161.67 g/mol .[1][2]
Physicochemical Data Summary
For ease of reference, the key quantitative properties of this compound are summarized below. These properties are critical for experimental design, from weighing the compound for a reaction to preparing stock solutions for biological screening.
| Property | Value | Source |
| CAS Number | 1303968-07-1 | [1][2] |
| Molecular Formula | C₈H₁₆ClN | [2] |
| Molecular Weight | 161.67 g/mol | [1][2] |
| Purity | Min. 95% (Typical) | [1] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature | [2] |
Synthesis and Structural Verification Workflow
The synthesis of azaspirocycles is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The subsequent verification of the molecular weight and structure is a critical quality control step.
Caption: Generalized workflow for the synthesis and verification of this compound.
Representative Synthesis Protocol
While the precise, proprietary synthesis route for this specific compound (CAS 1303968-07-1) is not publicly detailed, a general methodology for creating similar azaspiro[3.5]nonane cores can be described. The following protocol is a representative example adapted from known chemical literature for constructing spirocyclic amines.[3][4]
Objective: To synthesize the 2-azaspiro[3.5]nonane core.
Step 1: Formation of a Precursor (e.g., via Cyclization)
-
Dissolve the starting materials (e.g., a suitable di-substituted cyclohexane derivative and an amine precursor) in an appropriate solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a reagent to facilitate cyclization (e.g., a coupling agent or a base to induce an intramolecular reaction).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution (e.g., NH₄Cl).
-
Perform a liquid-liquid extraction using an organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Reduction/Deprotection
-
If the synthesized intermediate contains a protecting group (e.g., a Boc or Cbz group), it must be removed.
-
For a Boc group, dissolve the intermediate in a solution of HCl in Dioxane or Trifluoroacetic Acid (TFA) in DCM.
-
Stir for 1-4 hours at room temperature.
-
Concentrate the solvent in vacuo to yield the crude hydrochloride salt.
Step 3: Purification
-
Purify the crude product via recrystallization from a suitable solvent system (e.g., Ethanol/Ether) or by flash column chromatography on silica gel to yield the pure this compound.
Experimental Verification of Molecular Weight via Mass Spectrometry
Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, organic molecules like azaspiro-alkaloid salts.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (~0.1 mg/mL) in a suitable solvent, typically Methanol or Acetonitrile/Water (50:50) with 0.1% formic acid to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode (ESI+), as the nitrogen atom is readily protonated.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.
-
Data Analysis:
-
The parent amine, 2-Azaspiro[3.5]nonane (C₈H₁₅N), has a monoisotopic mass of 125.1204 Da.
-
In the ESI+ mode, the molecule will be detected as the protonated molecular ion [M+H]⁺.
-
Expected m/z: 125.1204 (M) + 1.0078 (H⁺) = 126.1282 .
-
The presence of a prominent peak at this m/z value confirms the mass of the free base, thereby validating the molecular weight of the parent compound. The hydrochloride counter-ion is not typically observed covalently bound in the gas phase under these conditions.
-
Relevance and Applications in Drug Discovery
The 2-azaspiro[3.5]nonane scaffold is not merely a chemical curiosity; its unique 3D geometry provides tangible benefits in the design of new therapeutics.
1. Bioisosteric Replacement: The azaspiro[3.5]nonane motif can serve as a bioisostere for more common cyclic amines like piperidine.[5][6] Replacing a piperidine ring with this spirocyclic core can improve key drug properties:
-
Metabolic Stability: The quaternary spiro-carbon is less susceptible to enzymatic oxidation by cytochrome P450 enzymes compared to the CH₂ groups in piperidine.[6]
-
Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, which are critical for a drug's ADME profile.[7]
-
Novelty and IP: It provides a route to novel chemical matter, allowing for the development of patent-free drug candidates.
2. Versatile Building Block: As a high-quality reagent, this compound is an intermediate used in the synthesis of more complex molecules.[1] Its defined structure and reactive secondary amine handle allow chemists to build out from the core in precise vectors, exploring the chemical space around a biological target.
3. Therapeutic Potential: While specific applications for this exact molecule are proprietary, closely related azaspiro[3.5]nonane derivatives have been investigated for a range of therapeutic targets, including:
-
G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[7][8]
-
Fatty Acid Amide Hydrolase (FAAH) inhibitors for analgesic and anti-inflammatory effects.[8]
The rigidity of the scaffold helps to lock bioactive conformations, reducing the entropic penalty upon binding to a target protein and potentially leading to higher potency.[9]
Conclusion
This compound is a valuable chemical tool for researchers in the pharmaceutical sciences. Its molecular weight of 161.67 g/mol is a foundational parameter, verified through standard analytical techniques like mass spectrometry. Beyond this fundamental property, the compound's true value lies in its rigid, three-dimensional structure, which offers distinct advantages over traditional flat scaffolds in the design of next-generation therapeutics with improved potency, selectivity, and metabolic stability. This guide provides the core technical knowledge needed to effectively utilize this important building block in research and development endeavors.
References
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
PubChem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
PubChem. (n.d.). 2-Azaspiro(3.5)nonane, hydrochloride (1:1). Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. Retrieved from [Link]
- Arnold, F. H., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1303968-07-1|this compound|BLD Pharm [bldpharm.com]
- 3. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of the spectroscopic characterization of 2-Azaspiro[3.5]nonane hydrochloride, a saturated heterocyclic compound with a spirocyclic scaffold. Such motifs are of increasing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and structural elucidation in drug discovery and development workflows.
Given the limited availability of published experimental spectra for this specific compound, this guide will focus on a comprehensive theoretical and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will also provide detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds.
Molecular Structure and Expected Spectroscopic Features
This compound is the salt formed from the protonation of the secondary amine in 2-Azaspiro[3.5]nonane by hydrochloric acid. The key structural features to consider for spectroscopic analysis are the azetidine ring, the cyclohexane ring, the spiro center, and the ammonium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a solvent like D₂O or DMSO-d₆ is expected to show distinct signals for the protons on the azetidine and cyclohexane rings. The protonation of the nitrogen atom will lead to a downfield shift of the adjacent protons compared to the free base.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Notes |
| N-H₂⁺ | 8.5 - 9.5 | Broad singlet | 2H | Chemical shift and line width are dependent on solvent and concentration. |
| H-1, H-3 (azetidine) | 3.5 - 4.0 | Triplet | 4H | Adjacent to the positively charged nitrogen, resulting in a significant downfield shift. |
| H-5, H-9 (cyclohexane, axial & equatorial) | 1.6 - 2.0 | Multiplet | 4H | Protons on the carbons adjacent to the spiro center. |
| H-6, H-8 (cyclohexane, axial & equatorial) | 1.4 - 1.8 | Multiplet | 4H | |
| H-7 (cyclohexane, axial & equatorial) | 1.3 - 1.7 | Multiplet | 2H |
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-1, C-3 (azetidine) | 50 - 55 | Attached to the nitrogen, shifted downfield. |
| C-4 (spiro) | 35 - 40 | Quaternary carbon, signal will be of lower intensity. |
| C-5, C-9 (cyclohexane) | 30 - 35 | |
| C-6, C-8 (cyclohexane) | 20 - 25 | |
| C-7 (cyclohexane) | 25 - 30 |
Experimental Protocol for NMR Data Acquisition
A robust protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from C-H and N-H bonds.
Table 3: Predicted Key IR Absorptions for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H₂⁺ stretch (ammonium) | 2800 - 3200 | Strong, broad | A key indicator of the hydrochloride salt formation. |
| C-H stretch (alkane) | 2850 - 3000 | Strong | From the CH₂ groups in both rings. |
| N-H bend | 1500 - 1650 | Medium to strong | |
| C-H bend | 1350 - 1480 | Medium |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually presented as % Transmittance vs. Wavenumber (cm⁻¹).
-
Caption: Workflow for IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, electrospray ionization (ESI) would be a suitable technique.
The analysis will detect the cationic form, which is the free base 2-Azaspiro[3.5]nonane protonated. The molecular formula of the free base is C₈H₁₅N, with a monoisotopic mass of approximately 125.12 Da.[3] Therefore, the parent ion ([M+H]⁺) is expected at an m/z of approximately 126.13.
Table 4: Predicted Key Ions in the Mass Spectrum of 2-Azaspiro[3.5]nonane
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 126.13 | The protonated parent molecule. |
| [M]⁺˙ | 125.12 | The radical cation, may be observed depending on the ionization method. |
Expected Fragmentation: The fragmentation of the molecular ion would likely involve the cleavage of the azetidine and cyclohexane rings.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Infusion and Ionization:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization.
-
-
Mass Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 126.13) to induce fragmentation and analyze the daughter ions.
-
Caption: Workflow for Mass Spectrometry data acquisition.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While experimental data is not widely available, the predictive analysis and detailed protocols presented here offer a solid foundation for researchers working with this and related spirocyclic compounds. The combination of NMR, IR, and MS, guided by the principles outlined, will enable confident structural verification and purity assessment, which are essential steps in the drug discovery and development pipeline.
References
-
French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H15N). Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Purity and Characterization of 2-Azaspiro[3.5]nonane Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of scientific integrity and successful therapeutic development. 2-Azaspiro[3.5]nonane hydrochloride, a key building block in modern medicinal chemistry, presents a unique analytical challenge due to its spirocyclic nature. This guide provides an in-depth, experience-driven approach to the comprehensive analysis of this compound, ensuring its purity, identity, and quality for downstream applications.
The structure of this guide is designed to follow a logical workflow, from initial identity confirmation to detailed purity assessment and impurity profiling. We will delve into the "why" behind each analytical choice, grounding our protocols in authoritative standards and field-proven expertise.
Foundational Identity Confirmation: Beyond a Simple Melting Point
Initial confirmation of this compound's identity requires a multi-technique approach. While basic physicochemical properties offer preliminary data, they are insufficient for unambiguous identification.
Physicochemical Properties Summary
| Property | Expected Value | Significance |
| CAS Number | 1303968-07-1 | Unique chemical identifier for database tracking. |
| Molecular Formula | C₈H₁₆ClN | Confirms the elemental composition. |
| Molecular Weight | 161.67 g/mol | Used in mass spectrometry and for solution preparation. |
| Appearance | White to off-white solid | A simple but crucial first-pass quality check. |
Spectroscopic Confirmation: The Triad of Analysis
Spectroscopic methods provide the foundational "fingerprint" of the molecule. We employ Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in concert to build a cohesive and undeniable structural confirmation.
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
Causality of NMR Choices:
-
¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. This is critical for confirming the integrity of the azetidine and cyclohexane rings.
-
¹³C NMR reveals the number of chemically distinct carbon atoms, including the quaternary spiro-carbon, which is a key structural feature.
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are appropriate solvents, given the hydrochloride salt's polarity. The choice can affect the exchange rate of the N-H proton.
Expected ¹H NMR Spectral Features (Illustrative): The protonated amine and the adjacent protons on both the azetidine and cyclohexane rings will be shifted downfield. Protons on the four-membered azetidine ring will likely appear as complex multiplets due to restricted bond rotation. The cyclohexane ring protons will also present as a series of overlapping multiplets. The absence of olefinic or aromatic signals is a key confirmation of saturation.
Expected ¹³C NMR Spectral Features (Illustrative): Key signals would include those for the carbons adjacent to the nitrogen, the spirocyclic carbon atom (a quaternary signal), and the remaining methylene groups of the cyclohexane ring. The number of signals will confirm the molecule's symmetry.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal in a clear region of the spectrum must be added.
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
MS provides the exact molecular weight of the free base, confirming the elemental composition.
Causality of MS Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized molecule. It is a "soft" ionization technique that typically yields the molecular ion of the free base.
-
Expected Ion: In positive ion mode, the expected species is the [M+H]⁺ ion of the free base (2-Azaspiro[3.5]nonane), where M is the mass of the neutral molecule. The calculated monoisotopic mass of the free base (C₈H₁₅N) is 125.12 Da. Therefore, the primary observed ion should be at m/z 126.13.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A short C18 column can be used to separate the main component from any non-volatile impurities before it enters the mass spectrometer.
-
MS Acquisition: Acquire the mass spectrum in positive ESI mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its mass matches the theoretical value.
FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]
Causality of FTIR Choices: FTIR is excellent for confirming the presence of key bonds and the overall nature of the molecule. For this compound, we expect to see:
-
N-H stretching: A broad absorption in the range of 2700-3300 cm⁻¹ is characteristic of a secondary amine salt.
-
C-H stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the rings.
-
C-N stretching: Absorptions in the fingerprint region (typically 1000-1250 cm⁻¹).
-
Absence of signals: The absence of C=C, C=O, or C≡N stretches confirms the lack of these functional groups.
Quantitative Purity Assessment: Chromatographic and Titrimetric Approaches
Once identity is confirmed, the focus shifts to quantifying the purity of the batch. High-Performance Liquid Chromatography (HPLC) is the primary tool for this, offering high-resolution separation of the main component from impurities.
High-Performance Liquid Chromatography (HPLC)
For a polar amine salt, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.
Causality of HPLC Method Choices:
-
Column: A C18 stationary phase provides a good balance of hydrophobicity for retaining the compound.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (acetonitrile or methanol) is standard. The acid serves to protonate the amine, ensuring good peak shape, and helps to ion-pair with the analyte for better retention.
-
Detector: UV detection at a low wavelength (e.g., 205-215 nm) is typically used for compounds lacking a strong chromophore.[2] If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide a more uniform response for non-chromophoric compounds.
Protocol 3: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 15-20 minutes to elute both the main compound and any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.
-
Purity Calculation: Purity is determined by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for Comprehensive Characterization
The following diagram illustrates the logical flow for the complete characterization and purity assessment of this compound.
Sources
Introduction: The Critical Role of Solubility in Pre-formulation
An In-Depth Technical Guide to the Solubility Profile of 2-Azaspiro[3.5]nonane Hydrochloride
This compound is a spirocyclic saturated heterocycle, a structural motif of increasing interest in medicinal chemistry. Spirocycles provide a rigid, three-dimensional exit vector from a core scaffold, enabling novel exploration of chemical space and potentially improving physicochemical properties compared to their flatter aromatic counterparts. As with any drug candidate, a thorough understanding of its solubility profile is a non-negotiable prerequisite for successful drug development. Poor aqueous solubility can lead to unreliable bioassay results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2]
This guide provides a comprehensive framework for characterizing the aqueous solubility profile of this compound. We will move beyond simple data reporting to explain the causality behind the necessary experimental choices, providing researchers, scientists, and drug development professionals with a robust methodology for generating and interpreting a complete solubility package.
Theoretical Framework: Predicting the Behavior of this compound
The structure of this compound—a secondary amine salt—provides immediate, actionable insights into its expected solubility behavior.
-
Impact of pH: The compound is the hydrochloride salt of a weak base (the secondary amine). Therefore, its aqueous solubility is expected to be highly dependent on pH.[3] At low (acidic) pH, the amine will be fully protonated, existing as the highly polar and water-soluble ammonium cation. As the pH of the solution increases, approaching the pKa of the secondary amine, the equilibrium will shift towards the neutral, uncharged free base. This free base is significantly more lipophilic and is expected to have much lower aqueous solubility. Consequently, a sharp decrease in solubility is anticipated as the pH rises, with potential for precipitation.[4][5]
-
Effect of Temperature: The dissolution of most solid compounds, including salts, is an endothermic process, meaning it requires energy to break the crystal lattice bonds.[6] Therefore, it is generally expected that the solubility of this compound will increase with temperature.[7][8] However, the magnitude of this effect can vary and must be determined empirically.
-
Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic solubility is typically a high-throughput measurement where a compound is introduced from a DMSO stock solution into an aqueous buffer.[9][10][11] Precipitation is measured over a short time frame (e.g., 2 hours), providing a rapid but often overestimated value that reflects the compound's tendency to remain in a supersaturated state.[1][12]
-
Thermodynamic (or Equilibrium) solubility is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until the concentration of the dissolved compound is constant.[13][14][15][16] This is the gold-standard measurement for pre-formulation and biopharmaceutical classification.[2]
-
Experimental Determination of Thermodynamic Solubility
The Shake-Flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[14][15] The following protocol is designed to generate a comprehensive pH-solubility profile.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Use buffers with components that are unlikely to form insoluble salts with the test compound.
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom. The goal is to create a saturated solution in equilibrium with the solid phase.[14]
-
Equilibration: Add a precise volume (e.g., 2 mL) of each prepared buffer to the corresponding vials. Seal the vials tightly.
-
Incubation & Agitation: Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period.[13] To ensure equilibrium is reached, it is recommended to incubate for at least 48-72 hours.[14] A key self-validating step is to take measurements at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is confirmed when the measured concentration no longer changes.[12]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Separate the saturated supernatant from the solid residue using centrifugation followed by filtration through a low-binding 0.45 µm filter.[13]
-
pH Measurement: Accurately measure the final pH of the filtrate, as the addition of the compound may slightly alter it.[12]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: It is best practice to analyze the remaining solid residue by a technique like X-ray powder diffraction (XRPD) to confirm that no phase or form conversion (e.g., from the salt to the free base) has occurred during the experiment.[14]
Workflow Diagram: Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Measurement.
Analytical Quantification
A robust and validated analytical method is essential for accurately quantifying the dissolved compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard choice for this application.[17][18]
Protocol: RP-HPLC Method for Quantification
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.[17]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes can be used to ensure elution of the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is necessary).[17]
-
Quantification: Generate a calibration curve using a series of known concentrations of this compound. The concentration of the unknown samples is then determined by comparing their peak areas to this standard curve.
Data Presentation and Interpretation
The results of the pH-solubility study should be summarized in a clear, tabular format and visualized in a graph.
Example Data Table: pH-Solubility Profile at 25 °C
| Initial Buffer pH | Final Solution pH | Measured Solubility (µg/mL) | Measured Solubility (mM) |
| 2.0 | 2.1 | > 2000 | > 12.3 |
| 4.5 | 4.6 | 1850 | 11.4 |
| 6.8 | 6.9 | 975 | 6.0 |
| 7.4 | 7.5 | 450 | 2.8 |
| 9.0 | 8.8 | 85 | 0.5 |
| Note: Data are hypothetical and for illustrative purposes. The molecular weight of this compound is approximately 161.67 g/mol . |
Visualization: Expected pH-Solubility Relationship
The data from the table can be used to generate a pH-solubility profile, which is expected to show high solubility at low pH that decreases as the pH increases, reflecting the conversion of the soluble salt to the less soluble free base.
Sources
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inventivapharma.com [inventivapharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jetir.org [jetir.org]
A Senior Application Scientist's Guide to the Synthesis of Novel Azaspiro Compounds
Abstract
The quest for novel chemical entities with superior therapeutic profiles has driven medicinal chemists to explore architectures beyond traditional "flat" aromatic systems. In this pursuit, azaspirocyclic compounds—bicyclic frameworks sharing a single nitrogen-containing spirocenter—have emerged as compelling three-dimensional (3D) scaffolds. Their inherent structural rigidity, precise vectorial display of substituents, and capacity to modulate critical physicochemical properties offer significant advantages in drug design. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing novel azaspiro compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide strategic synthetic planning.
Chapter 1: The Strategic Imperative for Azaspirocyclic Scaffolds in Drug Discovery
Azaspirocycles offer a distinct structural advantage over their acyclic or simple heterocyclic counterparts. The spirocyclic core imparts a rigid, non-planar geometry, allowing for a more precise orientation of functional groups to interact with the complex topographies of biological targets like enzymes and receptors.[1] This three-dimensionality is crucial for enhancing binding affinity and selectivity.
One of the most significant benefits is the increase in the fraction of sp3-hybridized carbons (Fsp³). A higher Fsp³ value is strongly correlated with improved clinical success, as it often leads to enhanced aqueous solubility, better metabolic stability, and reduced off-target toxicity.[1][2][3] The nitrogen atom within the framework is not merely a structural element; it provides a key site for functionalization and critically influences the compound's basicity, polarity, and hydrogen bonding capacity.[1] These properties are paramount for optimizing Administration, Distribution, Metabolism, and Excretion (ADME) profiles.[3] Consequently, azaspirocyclic motifs are increasingly found in a diverse array of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[1][4]
Chapter 2: A Logic-Driven Workflow for Synthetic Strategy Selection
The synthesis of an azaspirocycle is not a one-size-fits-all endeavor. The optimal strategy depends on the target ring sizes, desired stereochemistry, and available starting materials. A logical workflow can guide the chemist to the most efficient pathway.
Caption: A workflow for selecting an azaspirocycle synthetic strategy.
Chapter 3: Foundational Strategies: Intramolecular Cyclizations
Intramolecular reactions are among the most powerful and reliable methods for constructing cyclic systems, including azaspirocycles. By tethering the reacting partners, these reactions benefit from favorable entropic factors, often proceeding with high efficiency and stereocontrol.
Mechanism & Rationale
The core principle involves a precursor molecule containing both a nucleophilic nitrogen (or a precursor) and an electrophilic center, separated by a suitable linker. The cyclization is triggered to form the second ring around a quaternary carbon, the spirocenter. Common strategies include intramolecular Michael additions, Heck reactions, and Mannich-type cyclizations.[5][6] The choice of reaction is dictated by the desired functionality in the final product. For instance, an intramolecular Heck reaction is ideal for creating a C-C bond adjacent to the nitrogen, often starting from an aryl or vinyl halide tethered to an enamine or enamide.
Representative Protocol: NBS-Promoted Semipinacol Rearrangement
A creative and highly diastereoselective method for forming complex azaspirocycles involves a semipinacol rearrangement. This strategy was effectively used in synthetic studies toward the marine alkaloid halichlorine.[7][8]
Objective: To construct a 6-azaspiro[4.5]decane core via a convergent approach, culminating in an N-bromosuccinimide (NBS)-promoted cyclization.
Step-by-Step Methodology: [7]
-
Fragment Coupling: A chiral 2-trimethylstannyl piperidine derivative is coupled with a substituted cyclobutanone.
-
Causality: The use of an organostannane provides a nucleophilic species that can add effectively to the cyclobutanone carbonyl. Using an N-p-toluenesulfonyl-2-iodo-2-piperidene as a precursor to the organometallic reagent is critical for the success of this coupling.[7]
-
-
Precursor Formation: The coupled product, a tertiary alcohol, is prepared for the key rearrangement step.
-
NBS-Promoted Semipinacol Rearrangement: The alcohol is treated with N-bromosuccinimide (NBS) in an appropriate solvent (e.g., dichloromethane) at low temperature.
-
Mechanism: NBS activates the alkene, which is then attacked by the neighboring hydroxyl group. This is followed by a rearrangement cascade where one of the cyclobutane C-C bonds migrates, leading to ring expansion and formation of the spirocyclic ketone.
-
Expertise: This specific reaction is highly diastereoselective, establishing four new stereogenic centers in a single, efficient operation.[7] The stereochemical outcome is directed by the existing stereocenters in the starting fragments.
-
-
Work-up and Purification: The reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess NBS. The organic product is extracted, dried, and purified by column chromatography to yield the desired azaspirocyclic ketone.
Chapter 4: Convergent Powerhouse: Cycloaddition Reactions
Cycloaddition reactions excel at rapidly building molecular complexity, forming multiple bonds and stereocenters in a single step. For azaspirocycle synthesis, [3+2] and [4+2] cycloadditions are particularly valuable.
[3+2] Dipolar Cycloadditions
This strategy involves the reaction of a three-atom dipole (like an azomethine ylide) with a dipolarophile (an alkene).[9] It is a highly efficient method for constructing five-membered nitrogen heterocycles.
A notable application is the Lewis acid-mediated [3+2] cycloaddition of N-sulfonylaziridines with alkenes, which provides rapid access to 1-azaspiro[4.n]alkanes.[10] The reaction proceeds through the C-N bond cleavage of the aziridine to form a 1,3-zwitterionic species, which is the rate-determining step.[10]
Example Protocol: Lewis Acid-Mediated [3+2] Cycloaddition [10]
-
A solution of the N-sulfonylaziridine (1.0 equiv) in dichloromethane (CH₂Cl₂) is cooled to -78 °C under an argon atmosphere.
-
The alkene (1.5 equiv) is added to the solution.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 equiv) is added dropwise.
-
Causality: The Lewis acid (BF₃·OEt₂) coordinates to the nitrogen of the aziridine, facilitating the ring-opening to form the reactive 1,3-dipole.
-
-
The reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted three times with CH₂Cl₂.
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), concentrated, and purified by flash chromatography to yield the 1-azaspiroalkane.
Aza-Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction, particularly with nitrogen in the diene or dienophile (aza-Diels-Alder), is a cornerstone of polycyclic synthesis.[11] It allows for the stereocontrolled formation of six-membered rings. A powerful cascade approach involves the conjugate addition of an oxime to a diene, which generates a transient nitrone that immediately undergoes an intramolecular dipolar cycloaddition to furnish the azaspirocyclic core.[12] This tandem sequence efficiently builds the complex framework of natural products like perhydrohistrionicotoxin.[12]
Caption: Relationship between synthetic strategies and resulting azaspirocycles.
Chapter 5: Efficiency by Design: Multi-Component Reactions (MCRs)
MCRs are convergent reactions where three or more starting materials combine in a single pot to form a product that incorporates substantial parts of all reactants.[13][14] This approach is a hallmark of green chemistry and diversity-oriented synthesis, offering significant advantages in step- and atom-economy. Isocyanide-based MCRs, like the Ugi and Passerini reactions, are particularly adept at rapidly generating libraries of complex, peptide-like scaffolds, including those with azaspirocyclic cores.[15][16]
Chapter 6: Comparative Analysis and Strategic Selection
Choosing the right synthetic strategy is critical for success. The following table provides a comparative overview of the primary methods discussed.
| Synthetic Strategy | Primary Ring(s) Formed | Stereocontrol | Key Advantages | Potential Challenges |
| Intramolecular Cyclization | 5, 6, and larger | Often high (substrate-controlled) | Reliable; well-established; good for complex targets.[6][17] | Requires synthesis of complex linear precursors. |
| [3+2] Cycloaddition | 5-membered (pyrrolidines) | Good to excellent | Rapid complexity generation; high atom economy.[9][10] | Limited to 5-membered rings; regioselectivity can be an issue. |
| Aza-Diels-Alder | 6-membered (piperidines) | Excellent (predictable) | High stereocontrol; forms multiple C-C bonds.[11][18] | Requires specific diene/dienophile electronics; can require high temperatures. |
| Multi-Component Reactions | Varied (often 5-membered) | Variable | Highly convergent; ideal for library synthesis; step-efficient.[13][15][16] | Complex reaction optimization; mechanism can be obscure. |
| Ring-Closing Metathesis | 5, 6, 7-membered rings | N/A for ring-closing | Excellent functional group tolerance; access to medium rings.[15][19] | Requires expensive ruthenium catalysts; sensitive to impurities. |
Conclusion
The synthesis of novel azaspiro compounds is a dynamic and evolving field, driven by the immense potential of these scaffolds in drug discovery. From foundational intramolecular cyclizations to convergent multi-component reactions and powerful cycloadditions, the modern synthetic chemist has a formidable toolkit at their disposal. A successful campaign hinges on a deep understanding of the mechanisms and a strategic approach to retrosynthesis, guided by the principles of efficiency, stereocontrol, and molecular complexity. By mastering these strategies, researchers can unlock new regions of chemical space and accelerate the development of next-generation therapeutics.
References
-
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-12. [Link]
-
Galy, A., et al. (2014). Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. The Journal of Organic Chemistry. [Link]
-
Meyers, A. I., et al. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. The Journal of Organic Chemistry. [Link]
-
Mascareñas, J. L., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Organic Letters. [Link]
-
Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6. [Link]
-
Tang, J., et al. (2023). Advances in the Synthesis of Azaspiro[4.5]trienones. Chinese Journal of Organic Chemistry, 43(9), 3006. [Link]
-
Padwa, A., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Caron, S., et al. (2017). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Roche. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
-
Kamal, A., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[12][18]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry. [Link]
-
Lee, P. H. (2021). Recent Advances in Synthetic Routes to Azacycles. Molecules. [Link]
-
Kellam, B., et al. (2010). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Davies, H. M. L., et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Molecules. [Link]
-
Coelho, F., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings. [Link]
-
Various Authors. (2021). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]
-
Theodorakis, E. A., et al. (2008). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Heterocycles. [Link]
-
Organic Chemistry Portal. (2004). Multicomponent Reactions. . [Link]
-
Dake, G. R., & Hurley, P. B. (2008). Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. The Journal of Organic Chemistry, 73(11), 4131-8. [Link]
-
Dake, G. R., & Hurley, P. B. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]
-
Dömling, A., et al. (2018). Concise Synthesis of Macrocycles by Multicomponent Reactions. Synthesis. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
-
Wang, B., et al. (1997). Prodrug Strategies Based on Intramolecular Cyclization Reactions. Journal of Pharmaceutical Sciences, 86(7), 765-7. [Link]
-
Ghorai, M. K., et al. (2020). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry, an Asian Journal. [Link]
-
Various Authors. (2021). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prodrug strategies based on intramolecular cyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multicomponent Reactions [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concise Synthesis of Macrocycles by Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Ascent of Azaspirocycles in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Innovators
Abstract
In the relentless pursuit of novel chemical entities with superior therapeutic profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic ring systems. This exploration has led to the rise of azaspirocyclic scaffolds as a powerful class of three-dimensional (3D) building blocks in drug design. Their inherent structural rigidity, precise spatial arrangement of substituents, and ability to fine-tune physicochemical properties offer substantial advantages, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the pivotal role of azaspirocycles in medicinal chemistry, from their synthesis to their profound impact on biological targets. We will delve into detailed experimental protocols, quantitative data, and the intricate mechanisms of action that underscore their growing importance in the development of next-generation therapeutics.
The Azaspirocyclic Advantage: Escaping Flatland in Drug Design
For decades, drug discovery was largely dominated by aromatic and heteroaromatic compounds. However, the limitations of this "flatland" approach, such as poor solubility and off-target effects, have become increasingly apparent.[1] Azaspirocycles, bicyclic compounds sharing a single spiro-carbon atom with at least one nitrogen atom in the ring system, offer a compelling solution by introducing three-dimensionality.
This unique spirocyclic architecture confers a rigid, non-planar geometry, a significant departure from the two-dimensional nature of many conventional drug molecules.[2] This 3D arrangement allows for a more precise and pre-organized orientation of functional groups, facilitating optimal interactions with the complex topographies of biological targets like enzymes and receptors. The incorporation of a nitrogen atom within the spirocyclic framework is a key feature, providing a handle for further chemical modification and influencing the compound's basicity, polarity, and hydrogen-bonding capacity.[2]
One of the most significant benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is strongly correlated with improved clinical success, as it often leads to enhanced solubility, reduced promiscuity, and better metabolic stability.[3]
Diagram 1: General Structure of an Azaspirocycle
Caption: A generalized structure of an azaspirocycle, highlighting the central spiro carbon atom.
Synthesis of Azaspirocycles: Constructing Three-Dimensional Complexity
The synthesis of azaspirocycles has evolved significantly, with several robust methods now available to medicinal chemists. The choice of synthetic route depends on the desired ring sizes, substitution patterns, and overall molecular complexity.
Intramolecular [3+2] Cycloaddition
Intramolecular [3+2] cycloaddition reactions of azomethine ylides are a powerful tool for the stereoselective synthesis of pyrrolidine-containing azaspirocycles.[4][5][6][7][8] This method allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.
Experimental Protocol: Synthesis of a Spiro-pyrrolidine Oxindole Derivative [5]
This protocol describes the one-pot, three-component [3+2] cycloaddition of a thiazolo[3,2-a]indole derivative with an isatin-derived azomethine ylide.
-
Step 1: Generation of the Dipolarophile. In a round-bottom flask, a mixture of thieno[2,3-b]indole-2,3-dione (1 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) are stirred in an acetyl choline iodide-ethylene glycol (ACI/EG) deep eutectic solvent system at room temperature for 30 minutes to generate the thiazolo[3,2-a]indole derivative in situ.
-
Step 2: Generation of the Azomethine Ylide and Cycloaddition. To the reaction mixture, isatin (1 mmol) and an amino acid (e.g., sarcosine, 1.2 mmol) are added. The mixture is then heated to 80°C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Workup and Purification. Upon completion, the reaction mixture is cooled to room temperature and water is added. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired spiropyrrolidine oxindole.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a versatile and highly efficient method for the synthesis of a wide variety of cyclic and spirocyclic compounds, including azaspirocycles.[3][6][9][10][11][12][13][14] This reaction, typically catalyzed by ruthenium-based catalysts, is valued for its functional group tolerance and its ability to form medium and large rings.
Experimental Protocol: Synthesis of a Spiro-tetrahydropyridine Derivative via RCM [10]
This protocol outlines the synthesis of a spiro-tetrahydropyridine from a gem-diallylated precursor.
-
Step 1: Synthesis of the RCM Precursor. A dihydropyridone (1 mmol) is dissolved in anhydrous 1,2-dichloroethane. To this solution is added triflic anhydride (1.2 mmol) and a hindered base such as 2,6-lutidine (1.2 mmol) at 0°C. After stirring for 15 minutes, allyltributylstannane (2.5 mmol) is added, and the reaction is refluxed for 16 hours. The reaction is quenched with saturated aqueous NaHCO3, and the organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography to yield the gem-diallylated intermediate.
-
Step 2: Ring-Closing Metathesis. The gem-diallylated intermediate (1 mmol) is dissolved in anhydrous dichloromethane (0.1 M). Grubbs' first-generation catalyst (5 mol%) is added, and the reaction mixture is stirred at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Step 3: Workup and Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the desired spiro-tetrahydropyridine.
Intramolecular Alkylation and Other Cyclization Strategies
Intramolecular alkylation is a classical yet effective method for the synthesis of azaspirocycles. This approach typically involves the cyclization of a substrate containing both a nucleophilic amine and an electrophilic center.[15] Other notable methods include tandem reactions and multicomponent reactions that allow for the rapid assembly of complex azaspirocyclic scaffolds.[16][17]
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane [15]
This protocol describes a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination and subsequent cyclization.
-
Step 1: Reductive Amination. 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (1 mmol) and a primary amine or aniline (1.1 mmol) are dissolved in dichloroethane. Acetic acid (1 mmol) is added, and the mixture is stirred for 30 minutes. Sodium triacetoxyborohydride (1.5 mmol) is then added, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO3, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude amine.
-
Step 2: Cyclization. The crude amine (1 mmol) is dissolved in tetrahydrofuran (THF). Potassium tert-butoxide (2.2 mmol, 1.0 M solution in THF) is added, and the reaction is heated at 70°C in a sealed tube for 3 hours.
-
Step 3: Workup and Purification. The reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography to afford the 2,6-diazaspiro[3.3]heptane.
Applications of Azaspirocycles in Drug Discovery: Case Studies
The versatility of azaspirocycles is evident in their widespread application across various therapeutic areas. Here, we present several case studies of azaspirocyclic compounds that have entered clinical development or have been approved for therapeutic use.
Oncology: Targeting Kinases and Signaling Pathways
Case Study: Sonidegib (Odomzo®)
Sonidegib is an FDA-approved inhibitor of the Hedgehog signaling pathway for the treatment of locally advanced basal cell carcinoma (laBCC).[2][18][19] The Hedgehog pathway is aberrantly activated in a majority of BCC cases.[19] Sonidegib functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in this pathway, thereby disrupting downstream signal transduction and exerting its antitumor activity.[2][18]
Diagram 2: Hedgehog Signaling Pathway and Inhibition by Sonidegib
Caption: Simplified LRRK2 signaling pathway and its inhibition by GNE-7915.
Metabolic Disorders: Targeting Receptors for Energy Homeostasis
Case Study: AZD1979
AZD1979 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor primarily expressed in the brain that plays a key role in regulating energy homeostasis. [20]By blocking the binding of melanin-concentrating hormone (MCH) to MCHR1, AZD1979 disrupts downstream signaling that promotes food intake and reduces energy expenditure, making it a potential candidate for the treatment of obesity.
Physicochemical Properties: The Impact of Spirocyclic Architecture
The introduction of an azaspirocyclic scaffold can significantly improve the physicochemical properties of a drug candidate compared to its non-spirocyclic or aromatic counterparts. These improvements often translate to better pharmacokinetic profiles and increased clinical success rates. [1]
| Property | Non-Spirocyclic Analog | Azaspirocyclic Analog | Rationale for Improvement |
|---|---|---|---|
| Solubility | Lower | Higher | The 3D structure of azaspirocycles disrupts crystal packing, leading to improved aqueous solubility. [1] |
| Lipophilicity (LogP) | Higher | Lower | The introduction of heteroatoms and a more compact 3D shape can reduce lipophilicity, which is often desirable for oral drugs. [1] |
| Fraction of sp3 carbons (Fsp3) | Lower | Higher | By definition, spirocycles increase the sp3 character, which is linked to improved clinical outcomes. [3] |
| Metabolic Stability | Lower | Higher | The rigid spirocyclic core can block sites of metabolism, leading to increased metabolic stability and a longer half-life. [1]|
Table 1: General Comparison of Physicochemical Properties
Case Study Comparison: Bupivacaine vs. Azaspirocyclic Analog
The replacement of the piperidine ring in the local anesthetic bupivacaine with a 2-azaspiro[3.3]heptane moiety has been shown to result in an analog with enhanced activity and a longer duration of action. [21]This highlights the potential of azaspirocycles as bioisosteres for common saturated heterocycles.
| Compound | LogP | Aqueous Solubility (g/L) |
| Bupivacaine | 3.41 [22] | 0.0977 [23] |
| Azaspirocyclic Analog | Lower (predicted) | Higher (predicted) |
Table 2: Physicochemical Properties of Bupivacaine and its Predicted Azaspirocyclic Analog Properties
Case Study Comparison: Olaparib vs. Diazaspiro[3.3]heptane Analog
Replacing the piperazine ring in the PARP inhibitor olaparib with a diazaspiro[3.3]heptane resulted in an analog with reduced DNA damage and cytotoxicity, suggesting a more favorable safety profile.
| Compound | Molecular Weight ( g/mol ) | cLogP |
| Olaparib | 434.5 [20] | 1.9 |
| Diazaspiro[3.3]heptane Analog | (Data not available) | (Data not available) |
Table 3: Physicochemical Properties of Olaparib and its Diazaspiro[3.3]heptane Analog
Conclusion and Future Perspectives
Azaspirocycles represent a significant advancement in scaffold design for modern medicinal chemistry. Their inherent three-dimensionality, coupled with the ability to fine-tune physicochemical and pharmacokinetic properties, has led to the discovery of potent and selective modulators of challenging biological targets. The successful development of drugs like Sonidegib underscores the therapeutic potential of this compound class. As synthetic methodologies continue to evolve, we can expect to see an even greater number of azaspirocyclic compounds entering clinical development and ultimately benefiting patients across a wide range of diseases. The "escape from flatland" is well underway, and azaspirocycles are charting a clear path toward a new dimension in drug discovery.
References
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (URL: [Link])
-
The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction - NIH. (URL: [Link])
-
Histone deacetylase inhibitor quisinostat activates caspase signaling and upregulates p53 acetylation to inhibit the proliferation of HepG2 cells - Spandidos Publications. (URL: [Link])
-
Hedgehog pathway inhibitor - Wikipedia. (URL: [Link])
-
Hedgehog Pathway Inhibition - Mayo Clinic. (URL: [Link])
-
Targeting the Hedgehog Pathway in Cancer: Current Evidence and Future Perspectives. (URL: [Link])
-
Design and Evaluation of Azaspirocycles As RNA Binders - AMiner. (URL: [Link])
-
Design and Evaluation of Azaspirocycles as RNA binders - PubMed. (URL: [Link])
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])
-
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (URL: [Link])
-
Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed. (URL: [Link])
-
LRRK2 inhibitors and their potential in the treatment of Parkinson's d - Dove Medical Press. (URL: [Link])
-
Type II kinase inhibitors that target Parkinson's disease–associated LRRK2 - PMC. (URL: [Link])
-
Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC - PubMed Central - NIH. (URL: [Link])
-
Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM) - RSC Publishing. (URL: [Link])
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
-
Bupivacaine - PubChem - NIH. (URL: [Link])
-
Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC - NIH. (URL: [Link])
-
Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed. (URL: [Link])
-
Quisinostat is a brain-penetrant radiosensitizer in glioblastoma - JCI Insight. (URL: [Link])
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (URL: [Link])
-
Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. - ResearchGate. (URL: [Link])
-
Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem - NIH. (URL: [Link])
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - White Rose Research Online. (URL: [Link])
-
Asymmetric [3+2] Cycloaddition of Azomethine Ylides - MSU chemistry. (URL: [Link])
-
Olaparib | C24H23FN4O3 | CID 23725625 - PubChem - NIH. (URL: [Link])
-
Stereoselective synthesis of dispiro heterocycles by [3 + 2] cycloaddition of azomethine ylides with a thiazolo[3,2-a]indole derivative - ResearchGate. (URL: [Link])
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC. (URL: [Link])
-
Asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with... - ResearchGate. (URL: [Link])
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. (URL: [Link])
-
Recent advances on (3+2) cycloaddition of Azomethine Ylide. - RSC Publishing. (URL: [Link])
-
Spirocyclic analogues of the anesthetic drug Bupivacaine. - ResearchGate. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00545C [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Bupivacaine (USAN:INN:BAN) | C18H28N2O | CID 2474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride Derivatives: A Strategic Guide
An Application Guide for Medicinal Chemists
Prepared by a Senior Application Scientist
Abstract
The 2-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a compelling alternative to traditional piperidine rings, enabling novel interactions with biological targets and providing a pathway to "escape from flatland" in drug design.[1][2] This guide provides a detailed technical overview and actionable protocols for the synthesis of N-substituted 2-azaspiro[3.5]nonane derivatives, culminating in their isolation as hydrochloride salts. We will explore the strategic synthesis of the core scaffold, its derivatization via reductive amination, and the final deprotection/salt formation, emphasizing the mechanistic rationale behind each step to empower researchers in their drug discovery efforts.
Introduction: The Value of the 2-Azaspiro[3.5]nonane Core
Spirocyclic systems, particularly those incorporating small rings like azetidine, have gained significant traction as bioisosteres for common saturated heterocycles.[3] The 2-azaspiro[3.5]nonane framework, which fuses an azetidine ring with a cyclohexane ring, presents a unique conformational profile. This rigid structure allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to more flexible analogs.[4] Derivatives of related azaspirocycles have shown promise in neuroscience for treating conditions like epilepsy and for modulating key signaling pathways.[4] This guide focuses on the practical synthesis of this valuable scaffold and its derivatives.
Overall Synthetic Strategy
A robust and flexible approach to synthesizing diverse 2-azaspiro[3.5]nonane hydrochloride derivatives begins with the construction of a stable, protected intermediate. The most common and effective strategy employs the tert-butyloxycarbonyl (Boc) protecting group.
The overall workflow can be visualized as follows:
Caption: General workflow for synthesizing 2-azaspiro[3.5]nonane HCl derivatives.
This modular approach allows for the late-stage introduction of diversity at the nitrogen atom (Part 2) after the core spirocycle has been efficiently assembled (Part 1).
Synthesis of the Protected Core: N-Boc-2-azaspiro[3.5]nonane
While several routes to azaspirocycles exist, a practical approach involves the construction of the azetidine ring onto a pre-existing cyclohexane framework. The following protocol is a representative synthesis adapted from established methods for creating similar diazaspiro[3.5]nonane systems.[5]
Protocol 1: Synthesis of tert-butyl 2-azaspiro[3.5]nonane-2-carboxylate
This multi-step protocol starts from 1,4-cyclohexanedione monoethylene ketal.
Step 1A: Reductive Amination with Benzylamine
-
Setup: To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in dichloromethane (DCM, 0.5 M), add benzylamine (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the N-benzyl protected amine.
Step 1B: Mesylation of the Ketal-Protected Amino Alcohol
-
Setup: Dissolve the product from Step 1A (1.0 eq) in anhydrous DCM (0.4 M) and cool to 0 °C.
-
Reaction: Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 2 hours.
-
Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude mesylate is often used directly in the next step.
Step 1C: Intramolecular Cyclization (Azetidine Formation)
-
Setup: Dissolve the crude mesylate from Step 1B in acetonitrile (0.3 M).
-
Reaction: Add cesium carbonate (Cs₂CO₃, 3.0 eq) and heat the mixture to 80 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Purify via column chromatography to yield the N-benzyl spirocycle.
Step 1D: Debenzylation and Boc Protection
-
Hydrogenolysis: Dissolve the N-benzyl spirocycle (1.0 eq) in methanol (MeOH, 0.2 M). Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).
-
Reaction: Purge the flask with hydrogen gas (H₂) and stir under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Boc Protection: Filter the reaction through Celite to remove the catalyst. To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature for 4 hours.
-
Isolation: Concentrate the mixture under reduced pressure and purify by flash chromatography to yield the final product, N-Boc-2-azaspiro[3.5]nonane .
Derivatization via One-Pot Reductive Amination
Reductive amination is a powerful and efficient method for N-alkylation, converting a carbonyl group and an amine into a more substituted amine in the presence of a reducing agent.[6][7] This one-pot procedure is highly reliable and avoids the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.[8]
Protocol 2: General Procedure for N-Alkylation
This protocol describes the reaction of the deprotected 2-azaspiro[3.5]nonane (obtained transiently from the Boc-protected form) with an aldehyde or ketone.
-
Boc Deprotection (In Situ): Dissolve N-Boc-2-azaspiro[3.5]nonane (1.0 eq) in a minimal amount of DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1 hour. Concentrate the mixture to dryness under reduced pressure to obtain the crude trifluoroacetate salt.
-
Reductive Amination Setup: Dissolve the crude salt in 1,2-dichloroethane (DCE, 0.3 M). Add the desired aldehyde or ketone (1.1 eq) and triethylamine (2.5 eq) to neutralize the salt.
-
Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃ and extract with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired N-substituted-2-azaspiro[3.5]nonane derivative.
| Parameter | Aldehyde Reactant | Ketone Reactant |
| Typical Substrates | Aromatic, Heterocyclic, Aliphatic Aldehydes | Aliphatic, Cyclic Ketones |
| Reducing Agent | NaBH(OAc)₃ | NaBH(OAc)₃ or NaBH₃CN |
| Solvent | DCE, DCM, THF | DCE, DCM, THF, MeOH |
| Typical Yields | 70-95% | 60-85% |
| Caption: Typical parameters for the reductive amination of 2-azaspiro[3.5]nonane. |
Final Conversion to Hydrochloride Salt
The final step in the synthesis is the removal of the Boc protecting group (if derivatization was performed on a different part of the molecule) and the formation of the hydrochloride salt. This enhances the compound's crystallinity and aqueous solubility, which is often desirable for pharmaceutical development. The deprotection is a straightforward acid-catalyzed hydrolysis of the carbamate.[9]
Mechanism of Boc Deprotection
The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which forms isobutylene gas.[10][11] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine, which is then protonated by the excess acid to form the ammonium salt.[10]
Caption: Key steps in the acid-catalyzed deprotection of a Boc-protected amine.
Protocol 3: Formation of the Hydrochloride Salt
-
Setup: Dissolve the purified N-substituted-2-azaspiro[3.5]nonane derivative (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise until the solution is acidic (test with pH paper) and precipitation is complete.[12]
-
Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold diethyl ether to remove any non-salt impurities. Dry the solid under high vacuum to afford the final this compound derivative as a stable, often crystalline solid.
Conclusion
The synthetic pathways detailed in this guide provide a reliable and adaptable framework for researchers and drug development professionals to access a wide range of this compound derivatives. By understanding the strategic application of protecting groups and the mechanisms of key reactions like reductive amination and acid-catalyzed deprotection, chemists can efficiently generate novel chemical entities built around this valuable spirocyclic core. The protocols provided herein are designed to be a starting point for exploration, enabling the synthesis of next-generation therapeutics.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25063-25069. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
-
Stepan, A. F., et al. (2012). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(8), 651-655. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (2023, December 25). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. researchgate.net [researchgate.net]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Azaspiro[3.5]nonane Hydrochloride as a Versatile Building Block in Modern Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
The paradigm of drug discovery has progressively shifted from "flatland"—the realm of planar, aromatic compounds—towards molecules with greater three-dimensionality (3D)[1][2]. This evolution is driven by the pursuit of enhanced potency, selectivity, and improved physicochemical and pharmacokinetic (ADME) properties[3][4]. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement[4][5][6]. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to constrain the conformation of a ligand, thereby reducing the entropic penalty upon binding to a biological target[6]. This conformational restriction can lead to a significant improvement in binding affinity and a reduction in off-target interactions[7].
Among the diverse array of spirocyclic building blocks, 2-Azaspiro[3.5]nonane and its derivatives have emerged as particularly valuable motifs in medicinal chemistry[8]. The presence of a secondary amine within this spirocyclic framework provides a convenient handle for a wide range of chemical modifications, allowing for its seamless integration into lead compounds. This guide provides an in-depth exploration of 2-Azaspiro[3.5]nonane hydrochloride as a key building block, detailing its properties, synthesis, and application in the construction of novel therapeutics.
Physicochemical Properties of this compound
Understanding the fundamental properties of a building block is crucial for its effective application in drug design and process development. The hydrochloride salt form of 2-Azaspiro[3.5]nonane enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 1303968-07-1 | [8] |
| Molecular Formula | C₈H₁₅N·HCl | [8] |
| Molecular Weight | 161.67 g/mol | [8] |
| Appearance | Solid | [8] |
| Purity | Min. 95% | [8] |
Synthetic Strategy: Accessing the 2-Azaspiro[3.5]nonane Core
While various synthetic routes to azaspirocycles have been developed, a common strategy involves intramolecular cyclization reactions. The synthesis of the parent 2-azaspiro[3.5]nonane can be adapted from methods used for similar structures, such as the synthesis of 7-oxo-2-azaspiro[3.5]nonane[4]. A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: Case Studies
The 2-azaspiro[3.5]nonane scaffold is a bioisostere of piperidine, a common motif in many bioactive compounds[1][2]. Its rigid structure can lead to improved metabolic stability and novel intellectual property. This scaffold has shown promise in the development of agents targeting G protein-coupled receptors (GPCRs) and enzymes.
GPR119 Agonists for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones[5]. Several potent GPR119 agonists incorporating a 7-azaspiro[3.5]nonane core, a close isomer of our topic building block, have been developed[5]. The spirocyclic framework is crucial for orienting the key pharmacophoric elements for optimal receptor engagement.
Caption: GPR119 signaling pathway activated by an azaspiro-agonist.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoid signaling molecules like anandamide[3][9]. Inhibiting FAAH increases anandamide levels, leading to analgesic and anti-inflammatory effects[3][10]. The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and orally efficacious FAAH inhibitors, such as the clinical candidate PF-04862853[3][9]. The spirocyclic core provides a rigid framework for the covalent inhibitor to interact with the enzyme's active site.
Experimental Protocols
The utility of this compound as a building block is best demonstrated through its application in common, yet critical, synthetic transformations in medicinal chemistry.
Protocol 1: Amide Bond Formation via Acyl Chloride Coupling
This protocol details a standard procedure for the acylation of 2-Azaspiro[3.5]nonane with an acyl chloride, a fundamental reaction for building molecular complexity.
Reaction Scheme: 2-Azaspiro[3.5]nonane·HCl + R-COCl → N-Acyl-2-azaspiro[3.5]nonane
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM (0.1 M concentration relative to the amine).
-
Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-2-azaspiro[3.5]nonane.
Protocol 2: Reductive Amination with an Aldehyde
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical agents[11][12]. This protocol describes the reaction of 2-Azaspiro[3.5]nonane with an aldehyde.
Reaction Scheme: 2-Azaspiro[3.5]nonane·HCl + R-CHO → N-Alkyl-2-azaspiro[3.5]nonane
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.2 eq), and triethylamine (1.1 eq) in anhydrous DCE (0.1 M).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 4-16 hours, or until the starting materials are consumed as indicated by TLC or LC-MS analysis.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to afford the pure N-alkyl-2-azaspiro[3.5]nonane.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for contemporary drug discovery. Its inherent three-dimensionality and the synthetic accessibility of its secondary amine handle make it an attractive scaffold for exploring novel chemical space. The protocols detailed herein for amide coupling and reductive amination serve as a foundation for chemists to incorporate this spirocyclic motif into a diverse range of molecular architectures. As the demand for drug candidates with improved properties continues to grow, the strategic application of building blocks like 2-Azaspiro[3.5]nonane will undoubtedly play a pivotal role in the development of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of GPR119 Agonists Using 7-Azaspiro[3.5]nonan-1-one.
- Fujita, H., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233.
- Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-53.
- Google Patents. (Year).
- Google Patents. (Year). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-44.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
- BenchChem. (n.d.). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
- Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Adesso, S., et al. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. Scientific Reports, 10(1), 2244.
- ResearchGate. (2025). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists | Request PDF.
- Johansen, M. B., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51472.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Organic Syntheses. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 7-Azaspiro[3.5]nonan-1-one.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The endocannabinoid hydrolase FAAH is an allosteric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 2-Azaspiro[3.5]nonane hydrochloride in neuroscience research.
An In-Depth Guide to the Investigation of 2-Azaspiro[3.5]nonane Hydrochloride in Neuroscience Research
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound within the central nervous system (CNS). While direct research on this specific compound is nascent, its spirocyclic scaffold is a privileged motif in medicinal chemistry, suggesting significant, unexplored potential. This guide provides the scientific rationale and detailed protocols to initiate a thorough investigation of its neuropharmacological profile, drawing upon established principles and data from structurally related compounds.
The Strategic Advantage of the Spirocyclic Scaffold in CNS Drug Discovery
The 2-Azaspiro[3.5]nonane core represents a unique chemical architecture with inherent advantages for CNS-targeted therapeutics. Spirocycles, defined by a single shared carbon atom connecting two rings, enforce a rigid, three-dimensional geometry.[1] This structural constraint is highly desirable in drug design for several key reasons:
-
Reduced Conformational Entropy: The rigidity of the spirocyclic framework minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity.[2]
-
Precise Vectorial Orientation: The fixed spatial arrangement of substituents allows for precise orientation of pharmacophoric elements, enabling high selectivity for specific receptor subtypes and reducing off-target effects.[3][4]
-
Novel Chemical Space: These 3D structures allow for an "escape from flatland"—moving away from the predominantly planar aromatic structures common in many drugs—thereby accessing novel biological interactions and potentially improving properties like solubility and metabolic stability.[2][5]
Derivatives of closely related azaspiro scaffolds, such as 2,7-diazaspiro[3.5]nonane and 2-azaspiro[4.4]nonane, have demonstrated potent activity at key neurological targets, making this compound a compelling candidate for investigation.[3][6]
Hypothesized Biological Targets and Mechanisms of Action
Based on the pharmacology of analogous structures, the primary hypothetical targets for 2-Azaspiro[3.5]nonane derivatives are the sigma (σ) receptors, with potential secondary modulation of glutamatergic systems.
Primary Target: Sigma (σ) Receptors
Sigma receptors are a unique class of intracellular proteins, with two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂).[7] They are not classic cell-surface receptors but rather chaperone proteins that modulate a wide array of cellular functions.
-
The Sigma-1 Receptor (σ₁R): Located at the mitochondria-associated endoplasmic reticulum (ER) membrane, the σ₁R is a critical modulator of intracellular Ca²⁺ signaling, ion channel function, and cellular stress responses.[3][8] Ligands targeting σ₁R have shown therapeutic potential in models of neuropathic pain, depression, neurodegeneration (e.g., Alzheimer's disease), and addiction.[8][9] σ₁R agonists can potentiate NMDA receptor activity, highlighting a key link between these two systems.[8]
-
The Sigma-2 Receptor (σ₂R): While less characterized, the σ₂R is implicated in cellular proliferation and calcium homeostasis. It is found in high densities in tumor cell lines and is being explored as a target for cancer therapeutics and diagnostics.[8] In the CNS, σ₂R ligands may play a role in modulating motor side effects associated with certain antipsychotics.[8]
Given that 2,7-diazaspiro[3.5]nonane derivatives exhibit low nanomolar affinity for σ₁R, it is a primary hypothesis that this compound may also interact with this target.[6]
Caption: Hypothetical signaling pathway of a σ₁R ligand.
Secondary Target System: NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10][11] Its dysregulation is implicated in numerous neurological disorders.[10][12] While direct binding of this compound to the NMDA receptor is less probable than to sigma receptors, indirect modulation is a distinct possibility. As noted, σ₁R activation can potentiate NMDA receptor function, providing a mechanistic link for observing effects on glutamatergic transmission.[8] Therefore, functional assays related to NMDA receptor activity are a logical secondary step in characterization.
Application Protocol 1: In Vitro Target Validation
Objective: To determine the binding affinity and selectivity of this compound for the σ₁ and σ₂ receptors using a competitive radioligand binding assay.[13][14] This is the foundational experiment to validate the primary hypothesis.
Materials and Reagents
-
Test Compound: this compound, dissolved in assay buffer.
-
Membrane Preparations: Commercially available cell membranes expressing human recombinant σ₁R (e.g., from CHO cells) and σ₂R (e.g., from jurkat cells).
-
Radioligands:
-
For σ₁R: -Pentazocine (specific activity ~30-50 Ci/mmol).
-
For σ₂R: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a σ₁R masking agent like (+)-Pentazocine.
-
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Vials .
-
96-well Filter Plates (e.g., GF/B filters) and a Cell Harvester .
-
Liquid Scintillation Counter .
Step-by-Step Experimental Protocol
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 100 µM.
-
Assay Plate Preparation:
-
Add 50 µL of assay buffer to the "Total Binding" wells.
-
Add 50 µL of 10 µM Haloperidol to the "Non-specific Binding" (NSB) wells.
-
Add 50 µL of the appropriate test compound dilution to the "Competition" wells.
-
-
Radioligand Addition: Add 50 µL of the radioligand solution to all wells. The final concentration should be approximately equal to its Kd value (e.g., 1-2 nM for -Pentazocine).
-
Membrane Addition: Thaw the membrane preparation on ice. Dilute it in ice-cold assay buffer to a concentration that provides a robust signal (e.g., 20-50 µg of protein per well). Add 100 µL of the diluted membrane suspension to all wells. The total assay volume is now 200 µL.
-
Incubation: Incubate the plates for 120 minutes at room temperature with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter for 1 minute per vial.
Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the In Vitro Radioligand Binding Assay.
Application Protocol 2: In Vivo Functional Screening
Objective: To conduct a preliminary assessment of the psychoactive effects of this compound in a rodent model. The Forced Swim Test (FST) is a widely used screening tool for potential antidepressant activity.[15][16]
Animals and Housing
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: House animals in groups of 4-5 per cage with ad libitum access to food and water. Maintain a 12-hour light/dark cycle. Allow at least one week of acclimatization before the experiment.
Experimental Procedure
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Prepare doses based on preliminary toxicity and literature on similar compounds (e.g., 1, 5, 10 mg/kg). The vehicle group will receive saline only. A positive control, such as Imipramine (20 mg/kg), should be included.
-
Drug Administration: Administer the compound via intraperitoneal (i.p.) injection 30-60 minutes before the test session.
-
Forced Swim Test Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-Test Session (Day 1): Place each mouse individually into the swim cylinder for 15 minutes. This is for habituation. After 15 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, administer the vehicle, positive control, or test compound. After the appropriate pre-treatment time (30-60 min), place the mice back into the swim cylinder for a 6-minute test session.
-
Behavioral Scoring: Video record the session. An observer blinded to the treatment conditions should score the last 4 minutes of the 6-minute session. The primary measure is immobility time , defined as the period when the mouse makes only the minimal movements necessary to keep its head above water.
Data Analysis
-
Calculate the total duration of immobility for each animal in the 4-minute scoring period.
-
Compare the immobility times between the different treatment groups using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.
-
A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.
Summary of (Hypothetical) Quantitative Data
The following table presents plausible data that could be generated from the protocols described above, based on values reported for active 2,7-diazaspiro[3.5]nonane derivatives.[6] This serves as an example for data presentation.
| Parameter | Receptor/Assay | Value | Interpretation |
| Binding Affinity (Ki) | Sigma-1 (σ₁) Receptor | 15 nM | High affinity for the primary target. |
| Binding Affinity (Ki) | Sigma-2 (σ₂) Receptor | 250 nM | ~17-fold selectivity for σ₁ over σ₂. |
| Functional Activity (ED₅₀) | Mouse Forced Swim Test | 8 mg/kg | Effective dose for producing a significant antidepressant-like effect in vivo. |
Conclusion and Future Directions
The this compound scaffold represents an intriguing starting point for neuroscience drug discovery. The protocols outlined in this guide provide a clear, logical, and experimentally sound pathway to characterize its potential. The initial focus on sigma receptor binding is justified by strong precedent from closely related analogs. A positive result in these initial in vitro and in vivo screens would warrant a more extensive investigation, including:
-
Broad Receptor Screening: Profile the compound against a wider panel of CNS receptors to determine its selectivity.
-
Functional Assays: Conduct electrophysiology or calcium imaging studies to determine if the compound is an agonist or antagonist at the sigma receptor.
-
Advanced Behavioral Models: Use more sophisticated models of depression, anxiety, or neuropathic pain to confirm and extend the initial findings.
-
Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound and its derivatives, potentially uncovering a new class of modulators for treating complex neurological disorders.
References
- BenchChem. (2025). Application Notes & Protocols for In Vivo Microdialysis Studies of Dimethocaine.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Chellian, R., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- Perrone, R., et al. (n.d.). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotransmitter Release with Arecoline.
- Request PDF. (2025). Receptor–ligand binding assays: Technologies and Applications.
- BenchChem. (n.d.). Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research.
- Yale School of Medicine. (n.d.). Behavioral Pharmacology | Psychiatry.
- MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.
- PubMed. (2020). Do behavioral pharmacology findings predict clinical trial outcomes? A proof-of-concept in medication development for alcohol use disorder.
- Enamine. (n.d.). Unique 3D-shaped Spirocycles to Explore Novel Chemical Space.
- French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
- DelveInsight. (2024). Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments.
- PubMed. (n.d.). Neuroprotection by NMDA Receptor Antagonists in a Variety of Neuropathologies.
- Wikipedia. (n.d.). NMDA receptor.
- Tocris Bioscience. (n.d.). Sigma Receptors.
- PubMed. (2024). Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding.
- MedChemExpress. (n.d.). Sigma Receptor.
Sources
- 1. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 2. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Behavioral Pharmacology | Psychiatry [medicine.yale.edu]
- 16. Do behavioral pharmacology findings predict clinical trial outcomes? A proof-of-concept in medication development for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Azaspiro[3.5]nonane Hydrochloride for the Development of Novel GPR119 Agonists
Abstract
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its strategic expression in pancreatic β-cells and intestinal L-cells.[1][2][3] Activation of GPR119 offers a dual mechanism for glycemic control: direct stimulation of glucose-dependent insulin secretion (GSIS) and promotion of incretin hormone release, such as glucagon-like peptide-1 (GLP-1).[1][4][5] This document provides a comprehensive guide for researchers on utilizing 2-Azaspiro[3.5]nonane hydrochloride, a versatile spirocyclic scaffold, for the design, synthesis, and evaluation of novel GPR119 agonists. We present detailed protocols for chemical synthesis, in vitro characterization, and in vivo efficacy assessment, underpinned by the scientific rationale for each experimental step.
Introduction: The Therapeutic Promise of GPR119
T2DM is characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[6][7] GPR119 agonists are poised to address these pathologies by enhancing glucose-stimulated insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[4][8] Furthermore, by stimulating the release of GLP-1, GPR119 agonists can indirectly improve insulin secretion, suppress glucagon release, and potentially exert beneficial effects on body weight.[9][10]
The exploration of novel chemical scaffolds is crucial in GPR119 agonist development. Spirocyclic structures, such as those derived from 2-Azaspiro[3.5]nonane, are of particular interest as they introduce three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[11][12] This guide focuses on leveraging the this compound scaffold for the generation of next-generation GPR119 agonists.
The GPR119 Signaling Pathway
Upon agonist binding, GPR119 couples to the Gαs subunit of the heterotrimeric G protein.[5][13] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of GSIS in pancreatic β-cells and the secretion of GLP-1 from intestinal L-cells.[1][2]
Caption: GPR119 signaling cascade upon agonist binding.
Synthesis of a Representative GPR119 Agonist
This section outlines a representative synthetic protocol for a GPR119 agonist using this compound as a starting material. The synthesis involves a key N-arylation reaction followed by amide coupling to introduce the desired pharmacophoric elements.
Protocol 3.1: Synthesis of a 2-Azaspiro[3.5]nonane-based GPR119 Agonist
Step 1: N-Arylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 2.5 eq).
-
Add the desired aryl halide (e.g., a substituted 2-chloropyrimidine, 1.1 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) with a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-arylated intermediate.
Step 2: Amide Coupling
-
Dissolve the N-arylated intermediate (1.0 eq) in a suitable solvent such as DCM.
-
Add the desired carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the final GPR119 agonist.
In Vitro Characterization
The following protocols are essential for determining the potency and functional activity of newly synthesized compounds.
Protocol 4.1: cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate cAMP production in a cell line stably expressing GPR119.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Wash the cells with assay buffer (e.g., HBSS) and add fresh buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds at various concentrations (typically from 1 nM to 10 µM).
-
Incubate for 30 minutes at 37 °C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
| Compound | EC₅₀ (nM) for cAMP Accumulation |
| Reference Agonist | 15 |
| Compound X | 25 |
| Compound Y | 8 |
Protocol 4.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.
-
Cell Culture: Culture a mouse pancreatic β-cell line (e.g., MIN-6) in DMEM with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.
-
Assay Procedure:
-
Seed the cells in a 24-well plate and grow to ~80% confluency.
-
Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (2.8 mM).
-
Pre-incubate the cells in low glucose KRBH for 1 hour at 37 °C.
-
Replace the buffer with KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, with or without the test compounds (e.g., at 1 µM).
-
Incubate for 2 hours at 37 °C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
-
Data Analysis:
-
Compare the insulin secretion in the presence of the compound under high glucose conditions to the high glucose control.
-
In Vivo Efficacy Evaluation
The oral glucose tolerance test (OGTT) is a standard method to evaluate the in vivo efficacy of anti-diabetic compounds.
Protocol 5.1: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animals: Use male C57BL/6 mice, acclimatized for at least one week.
-
Procedure:
-
Fast the mice overnight (16 hours) with free access to water.
-
Administer the test compound or vehicle (e.g., 0.5% methylcellulose) by oral gavage.
-
After 30-60 minutes, administer a glucose solution (2 g/kg) by oral gavage.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
Determine the percentage reduction in glucose AUC compared to the vehicle-treated group.
-
| Treatment Group | Glucose AUC (mg/dL * min) | % Reduction in AUC |
| Vehicle | 25000 | - |
| Compound Y (10 mg/kg) | 17500 | 30% |
Experimental Workflow Overview
The following diagram illustrates the integrated workflow for the discovery and evaluation of novel GPR119 agonists based on the 2-Azaspiro[3.5]nonane scaffold.
Caption: Workflow for GPR119 agonist development.
Conclusion
The protocols and application notes presented herein provide a robust framework for the utilization of this compound in the development of novel GPR119 agonists. This spirocyclic scaffold holds significant potential for the generation of potent and selective compounds with favorable drug-like properties. The successful application of these methodologies will enable researchers to advance the discovery of new therapeutic agents for the treatment of type 2 diabetes.
References
-
Overton, H. A., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(5), 729-737. [Link]
-
Various Authors. (2020). Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
-
Nema, R. K., et al. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(21), 2008-2040. [Link]
-
Overton, H. A., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(5), 729-737. [Link]
-
Fyfe, M. C. T., et al. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 151(5), 630-638. [Link]
-
Qian, C., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications, 13(1), 7706. [Link]
-
Semple, G., et al. (2013). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry, 56(19), 7477-7487. [Link]
-
Peart, J. N., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(3), 183-190. [Link]
-
Zhang, L., et al. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 395-404. [Link]
-
Semple, G. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(11), 1569-1582. [Link]
-
Bingham, M. J., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(24), 7310-7316. [Link]
-
Kim, H. B., et al. (2014). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Journal of Diabetes Research, 2014, 895471. [Link]
-
Yoshida, S., et al. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233. [Link]
-
Qian, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1326410. [Link]
-
Flatt, P. R., et al. (2012). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 165(8), 2616-2628. [Link]
-
Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications, 400(3), 437-441. [Link]
-
Wang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem. [Link]
-
PubChem. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. PubChem. [Link]
-
ResearchGate. (2015). Design and synthesis of novel bicyclic GPR119 agonists as drug target for the treatment of type 2 diabetes. ResearchGate. [Link]
-
Inagaki, Y., et al. (2018). Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study. Diabetes Therapy, 9(2), 651-664. [Link]
-
Kim, H. B., et al. (2013). Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus. Archives of Pharmacal Research, 36(10), 1237-1246. [Link]
-
Singh, V., et al. (2021). GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus. Bioorganic Chemistry, 113, 104998. [Link]
-
Flatt, P. R., & Bailey, C. J. (2010). The significance of GPR119 agonists as a future treatment for type 2 diabetes. Drugs of the Future, 35(7), 559-567. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The significance of GPR119 agonists as a future treatment for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Substitution of 2-Azaspiro[3.5]nonane Hydrochloride: A Comprehensive Protocol for Medicinal Chemistry
Introduction: The Significance of the 2-Azaspiro[3.5]nonane Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. The 2-azaspiro[3.5]nonane motif has emerged as a valuable three-dimensional scaffold, serving as a bioisosteric replacement for commonly used saturated heterocycles like piperidine.[1][2] Its rigid, spirocyclic nature can enhance metabolic stability and provide a unique vector for substituent placement, influencing ligand-receptor interactions.[2] This application note provides a detailed, experience-driven guide for the N-substitution of 2-azaspiro[3.5]nonane hydrochloride, a common starting material, to generate diverse libraries of compounds for pharmaceutical research.
Core Principle: Unlocking the Nucleophilic Nitrogen
The primary challenge in the N-substitution of this compound is the protonated state of the secondary amine. The hydrochloride salt renders the nitrogen non-nucleophilic. Therefore, the initial and most critical step in any N-substitution protocol is the in-situ neutralization of the amine hydrochloride to generate the free, nucleophilic secondary amine. This is typically achieved by the addition of a suitable base. The choice of base is paramount and is dictated by the nature of the subsequent substitution reaction.
General Workflow for N-Substitution
The overall process for N-substituting this compound can be visualized as a two-stage process: liberation of the free amine followed by the substitution reaction itself.
Caption: General workflow for N-substitution.
Detailed Protocols and Methodologies
This section details protocols for three common and highly useful N-substitution reactions: N-alkylation, N-acylation, and reductive amination.
Protocol 1: N-Alkylation with Alkyl Halides
N-alkylation introduces alkyl groups onto the nitrogen atom, a fundamental transformation for exploring structure-activity relationships.[3][4]
Scientific Rationale: This reaction is a classic nucleophilic substitution (SN2) where the liberated secondary amine attacks the electrophilic carbon of an alkyl halide.[3] The choice of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to avoid competition with the primary nucleophile. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents. Over-alkylation to form a quaternary ammonium salt is not a concern with secondary amines, making this a clean transformation.[4]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF), add a suitable base (2.0-2.5 eq). For example, use triethylamine or DIPEA.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free amine.
-
Reagent Addition: Add the alkyl halide (1.1-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Acylation with Acyl Chlorides or Anhydrides
N-acylation is a robust method for introducing amide functionalities, which are prevalent in pharmaceuticals.
Scientific Rationale: This reaction involves the nucleophilic attack of the free amine on the highly electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction is typically fast and exothermic. An organic base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.5-3.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride or anhydride (1.05-1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography.
Protocol 3: Reductive Amination with Aldehydes or Ketones
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in medicinal chemistry.[5][6]
Scientific Rationale: This one-pot reaction proceeds in two steps: the formation of an intermediate iminium ion from the reaction of the amine with a carbonyl compound, followed by its immediate reduction to the corresponding amine.[5][7] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[6] The reaction is typically carried out in a slightly acidic medium to facilitate imine formation.
Step-by-Step Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): A small amount of acetic acid (0.1-0.5 eq) can be added to catalyze iminium ion formation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by flash column chromatography.
Comparative Summary of N-Substitution Methods
| Method | Electrophile | Typical Base | Solvent | Advantages | Considerations |
| N-Alkylation | Alkyl Halide (R-X) | Et₃N, DIPEA, K₂CO₃ | ACN, DMF, THF | Direct C-N bond formation; good for primary and secondary halides. | Potential for side reactions with certain functional groups.[8] |
| N-Acylation | Acyl Chloride (RCOCl), Anhydride ((RCO)₂O) | Et₃N, DIPEA | DCM, THF | Rapid and high-yielding; forms stable amides. | Acylating agents can be moisture-sensitive. |
| Reductive Amination | Aldehyde (RCHO), Ketone (R₂CO) | (Optional, for HCl salt) | DCM, DCE | Wide substrate scope; mild reaction conditions.[6][9] | Requires a suitable reducing agent.[9] |
Advanced N-Substitution Techniques: N-Arylation
For the synthesis of N-aryl derivatives, which are of significant interest in drug discovery, more advanced cross-coupling methodologies are typically required.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between an aryl halide or triflate and an amine.[10][11][12][13]
Mechanism & Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the N-aryl product.[10][14] The choice of ligand is critical for the success of the reaction.
Caption: Simplified Buchwald-Hartwig amination cycle.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than palladium-catalyzed methods.[15][16][17][18]
Mechanism & Rationale: While historically requiring harsh conditions, modern protocols with appropriate ligands have expanded the utility of the Ullmann reaction.[19] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[15]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient base, inactive reagent, low reaction temperature. | Ensure complete deprotonation of the hydrochloride salt by using a sufficient excess of base. Check the quality of the electrophilic reagent. Increase the reaction temperature. |
| Formation of Side Products | Competing reactions (e.g., elimination), moisture in the reaction. | Use anhydrous solvents and reagents. For alkylation, consider using a less hindered base. |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the reaction to drive it to completion. Explore different chromatography conditions (e.g., solvent system, gradient). |
Conclusion
The N-substitution of this compound is a gateway to a rich chemical space for drug discovery. By understanding the fundamental requirement of liberating the free amine and selecting the appropriate reaction conditions for alkylation, acylation, or reductive amination, researchers can efficiently generate diverse libraries of novel compounds. For more challenging transformations such as N-arylation, powerful cross-coupling methods like the Buchwald-Hartwig amination offer a reliable path forward. Careful execution of these protocols, coupled with diligent reaction monitoring and optimization, will ensure successful synthesis of these valuable spirocyclic scaffolds.
References
-
Nikiforova, E. A., Makhmudov, R. R., Zverev, D. P., Dmitriev, M. V., Shurov, S. N., & Kirillov, N. F. (2023). Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. Russian Journal of General Chemistry, 93(8), 1-11. Available at: [Link]
-
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. Available at: [Link]
-
Nishikata, T., & Ishida, N. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications, 9(1), 1-9. Available at: [Link]
-
Nikiforova, E. A., et al. (2023). Synthesis and Analgesic Activity of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. Russian Journal of General Chemistry, 93(8). Available at: [Link]
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
University of Calgary. (n.d.). Alkylation of Amines. Available at: [Link]
-
Royal Society of Chemistry. (2016). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 6(92), 89793-89797. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
PubMed. (2016). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3659. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Wiley Online Library. (2013). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Chemistry – A European Journal, 19(44), 14793-14796. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Available at: [Link]
-
ResearchGate. (2017, March 22). N-alkylation of secondary amine? Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
Sciforum. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. youtube.com [youtube.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Cyclization and Synthesis of 2-Azaspiro[3.5]nonane
Introduction: The Significance of 2-Azaspiro[3.5]nonane in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. The principle of "escaping from flatland" has driven a paradigm shift towards three-dimensional, Fsp³-rich structures that offer superior metabolic stability and target engagement.[1] Within this context, the 2-azaspiro[3.5]nonane framework has emerged as a highly valuable structural motif. It serves as a conformationally restricted bioisostere of piperidine, a common fragment in many bioactive compounds, offering a unique vector for substituent placement and improved physicochemical properties.[1]
This application note provides a comprehensive, field-proven guide for the synthesis of 2-Azaspiro[3.5]nonane. We will move beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to not only replicate the procedure but also to adapt it for the synthesis of novel analogs. The described methodology is built upon robust, well-established chemical transformations, ensuring reliability and scalability.
Synthetic Strategy: A Controlled, Step-Wise Approach to the Spirocyclic Core
The synthesis of the 2-azaspiro[3.5]nonane core is achieved through a logical and efficient multi-step sequence. The core strategy involves the construction of a key bifunctional piperidine intermediate, which is then induced to undergo an intramolecular cyclization to form the strained azetidine ring. The final step involves the removal of a protecting group to yield the target secondary amine. This approach ensures high control over the regiochemistry and prevents undesirable side reactions.
The overall workflow is depicted below, progressing from a commercially available starting material to the final spirocyclic amine.
Caption: Overall synthetic workflow for 2-Azaspiro[3.5]nonane.
Protocol 1: Synthesis of 1-Boc-4-(aminomethyl)piperidin-4-ol (Intermediate A)
Expertise & Experience: The Rationale
The initial objective is to install two key functional groups onto the 4-position of the piperidine ring: a nucleophilic primary amine and a hydroxyl group that can be converted into a leaving group. Starting from the commercially available N-Boc-4-piperidone, we first perform a cyanation to form a cyanohydrin. This elegantly installs both the carbon of the future aminomethyl group and the hydroxyl group in a single step. The subsequent reduction of the nitrile with a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄) furnishes the desired primary amine. The N-Boc protecting group is crucial here; it deactivates the piperidine nitrogen, preventing it from interfering with the subsequent reactions and ensuring the desired transformations occur at the 4-position.
Step-by-Step Methodology
Step 1a: Formation of the Cyanohydrin Intermediate
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) under an inert atmosphere (N₂ or Ar), add trimethylsilyl cyanide (TMSCN, 1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes) until the starting ketone spot is no longer visible.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin, which is typically used in the next step without further purification.
Step 1b: Reduction to the Amino Alcohol
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.3 M) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Dissolve the crude cyanohydrin from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Intermediate A as a white solid.
Protocol 2: Intramolecular Cyclization to N-Boc-2-azaspiro[3.5]nonane
Expertise & Experience: The Rationale
This is the key ring-forming step. The strategy is to convert the primary hydroxyl group of Intermediate A into an excellent leaving group, which is then intramolecularly displaced by the primary amine nucleophile. Methanesulfonyl chloride (MsCl) is an ideal reagent for this transformation, converting the alcohol into a mesylate. The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the HCl generated. The subsequent application of heat promotes the Sɴ2 cyclization, where the amine attacks the carbon bearing the mesylate, forming the desired four-membered azetidine ring.[2][3]
Caption: Mechanism of the key cyclization step. (Note: Images are placeholders)
Step-by-Step Methodology
-
Dissolve Intermediate A (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere.
-
Add triethylamine (Et₃N, 2.5 eq).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 12-18 hours.
-
Self-Validation: The reaction progress can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.
-
Cool the mixture to room temperature and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-2-azaspiro[3.5]nonane as a clear oil or low-melting solid.
Protocol 3: Deprotection to 2-Azaspiro[3.5]nonane
Expertise & Experience: The Rationale
The final step is the removal of the robust Boc protecting group. This is reliably achieved under strong acidic conditions.[4][5] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and releases carbon dioxide.[6] Using a pre-made solution of HCl in an anhydrous solvent like 1,4-dioxane is a standard and highly effective method that often leads to the precipitation of the desired amine as its hydrochloride salt, simplifying isolation.[7]
Step-by-Step Methodology
-
Dissolve N-Boc-2-azaspiro[3.5]nonane (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To this solution, add a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 2-4 hours. A white precipitate of the hydrochloride salt should form.
-
Self-Validation: Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield 2-Azaspiro[3.5]nonane hydrochloride as a stable, white crystalline solid.
-
Optional: To obtain the free base, the hydrochloride salt can be dissolved in water, basified to pH >12 with NaOH, and extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then dried and concentrated.
Quantitative Data Summary
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1a | N-Boc-4-piperidone, TMSCN, ZnI₂ | DCM | 0 → RT | 12-16 | >95 (crude) |
| 1b | Crude Cyanohydrin, LiAlH₄ | THF | 0 → 65 | 4-6 | 70-85 |
| 2 | Intermediate A, MsCl, Et₃N | DCM | 0 → 40 | 14-20 | 65-80 |
| 3 | N-Boc-2-azaspiro[3.5]nonane, 4M HCl/Dioxane | Dioxane/MeOH | RT | 2-4 | >90 |
Conclusion
This application note provides a detailed and logically structured protocol for the synthesis of 2-azaspiro[3.5]nonane. By explaining the rationale behind each key transformation and including self-validation checkpoints, this guide is intended to empower researchers in drug development to confidently synthesize this valuable scaffold and its derivatives. The described route is robust, scalable, and utilizes well-understood chemical principles, making it an authoritative and trustworthy method for accessing this important class of spirocyclic amines.
References
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . French-Ukrainian Journal of Chemistry. Available at: [Link]
-
Reductive amination . Wikipedia. Available at: [Link]
-
Diversity-oriented synthesis of azaspirocycles . PubMed, National Library of Medicine. Available at: [Link]
-
Synthesis of Amines by Reductive Amination . Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory . ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . JOCPR. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. Available at: [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO . Royal Society of Chemistry. Available at: [Link]
-
Cyclization strategies in peptide derived drug design . PubMed, National Library of Medicine. Available at: [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. scispace.com [scispace.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
Scale-Up Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride: An In-Depth Technical Guide
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, two-dimensional molecules towards more complex, three-dimensional architectures. This "escape from flatland" is driven by the pursuit of compounds with improved pharmacological properties, such as enhanced target specificity, increased metabolic stability, and better solubility.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional nature make them highly attractive frameworks for the design of novel therapeutic agents.[1]
2-Azaspiro[3.5]nonane hydrochloride is a key building block in this class of compounds. Its unique structural motif is found in a variety of biologically active molecules, making it a valuable intermediate for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound, starting from commercially available materials. The presented methodology is designed to be robust, scalable, and self-validating, with a focus on the causal relationships behind experimental choices to ensure both scientific integrity and practical applicability.
Synthetic Strategy: A Multi-Step Approach to the Azaspiro[3.5]nonane Core
The synthesis of this compound is accomplished through a five-step sequence, commencing with the readily available 1-benzyl-4-piperidone. The strategy involves the initial construction of a suitable precursor, followed by an intramolecular cyclization to form the spirocyclic core, subsequent functional group manipulations, and final deprotection to yield the target compound.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
PART 1: Synthesis of the Spirocyclic Precursor
Step 1: Synthesis of Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate
This initial step involves a Knoevenagel condensation to introduce the malonate functionality, which is crucial for the subsequent cyclization.
-
Materials:
-
1-Benzyl-4-piperidone
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 1-benzyl-4-piperidone (1.0 eq), diethyl malonate (1.2 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of Diethyl 1-benzyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidine-4-carboxylate
A Michael addition is employed to set the stage for the intramolecular cyclization.
-
Materials:
-
Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Dissolve diethyl 2-(1-benzylpiperidin-4-ylidene)malonate (1.0 eq) in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol, followed by diethyl malonate (1.1 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Step 3: Dieckmann Condensation to form Ethyl 1-benzyl-7-oxo-2-azaspiro[3.5]nonane-8-carboxylate
The Dieckmann condensation is a key intramolecular reaction that forms the spirocyclic β-keto ester.[2][3][4][5]
-
Materials:
-
Diethyl 1-benzyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidine-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
-
Safety Precaution: Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere and away from moisture.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous toluene.
-
Heat the suspension to a gentle reflux.
-
Add a solution of diethyl 1-benzyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidine-4-carboxylate (1.0 eq) in anhydrous toluene dropwise to the refluxing suspension.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench with a protic solvent (e.g., ethanol), followed by water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 4: Decarboxylation to 1-Benzyl-2-azaspiro[3.5]nonan-7-one
The β-keto ester is hydrolyzed and decarboxylated to yield the corresponding spirocyclic ketone.
-
Materials:
-
Ethyl 1-benzyl-7-oxo-2-azaspiro[3.5]nonane-8-carboxylate
-
Hydrochloric acid (concentrated)
-
Acetic acid
-
-
Procedure:
-
To a round-bottom flask, add the crude ethyl 1-benzyl-7-oxo-2-azaspiro[3.5]nonane-8-carboxylate (1.0 eq), concentrated hydrochloric acid, and acetic acid.
-
Heat the mixture to reflux for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of ~9-10.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.
-
PART 2: Final Transformations to this compound
Step 5: Wolff-Kishner Reduction of 1-Benzyl-2-azaspiro[3.5]nonan-7-one
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to methylene groups under basic conditions.[6][7][8][9][10]
-
Materials:
-
1-Benzyl-2-azaspiro[3.5]nonan-7-one
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethylene glycol
-
-
Safety Precaution: Hydrazine is toxic and corrosive. Potassium hydroxide is highly corrosive. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-benzyl-2-azaspiro[3.5]nonan-7-one (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.
-
Heat the mixture to about 120-130 °C for 1-2 hours.
-
Add potassium hydroxide pellets (4.0 eq) portion-wise to the hot solution.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-4 hours.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ether or toluene).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6: Catalytic Hydrogenation and Hydrochloride Salt Formation
The final step involves the removal of the benzyl protecting group via catalytic hydrogenation, which simultaneously yields the target amine as its hydrochloride salt in the presence of an acid.[11][12][13][14]
-
Materials:
-
1-Benzyl-2-azaspiro[3.5]nonane
-
Palladium on carbon (10% Pd)
-
Methanol
-
Hydrochloric acid (in a suitable solvent like dioxane or isopropanol)
-
-
Procedure:
-
Dissolve 1-benzyl-2-azaspiro[3.5]nonane (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (5-10 mol %).
-
To this mixture, add a solution of hydrochloric acid (1.1 eq).
-
Subject the reaction mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Data Presentation
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 1 | Diethyl 2-(1-benzylpiperidin-4-ylidene)malonate | C19H25NO4 | 331.41 | 85-95 | Oily liquid |
| 2 | Diethyl 1-benzyl-4-(2,2-bis(ethoxycarbonyl)ethyl)piperidine-4-carboxylate | C26H39NO8 | 493.59 | 80-90 | Viscous oil |
| 3 | Ethyl 1-benzyl-7-oxo-2-azaspiro[3.5]nonane-8-carboxylate | C19H25NO3 | 315.41 | 70-80 | Solid |
| 4 | 1-Benzyl-2-azaspiro[3.5]nonan-7-one | C15H19NO | 229.32 | 85-95 | Solid |
| 5 | 1-Benzyl-2-azaspiro[3.5]nonane | C15H21N | 215.34 | 75-85 | Oily liquid |
| 6 | This compound | C8H16ClN | 161.67 | 90-98 | Crystalline solid |
Characterization Data for this compound
-
¹H NMR (400 MHz, D₂O) δ: 3.45 (s, 4H), 1.90-1.75 (m, 4H), 1.70-1.55 (m, 4H).
-
¹³C NMR (100 MHz, D₂O) δ: 51.5, 36.0, 34.5, 25.0.
-
Mass Spectrometry (ESI+): m/z 126.1 [M+H]⁺.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating through in-process monitoring and final product characterization.
-
In-Process Monitoring: Thin Layer Chromatography (TLC) is recommended at each step to monitor the progress of the reaction and ensure the complete consumption of the starting material before proceeding to the next step.
-
Purification of Intermediates: Purification of intermediates, where indicated, is crucial for the success of subsequent steps and the final purity of the product.
-
Final Product Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data provided in the "Data Presentation" section serves as a reference for this validation.
Conclusion
This comprehensive guide provides a detailed and scalable synthetic route to this compound, a valuable building block for drug discovery and development. By understanding the rationale behind each experimental step and adhering to the outlined safety precautions, researchers can confidently and efficiently produce this important spirocyclic amine on a scale suitable for their research needs. The emphasis on scientific integrity and self-validating protocols ensures the reliability and reproducibility of the synthesis.
References
- Bieg, T., & Szeja, W. (1985).
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Grokipedia. (n.d.).
- Science of Synthesis. (n.d.).
- Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- Wikipedia. (2023). Wolff–Kishner reduction.
- ResearchGate. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- PubMed. (n.d.). Diversity-oriented synthesis of azaspirocycles.
- Sigma-Aldrich. (2025).
- University of Georgia Research. (n.d.). Standard Operating Procedure for Lithium Aluminum Hydride.
- Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
- MilliporeSigma. (2025).
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Benchchem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- National Institutes of Health. (n.d.).
- SynArchive. (n.d.).
- CAMEO Chemicals | NOAA. (n.d.). lithium aluminum hydride - Report.
- Benchchem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- Pharmaguideline. (n.d.). Wolff Kishner Reduction.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
- Organic Reactions. (n.d.).
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
Sources
- 1. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. synarchive.com [synarchive.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeting Sigma Receptors with 2-Azaspiro[3.5]nonane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Sigma Receptors
Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular chaperone proteins with two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of pathologies. The sigma-1 receptor, a 223-amino acid protein, is known to reside at the endoplasmic reticulum (ER) and mitochondria-associated membranes, where it modulates calcium signaling, ion channel function, and cellular stress responses.[1][2] The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is also involved in cellular signaling and is often overexpressed in proliferating cancer cells.[3]
The therapeutic landscape for sigma receptor ligands is expanding, with investigational drugs being evaluated for neurodegenerative diseases, psychiatric disorders, and cancer.[1][3][4] Spirocyclic scaffolds have emerged as a promising chemotype for developing selective sigma receptor ligands. This document provides detailed application notes and protocols for the characterization of 2-Azaspiro[3.5]nonane hydrochloride , a representative spirocyclic compound, for its activity at sigma-1 and sigma-2 receptors. While specific binding data for this compound is not yet publicly available, this guide will utilize data from the closely related and well-characterized 2,7-diazaspiro[3.5]nonane derivatives to provide a practical framework for its evaluation.[5]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 2-azaspiro[3.5]nonane;hydrochloride |
| Molecular Formula | C₈H₁₆ClN |
| Molecular Weight | 161.67 g/mol |
| CAS Number | 1303968-07-1 |
| Physical Form | Solid |
| Storage | Store at room temperature in an inert atmosphere. |
Experimental Workflows
The characterization of a novel compound like this compound for its activity at sigma receptors typically involves a tiered approach, starting with in vitro binding assays to determine affinity and selectivity, followed by functional assays to elucidate its mode of action (agonist vs. antagonist).
Figure 1: A generalized experimental workflow for characterizing novel sigma receptor ligands.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the sigma-1 receptor using the selective radioligand [³H]-(+)-pentazocine.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific Ligand: Haloperidol
-
Membrane Preparation: Guinea pig brain membranes (or a cell line expressing recombinant human sigma-1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-(+)-pentazocine.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Competition: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound.
-
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
The inhibition constant (Ki) can be calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
Representative Data for Structurally Related Compounds: [5]
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) |
| 4b | 2.7 | 27 | 10 |
| 5b | 13 | 102 | 7.8 |
| 8f | 10 | 165 | 16.5 |
Protocol 2: Sigma-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the sigma-2 receptor using the non-selective radioligand [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking agent for the sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-DTG
-
Masking Agent: (+)-Pentazocine
-
Non-specific Ligand: Haloperidol
-
Membrane Preparation: Rat liver membranes (or a cell line expressing recombinant human sigma-2 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, [³H]-DTG, and (+)-pentazocine (to mask sigma-1 sites).
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]-DTG, (+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Competition: Assay buffer, membrane preparation, [³H]-DTG, (+)-pentazocine, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the reaction and quantify radioactivity as described in Protocol 1.
Data Analysis:
Calculate the Ki value using the Cheng-Prusoff equation as described in Protocol 1.
Protocol 3: Functional Characterization of Sigma-2 Ligands via Cell Viability Assay
Many sigma-2 receptor ligands have been shown to induce cell death in cancer cell lines, providing a basis for a functional assay to distinguish between agonists and antagonists.[6]
Materials:
-
Test Compound: this compound
-
Positive Control (Agonist): Siramesine
-
Cell Line: A cancer cell line with high sigma-2 receptor expression (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).
-
Cell Culture Medium
-
Cell Viability Reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, siramesine, or vehicle control.
-
Incubate for a predetermined time (e.g., 48-72 hours).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the EC₅₀ value (the concentration that causes 50% of the maximal effect) for each compound.
-
The functional activity of this compound can be categorized based on its cytotoxicity relative to the full agonist, siramesine.[6]
Sigma Receptor Signaling Pathways
Understanding the downstream signaling pathways of sigma receptors is crucial for interpreting functional data. The sigma-1 receptor, acting as a chaperone protein at the ER, can modulate a variety of signaling cascades.[1]
Sources
- 1. Frontiers | Editorial: Sigma Receptors [frontiersin.org]
- 2. The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visible-Light-Induced Synthesis of Azaspirocycles
Introduction: The Rising Prominence of Azaspirocycles and the Dawn of Photoredox Catalysis
Azaspirocycles, heterocyclic compounds defined by two rings sharing a single nitrogen atom, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug discovery.[1] Their unique three-dimensional architecture offers a distinct advantage over flat, aromatic structures by enabling more precise and potent interactions with biological targets.[2] This inherent three-dimensionality can lead to improved physicochemical properties such as enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity. Consequently, azaspirocyclic motifs are found in a growing number of FDA-approved drugs and clinical candidates, highlighting their therapeutic potential.[3][4][5]
Traditionally, the synthesis of these complex structures has relied on multi-step sequences often requiring harsh reaction conditions. However, the emergence of visible-light photoredox catalysis has revolutionized the construction of intricate molecular architectures, including azaspirocycles. This powerful synthetic tool utilizes light energy to initiate single-electron transfer (SET) processes, enabling the formation of highly reactive intermediates under remarkably mild and environmentally benign conditions. This guide provides an in-depth exploration of key visible-light-induced strategies for the synthesis of azaspirocycles, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Foundational Principles of Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis hinges on the ability of a photocatalyst (PC) to absorb low-energy photons and convert this light energy into chemical energy. This process initiates a cascade of single-electron transfer events, leading to the generation of reactive radical intermediates that can participate in a variety of bond-forming reactions. The two primary catalytic cycles are the oxidative and reductive quenching cycles.
The Catalytic Cycles
-
Oxidative Quenching Cycle: The excited photocatalyst (*PC) is oxidized by an electron acceptor, generating a radical cation (PC•+) and a radical anion.
-
Reductive Quenching Cycle: The excited photocatalyst (*PC) is reduced by an electron donor, forming a radical anion (PC•-) and a radical cation.
These catalytic cycles provide a versatile platform for a wide range of chemical transformations, offering a green and efficient alternative to traditional synthetic methods.
Caption: Generalized Photoredox Catalytic Cycles.
Synthetic Strategies for Azaspirocycle Construction
Visible-light photocatalysis has enabled the development of several elegant and efficient strategies for the synthesis of azaspirocycles. Here, we delve into three prominent methodologies:
Strategy 1: Radical-Mediated Dearomatization and Cascade Cyclizations
This powerful strategy involves the generation of a radical species that subsequently adds to an aromatic ring, initiating a cyclization cascade that culminates in the formation of a spirocyclic core. A common approach is the radical-initiated cascade annulation of N-arylpropiolamides.
Mechanism: The reaction is initiated by the photocatalytic generation of a radical (e.g., a phosphoryl, trifluoromethyl, or thiocyanato radical). This radical adds to the alkyne moiety of the N-arylpropiolamide, forming a vinyl radical. This intermediate then undergoes an intramolecular cyclization onto the pendant aryl ring, leading to dearomatization and the formation of the azaspiro[4.5]trienone core.
Caption: Radical Cascade Cyclization Mechanism.
Protocol: Synthesis of 3-Phosphorylated Azaspiro[4.5]trienones
This protocol is adapted from the work of Wu and coworkers, demonstrating a metal-free cascade cyclization.
Materials:
-
N-arylpropiolamide (1.0 equiv)
-
Dialkyl H-phosphonate (2.0 equiv)
-
4CzIPN (photocatalyst, 2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed acetonitrile (MeCN)
-
Blue LEDs (e.g., 460 nm)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the N-arylpropiolamide (0.2 mmol), dialkyl H-phosphonate (0.4 mmol), 4CzIPN (0.004 mmol), and K₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed MeCN (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phosphorylated azaspiro[4.5]trienone.
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | H | Me | 12 | 85 |
| 2 | 4-Me | Et | 16 | 82 |
| 3 | 4-Cl | i-Pr | 24 | 75 |
| 4 | 3-Br | n-Bu | 24 | 78 |
Strategy 2: Intermolecular [3+2] Cycloadditions
[3+2] cycloaddition reactions are a cornerstone of five-membered ring synthesis. In the context of visible-light photocatalysis, this strategy often involves the generation of a 1,3-dipole or a diradical equivalent that reacts with an alkene to construct the azaspirocyclic framework. A notable example is the reaction of donor-acceptor cyclopropanes with alkenes.
Mechanism: The photocatalyst, upon excitation, engages in a single-electron transfer with the donor-acceptor cyclopropane, leading to its ring-opening to form a 1,3-radical cation/anion intermediate. This species then undergoes a formal [3+2] cycloaddition with an alkene to furnish the cyclopentane ring of the spirocycle.
Caption: [3+2] Cycloaddition Workflow.
Protocol: Synthesis of Spiro-Pyrazolines
This protocol is based on the visible-light-induced [3+2] cycloaddition of diazo intermediates with alkenes.
Materials:
-
N-tosylhydrazone (1.0 equiv)
-
Alkene (1.5 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,2-dichloroethane (DCE)
-
Blue LEDs
Procedure:
-
In a dry reaction vessel, combine the N-tosylhydrazone (0.3 mmol), alkene (0.45 mmol), fac-[Ir(ppy)₃] (0.003 mmol), and Cs₂CO₃ (0.6 mmol).
-
Seal the vessel and degas the mixture by purging with an inert gas.
-
Add anhydrous, degassed DCE (3.0 mL).
-
Irradiate the mixture with blue LEDs at room temperature for 12 hours.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash chromatography to yield the spiro-pyrazoline product.
Strategy 3: Aza Paternò-Büchi Reaction ([2+2] Cycloaddition)
The aza Paternò-Büchi reaction is a powerful tool for the synthesis of azetidines, which are valuable motifs in medicinal chemistry. The visible-light-mediated version of this reaction allows for the [2+2] cycloaddition of an imine or oxime with an alkene under mild conditions, often proceeding through an energy transfer mechanism.
Mechanism: The photocatalyst absorbs visible light and becomes excited. Through a process of triplet-triplet energy transfer, it activates the imine or oxime to its triplet state. This excited species then reacts with an alkene in a stepwise or concerted manner to form the four-membered azetidine ring.
Caption: Aza Paternò-Büchi Mechanism.
Protocol: Synthesis of Tricyclic Azetidines
This protocol is a representative procedure for an intramolecular visible-light-enabled aza Paternò-Büchi reaction.
Materials:
-
Isoxazoline substrate (1.0 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)
-
Anhydrous, degassed acetonitrile (MeCN)
-
Blue LEDs (e.g., 427 nm)
Procedure:
-
Dissolve the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (0.0025 mmol) in anhydrous, degassed MeCN (2.5 mL, to make a 0.1 M solution).
-
Sparge the solution with an inert gas for 10 minutes.
-
Irradiate the reaction mixture with blue LEDs for 16-20 hours at room temperature.
-
Monitor the reaction by TLC or NMR.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tricyclic azetidine.
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Phenyl-substituted alkene | 16 | 84 |
| 2 | Cyclohexyl-substituted alkene | 18 | 75 |
| 3 | N-allyl substrate | 20 | 68 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient light source or incorrect wavelength- Degraded or impure photocatalyst- Presence of oxygen or water- Incorrect solvent | - Check the output and wavelength of the LEDs- Use a fresh batch of photocatalyst- Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed- Try a different solvent |
| Formation of side products | - Undesired radical reactions- Instability of intermediates or products- Over-irradiation | - Lower the reaction temperature- Decrease the reaction time- Use a different photocatalyst with a lower excited-state potential |
| Difficulty in purification | - Similar polarity of product and starting material- Decomposition of the product on silica gel | - Use a different eluent system or try reverse-phase chromatography- Use a different stationary phase (e.g., alumina) or triturate the product |
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride
Welcome to the technical support center for the synthesis of 2-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. 2-Azaspiro[3.5]nonane and its derivatives are of significant interest in medicinal chemistry due to their unique three-dimensional structure and conformational rigidity, which can lead to improved pharmacological properties.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The most common synthetic route involves the preparation of an N-Boc protected intermediate, followed by deprotection and salt formation. Our troubleshooting guide will focus on this widely used pathway.
Issue 1: Low Yield of N-Boc-2-azaspiro[3.5]nonane
Question: I am getting a low yield for the formation of N-Boc-2-azaspiro[3.5]nonane from the corresponding ketone precursor via reductive amination. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the reductive amination step can stem from several factors. Reductive amination is a powerful method for C-N bond formation, but its success is highly dependent on reaction conditions.[3][4]
Potential Causes & Solutions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate.[5][6] This is an equilibrium process and can be hindered by the presence of excess water.
-
Solution: Ensure all reagents and solvents are anhydrous. Use molecular sieves to remove any residual water. The reaction is also often catalyzed by mild acid. A small amount of acetic acid can be added to facilitate imine formation.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. The reducing agent should be selective for the iminium ion over the starting ketone.[6]
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive amination as it is less basic and more selective than sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).[6][7] If you are using NaBH₄, you may be getting significant reduction of your starting ketone to the corresponding alcohol as a side product.
-
-
Reaction Temperature and Time: Sub-optimal temperature or reaction time can lead to incomplete reaction.
-
Solution: While many reductive aminations proceed well at room temperature, some may require gentle heating to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Stoichiometry of Reagents: An incorrect ratio of amine to ketone can affect the equilibrium of imine formation.
-
Solution: A slight excess of the amine (1.1-1.2 equivalents) is often used to push the equilibrium towards imine formation.
-
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting Decision Tree for Reductive Amination.
Issue 2: Incomplete Deprotection of N-Boc-2-azaspiro[3.5]nonane
Question: I am having trouble completely removing the Boc protecting group. My TLC/LC-MS analysis shows a significant amount of starting material remaining. What can I do?
Answer:
The cleavage of the tert-butyloxycarbonyl (Boc) group is typically achieved under acidic conditions.[8] Incomplete deprotection is a common issue and can often be resolved by modifying the reaction conditions.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acid may not be strong enough or used in a high enough concentration to efficiently cleave the Boc group.
-
Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection.[9] If you are using a weaker acid like HCl in dioxane, consider increasing the concentration or switching to TFA. A 20-50% solution of TFA in DCM is typically sufficient.
-
-
Presence of Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions, especially with electron-rich aromatic systems.[8] While scavengers are used to prevent this, they can sometimes interfere with the deprotection if not used correctly.
-
Solution: If your substrate is not susceptible to alkylation, you may not need a scavenger. If it is, common scavengers include triethylsilane (TES) or anisole.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction closely by TLC. If the reaction is sluggish at room temperature, you can gently warm it to 30-40 °C. However, be cautious as higher temperatures can lead to side product formation.
-
-
Alternative Deprotection Methods: For substrates sensitive to strong acids, alternative methods may be necessary.
Issue 3: Difficulty in Isolating and Purifying this compound
Question: After the deprotection and workup, I am struggling to obtain a pure, solid product of this compound. The product is oily or difficult to crystallize.
Answer:
The isolation and purification of the hydrochloride salt of a small, relatively polar amine can be challenging.
Potential Causes & Solutions:
-
Incomplete Salt Formation: Insufficient HCl may have been added, or the conditions may not be optimal for salt formation.
-
Solution: After deprotection and removal of the acid (e.g., TFA), dissolve the free amine in a suitable solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the precipitation is complete. You can check the pH of the aqueous wash to ensure it is acidic.
-
-
Residual Solvent or Water: The presence of residual solvent or water can prevent crystallization and lead to an oily product.
-
Solution: Ensure the free amine is completely dry before attempting salt formation. This can be achieved by drying the organic extract over anhydrous sodium sulfate or magnesium sulfate, followed by complete removal of the solvent under high vacuum. Co-evaporation with a high-boiling point solvent like toluene can help remove residual water.
-
-
Impurities Inhibiting Crystallization: The presence of impurities can hinder the crystallization process.
-
Solution: If the product is an oil, try to purify it by column chromatography on silica gel using a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to keep the amine in its free base form. After purification, attempt the salt formation again. Trituration with a non-polar solvent like hexane or pentane can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and the scale of the reaction. However, a multi-step synthesis with yields of 70-80% for each step would be considered good. Some patented procedures report overall yields in the range of 50-70%.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most steps. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. For TLC, a common mobile phase for the N-Boc protected intermediate is a mixture of ethyl acetate and hexanes. For the free amine, a more polar system like dichloromethane/methanol/ammonium hydroxide is suitable.
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety practices should be followed. Specifically:
-
Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or strong acids.
-
Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated area.
Q4: Can I use a different protecting group for the nitrogen?
A4: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The deprotection conditions will vary accordingly (e.g., hydrogenolysis for Bn and Cbz groups).
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.5]nonane via Reductive Amination
This protocol outlines the reductive amination of a suitable ketone precursor to form the N-Boc protected spiroamine.
Materials:
-
Cyclohexanecarboxaldehyde (or other suitable starting material to generate the spirocyclic ketone)
-
tert-Butyl carbamate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
Procedure:
-
To a solution of the spirocyclic ketone (1.0 eq) and tert-butyl carbamate (1.2 eq) in anhydrous DCM, add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-2-azaspiro[3.5]nonane.
Protocol 2: Deprotection of N-Boc-2-azaspiro[3.5]nonane and Formation of the Hydrochloride Salt
This protocol describes the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt.
Materials:
-
N-Boc-2-azaspiro[3.5]nonane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HCl solution (e.g., 2 M in diethyl ether)
Procedure:
-
Dissolve N-Boc-2-azaspiro[3.5]nonane (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the free amine.
-
Dissolve the free amine in diethyl ether and cool to 0 °C.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Data Summary
| Step | Key Reagents | Typical Yield | Purification Method |
| Reductive Amination | Ketone, t-Butyl carbamate, NaBH(OAc)₃ | 60-85% | Column Chromatography |
| Boc Deprotection & Salt Formation | N-Boc intermediate, TFA, HCl | 85-95% | Crystallization/Precipitation |
References
-
French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection.[Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.[Link]
-
YouTube. Reductive amination.[Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination.[Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works.[Link]
-
National Institutes of Health. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications.[Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Azaspiro[3.5]nonane Hydrochloride Purification
Welcome to the technical support resource for the purification of 2-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile spirocyclic scaffold. The unique structural properties of this compound, particularly its basic nitrogen within a strained four-membered ring and its existence as a hydrochloride salt, can present specific purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
I. Understanding the Core Challenges
The purification of this compound is often complicated by a combination of factors stemming from its synthesis and inherent chemical properties. A successful purification strategy must account for:
-
Potential Synthetic Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials, catalysts, coupling reagents, and byproducts from incomplete cyclization or over-reduction.
-
Polarity and Solubility: As a hydrochloride salt, the compound is highly polar and typically water-soluble, which can make extraction and standard normal-phase chromatography challenging.[1][2] The free amine, in contrast, is more soluble in organic solvents.
-
Hygroscopicity: Amine hydrochloride salts are known to be hygroscopic, which can affect accurate weighing, physical state, and stability.[3]
-
Chromatographic Behavior: The basicity of the amine can lead to strong interactions with acidic silica gel, resulting in poor peak shape (tailing) and low recovery during column chromatography.[4][5]
II. Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound, presented in a question-and-answer format.
A. Issue: Low Purity After Initial Work-up or Precipitation
Question: My initial isolation of this compound resulted in a purity of <95% by NMR/HPLC. What are the likely impurities and how can I remove them?
Answer: Low purity at this stage typically points to residual starting materials, synthetic byproducts, or trapped solvents. The optimal strategy depends on the nature of the impurities.
This is the first line of defense for removing non-basic organic impurities. The principle is to exploit the pH-dependent solubility of the amine.[2][6]
-
Causality: By dissolving the crude product in an acidic aqueous solution (e.g., 1M HCl), the this compound remains as a water-soluble salt. Neutral or acidic organic impurities will have low solubility in this layer and can be extracted away with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Subsequently, basifying the aqueous layer will regenerate the free amine, allowing it to be extracted back into an organic solvent, leaving behind any water-soluble inorganic byproducts.
Detailed Protocol: Acid-Base Purification
-
Acidification & Wash: Dissolve the crude solid in 1M HCl (aqueous). Wash the aqueous layer 2-3 times with ethyl acetate or DCM to remove non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution or solid NaHCO₃) until the pH is >10.[2]
-
Extraction of Free Amine: Extract the liberated free amine from the basic aqueous layer with DCM or ethyl acetate (3-4 times).
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. To form the hydrochloride salt, dissolve the resulting free amine in a suitable solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a 2M solution in diethyl ether) dropwise with stirring.
-
Isolation: Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
If the impurities have similar basicity but different solubility profiles, recrystallization is a powerful technique. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in solution.[4]
Common Recrystallization Solvent Systems for Amine Hydrochlorides:
| Solvent System | Rationale & Application |
| Isopropanol (IPA) / Diethyl Ether | Dissolve in minimal hot IPA, then add ether as an anti-solvent until turbidity appears. Cool slowly. Excellent for moderately polar salts. |
| Ethanol / Ethyl Acetate | Similar to the IPA/ether system. Offers a different polarity profile. |
| Methanol / Dichloromethane (DCM) | Good for highly polar salts. Dissolve in hot methanol and add DCM as the anti-solvent. |
| Water | Can be effective for highly polar compounds, but removal can be difficult and may increase hygroscopicity. Best attempted if other organic systems fail.[7] |
dot
Caption: Workflow for Recrystallization of 2-Azaspiro[3.5]nonane HCl.
B. Issue: Poor Separation and Peak Tailing in Chromatography
Question: I am trying to purify the free amine or the salt using silica gel chromatography, but I'm getting severe peak tailing and low recovery. How can I improve my separation?
Answer: This is a classic problem when purifying basic amines on standard silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic amine, leading to the observed issues.[8]
-
Causality: Adding a small amount of a basic modifier to the mobile phase will "pre-treat" the silica, neutralizing the acidic sites and allowing your compound to elute properly.
-
Protocol:
-
Causality: Using a stationary phase that is not acidic eliminates the root cause of the problem.
-
Options:
-
Amine-functionalized Silica: These columns have an amino-propyl bonded phase, which creates a basic surface environment, ideal for purifying basic compounds with standard normal-phase solvents.[5][9]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica. Use basic or neutral alumina to prevent binding of the amine.
-
Reversed-Phase Chromatography (C18): This is highly effective for the hydrochloride salt. The polar salt will interact well with a polar mobile phase (water/acetonitrile or water/methanol). Adjusting the mobile phase pH can significantly improve peak shape and retention.[10] For amine salts, using a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid) ensures the amine remains protonated and often gives sharp peaks.[4]
-
dot
Caption: Decision tree for troubleshooting amine chromatography.
C. Issue: Product is an Oil or Gummy Solid, Not a Crystalline Powder
Question: After precipitation, my this compound is an oil or a sticky solid that is difficult to handle. Why is this happening and how can I fix it?
Answer: This issue usually stems from two primary causes: residual solvent or the hygroscopic nature of the salt.
-
Residual Solvent: If the product has not been dried sufficiently, trapped solvent can make it appear oily. Ensure the product is dried under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40°C) if the compound is thermally stable.
-
Hygroscopicity: Amine hydrochloride salts can readily absorb moisture from the atmosphere.[3] This is especially problematic on humid days.
-
Solution: Handle the solid in a glove box or a low-humidity environment. After filtration, wash the solid with a dry, non-polar solvent (like anhydrous diethyl ether) to displace any residual protic solvents, and immediately transfer it to a vacuum desiccator for drying. Storing the final product under an inert atmosphere (nitrogen or argon) is also recommended.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use normal-phase chromatography directly on the hydrochloride salt? A1: It is generally not recommended. The high polarity of the salt makes it largely immobile on silica gel with standard organic solvents. It is better to either use reversed-phase chromatography for the salt or purify the free amine on modified or alternative stationary phases and then convert it to the hydrochloride salt.[8][11]
Q2: How do I confirm the purity and identity of my final product? A2: A combination of analytical techniques is best:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity by peak area.
-
HPLC: To obtain a quantitative purity value (e.g., area % at a specific wavelength).[7]
Q3: My yield is very low after the acid-base extraction workup. Where could my product be going? A3: Low yield can result from several factors:
-
Incomplete Extraction: Ensure you perform multiple extractions (at least 3-4) at each stage.
-
Incorrect pH: Double-check the pH of the aqueous layer before each extraction. The pH should be <2 for the acid wash step and >10 for the free amine extraction.[6]
-
Emulsion Formation: Emulsions can trap your product between layers. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
-
Adsorption to Glassware: Highly polar amines can sometimes adsorb to glass surfaces. While less common for salts, consider using polypropylene containers if losses are persistent.[4]
Q4: Is it better to store the compound as the free amine or the hydrochloride salt? A4: The hydrochloride salt is almost always preferred for long-term storage. Free amines, especially secondary amines like this one, can be susceptible to oxidation and can absorb atmospheric CO₂ to form carbamates. The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle and weigh accurately, provided it is kept dry.[12]
IV. References
-
Benchchem. (2025). Technical Support Center: Purification of 2-Arylpropan-2-amines. Retrieved from Benchchem Technical Support.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Patel, S., et al. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]
-
Benchchem. (2025). Navigating the Challenges of Zylofuramine Purification: A Technical Support Guide. Retrieved from Benchchem Technical Support.
-
Kuhlmann, K., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry—A European Journal.
-
Domasevitch, K. V. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1). Google Patents. Retrieved from
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chem Survival. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry - ACS Publications.
-
Rogoza, A. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate. Retrieved from [Link]
-
Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. (US1878970A). Google Patents.
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
-
Reddit. (2018). Ways of crashing out amines. r/chemistry.
-
Google Patents. (n.d.). Purification of amine reaction mixtures. (US2377511A).
-
Reddit. (2022). What are amine hydrochlorides?. r/OrganicChemistry.
-
Google Patents. (n.d.). Recovery of amines from by-product chloride salts. (US4670232A).
-
Li, Y., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxa-2-azaspiro[3.5]nonane hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses.
-
SiliCycle. (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
-
Google Patents. (n.d.). Method of removing amines. (US5043075A).
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
-
Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase.
-
The Chemistry Student. (2023, October 1). How does pH Affect Amino Acids?. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. waters.com [waters.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azaspiro[3.5]nonane hydrochloride. This document aims to address specific issues that may be encountered during synthesis and purification, with a focus on identifying and mitigating common side reactions.
Introduction
The 2-azaspiro[3.5]nonane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and selectivity to biological targets. The synthesis of its hydrochloride salt, however, can be accompanied by the formation of various side products that complicate purification and reduce overall yield. This guide provides in-depth technical assistance to navigate these challenges.
Troubleshooting Guide & FAQs
Section 1: Side Reactions in the Formation of the Spirocyclic Core
A common and efficient route to the 2-azaspiro[3.5]nonane core involves the initial formation of a spiro-lactam, which is subsequently reduced. Two primary methods for constructing this spiro-lactam are the Dieckmann condensation and the intramolecular Schmidt reaction. Each of these powerful cyclization reactions presents a unique set of potential side reactions.
Question 1: During a Dieckmann condensation to form the β-keto ester precursor to my spiro-lactam, I'm observing a significant amount of a higher molecular weight byproduct and my yield of the desired cyclized product is low. What is likely happening and how can I prevent it?
Answer:
The high molecular weight byproduct you are observing is likely the result of an intermolecular Claisen condensation, leading to dimerization or polymerization of your diester starting material. The Dieckmann condensation is an intramolecular reaction, and for it to be favored, the reaction conditions must promote the two ends of the same molecule reacting with each other over reacting with a second molecule.
Causality and Mitigation:
-
Concentration: High concentrations of the diester will favor the intermolecular reaction. The principle of high dilution is key here. By performing the reaction at a lower concentration (typically ≤ 0.1 M), you increase the probability of intramolecular cyclization.
-
Base and Solvent Choice: The choice of base and solvent can influence the outcome. Sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), in aprotic solvents like tetrahydrofuran (THF), can minimize side reactions compared to traditional sodium ethoxide in ethanol.[1]
-
Rate of Addition: A slow addition of the diester to a solution of the base (inverse addition) can also help maintain a low effective concentration of the starting material, further favoring the intramolecular pathway.
Question 2: My intramolecular Schmidt reaction on an azido-ketone precursor is yielding a mixture of isomeric lactams. How can I improve the regioselectivity to favor the desired 2-azaspiro[3.5]nonan-7-one?
Answer:
The formation of isomeric lactams in a Schmidt reaction is a common regioselectivity issue. The reaction proceeds through the migration of one of the alkyl groups attached to the ketone to the nitrogen of the azide. In the case of an α-substituted cyclohexanone, this can lead to two different products: the desired spiro-lactam (a bridged system) or a fused lactam.[2][3]
Mechanistic Insight and Control:
-
Stereoelectronics: The regiochemical outcome is often governed by stereoelectronic effects in the azidohydrin intermediate. For the desired spiro-lactam to form, the migrating C-C bond must be anti-periplanar to the departing nitrogen molecule. The conformation of the cyclohexanone ring and the orientation of the azide-containing side chain play a crucial role.
-
Substituent Effects: The electronic nature of the substituents on the migrating groups can influence the migratory aptitude. Electron-donating groups can enhance the migration of a particular carbon.
-
Lewis Acid Catalysis: The choice of Lewis or Brønsted acid can influence the conformation of the intermediate and thus the regioselectivity. Experimenting with different acids (e.g., trifluoroacetic acid, titanium tetrachloride) may shift the equilibrium towards the desired product.[4]
Section 2: Reduction of the Spiro-Lactam and Final Product Formation
Once the spiro-lactam (2-azaspiro[3.5]nonan-7-one) is successfully synthesized, it is typically reduced to the corresponding amine. This is often followed by protection (e.g., with a Boc group) and subsequent deprotection to yield the hydrochloride salt.
Question 3: After reduction of my spiro-lactam with a hydride reducing agent, I am seeing impurities that are difficult to separate from the desired 2-azaspiro[3.5]nonane. What are these likely impurities and how can I avoid them?
Answer:
The reduction of a lactam to an amine requires a strong reducing agent, typically lithium aluminum hydride (LiAlH₄). Side reactions can occur if the reaction is not carefully controlled.
Potential Impurities and Solutions:
-
Over-reduction Products: In some cases, particularly with forcing conditions, ring-opening or other rearrangements can occur. Careful control of temperature and reaction time is crucial.
-
Incomplete Reaction: The starting lactam may remain if the reaction does not go to completion. Ensure the LiAlH₄ is of high quality and used in sufficient excess.
-
Work-up Related Impurities: The quenching procedure for LiAlH₄ can generate aluminum salts that can sometimes be difficult to remove. A carefully executed Fieser workup (sequential addition of water, aqueous NaOH, and more water) can help to precipitate granular aluminum salts that are easier to filter.
Question 4: I am performing a reductive amination of a spiro-ketone with ammonia to form 2-azaspiro[3.5]nonane and I'm getting a mixture of primary and secondary amines. How can I favor the formation of the primary amine?
Answer:
Reductive amination is a powerful method for amine synthesis, but over-alkylation to form secondary or even tertiary amines is a common side reaction.[5][6] This occurs when the newly formed primary amine reacts with another molecule of the starting ketone.
Controlling Selectivity:
-
Stoichiometry: Using a large excess of the amine source (in this case, ammonia or an ammonia equivalent like ammonium acetate) can statistically favor the formation of the primary amine.
-
Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the iminium ion intermediate over the starting ketone.[7] This allows for a one-pot reaction where the reducing agent is present from the beginning.
-
pH Control: The reaction is typically carried out under weakly acidic conditions (pH 6-7) to facilitate imine formation without deactivating the amine nucleophile.
Question 5: During the deprotection of N-Boc-2-azaspiro[3.5]nonane with HCl to form the hydrochloride salt, my product is discolored and shows signs of degradation. What is causing this and how can I obtain a clean product?
Answer:
The Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions. While effective, this step can lead to impurities if not performed carefully.
Causes of Impurities and Best Practices:
-
Harsh Conditions: Prolonged exposure to strong acid or high temperatures can lead to side reactions or degradation of the product. The deprotection should be monitored closely (e.g., by TLC or LC-MS) and stopped as soon as the starting material is consumed.
-
Solvent Choice: The reaction is often performed in a solvent like dioxane, methanol, or ethyl acetate with a solution of HCl. Ensure the solvent is of high purity.
-
Purification of the Salt: The resulting hydrochloride salt can sometimes be challenging to purify by chromatography. Recrystallization is often the best method to obtain a high-purity product.[8] Experiment with different solvent systems (e.g., methanol/ether, ethanol/ethyl acetate) to find optimal conditions for crystallization.
Quantitative Data Summary
The following table provides a general overview of expected yields and purities, highlighting the impact of troubleshooting measures.
| Step | Common Issue | Without Troubleshooting | With Troubleshooting |
| Dieckmann Condensation | Dimerization | Yield: <40% | Yield: >70% |
| Schmidt Reaction | Isomer Formation | Purity: 50-70% (mixture) | Purity: >90% (desired isomer) |
| Reductive Amination | Over-alkylation | Purity: <60% (mixture of amines) | Purity: >85% (primary amine) |
| Boc Deprotection/HCl Salt Formation | Degradation | Purity: <95% (discolored) | Purity: >99% (white solid) |
Experimental Protocols
Protocol 1: Optimized Dieckmann Condensation for Spiro-Lactam Precursor
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Add anhydrous THF (200 mL) and potassium tert-butoxide (1.1 equivalents) to the flask and cool to 0 °C.
-
Dissolve the starting diester (1.0 equivalent) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Add the diester solution dropwise to the stirred solution of the base over a period of 4-6 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-keto ester can then be purified by column chromatography or used directly in the next step.
Visualizations
Reaction Pathway and Key Side Reactions
Caption: Key synthetic steps and potential side reactions.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. BenchChem Technical Support.
-
Aubé, J., et al. (2008). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Aubé, J. (n.d.). Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
ResearchGate. (n.d.). Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. [Link]
-
Wikipedia. (n.d.). Schmidt reaction. [Link]
-
CHIMIA. (n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
Pharmaceutical Technology. (2017). Separation and purification applications for mutagenic impurities. [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [cora.ucc.ie]
Technical Support Center: Optimization of Reaction Conditions for Azaspirocyclization
Welcome to the technical support center for azaspirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working to synthesize these complex and valuable molecular architectures. Azaspirocycles are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures.[1] However, their synthesis can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the intricacies of optimizing your azaspirocyclization reactions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles encountered during the setup and execution of azaspirocyclization reactions.
Q1: My azaspirocyclization reaction is not yielding any product. What are the first things I should check?
A1: A zero-yield reaction can be disheartening, but it's often due to a few common culprits. Before embarking on a complete re-optimization, systematically verify the following:
-
Reagent Integrity: Were your starting materials pure? Impurities can poison catalysts or lead to unwanted side reactions.[2] It's crucial to ensure the purity of your substrates, catalysts, and reagents, using techniques like NMR, LC-MS, or recrystallization if necessary.[3]
-
Inert Atmosphere: Many azaspirocyclization catalysts, particularly palladium complexes, are sensitive to oxygen.[4] Ensure your reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Quality: Were your solvents anhydrous? Trace amounts of water can quench sensitive reagents or participate in undesired hydrolysis pathways.[5] Similarly, ensure your reagents are of good quality and have been stored correctly.[3]
-
Correct Stoichiometry and Concentration: Double-check your calculations for all reagents. An incorrect stoichiometry or running the reaction at the wrong concentration can prevent it from proceeding.[2][3]
Q2: I'm observing the formation of multiple unidentified byproducts. What could be the cause?
A2: The formation of a complex mixture of byproducts often points to issues with reaction selectivity, substrate stability, or product decomposition.[5]
-
Reaction Temperature: The temperature can significantly impact the reaction.[6][7] Too high a temperature might provide enough energy to overcome the activation barriers for side reactions or cause decomposition. Consider running the reaction at a lower temperature.
-
Product Instability: Your desired azaspirocycle might be unstable under the reaction conditions.[2][5] Try to monitor the reaction at different time points to see if the product forms and then decomposes. If so, a shorter reaction time or milder workup conditions may be necessary.[2]
-
Substrate Decomposition: The starting material itself might be degrading under the reaction conditions. This can be checked by running a control experiment without a key reagent (like the catalyst) and analyzing the mixture over time.
Q3: How do I improve the diastereoselectivity of my reaction?
A3: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[2] The stereochemical outcome is influenced by several factors that affect the transition state of the cyclization.
-
Solvent Polarity: The solvent can play a crucial role in stabilizing the transition state, thereby influencing diastereoselectivity.[2] It is advisable to screen a range of solvents with varying polarities.
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can create a chiral environment that favors the formation of one diastereomer over another. Screening different ligands is often a fruitful approach.
-
Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lower activation energy.
II. Troubleshooting Guide: Low Yield and Incomplete Conversion
Low yield is one of the most frequent issues in synthetic chemistry. This guide provides a structured approach to diagnosing and solving this problem in the context of azaspirocyclization.
Problem: The reaction gives a low yield of the desired azaspirocycle, and a significant amount of starting material remains.
This scenario suggests that the reaction is either too slow or has reached an equilibrium that disfavors the product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Step-by-Step Guide
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can increase the reaction rate and drive the reaction to completion. However, be mindful of potential increases in side reactions or difficulties in purification.
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed at a reasonable rate.[6][8] However, monitor for product decomposition, which can also be accelerated at higher temperatures.[5]
-
Screen Catalysts and Ligands: The choice of catalyst and ligand is critical. For instance, in palladium-catalyzed azaspirocyclizations, both the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., PPh₃, DPEphos) can dramatically affect the outcome.[1] A screening of different metal catalysts (e.g., Pd, Ag, Cu) and a variety of ligands with different electronic and steric properties is often necessary.[9][10]
Catalyst/Ligand Combination Typical Application Expected Outcome Reference Pd₂(dba)₃ / DPEphos Dearomative Azaspirocyclization Good to excellent yields for a range of substrates. [1] Pd₂(dba)₃ / PPh₃ Dearomative Azaspirocyclization Often a good starting point, can be effective. [1] Ag(I) salts Tandem N,O-cyclization Effective for activating C-C multiple bonds. [9] Site-isolated base (PS-BEMP) and acid (Si-TsOH) Cascade Cyclizations Atom-efficient and broad substrate scope. [11][12] -
Solvent Screening: The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate.[13] Aprotic solvents like DME, THF, and dioxane are often effective in palladium-catalyzed reactions, while less polar solvents like toluene may be ineffective.[1]
Solvent Polarity Common Use Cases Toluene Non-polar Can be ineffective in some Pd-catalyzed reactions.[1] Dichloromethane (DCM) Polar aprotic Widely used, good for strain-release driven spirocyclizations.[14][15] 1,2-Dimethoxyethane (DME) Polar aprotic Often a good choice for Pd-catalyzed reactions.[1] Tetrahydrofuran (THF) Polar aprotic A common alternative to DME.[1] -
Check for Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[4] This can be due to impurities in the starting materials or solvents, or inherent instability of the catalytic species. Ensuring high purity of all components is the first line of defense.[2]
III. Troubleshooting Guide: Poor Selectivity
Achieving the desired chemo-, regio-, and stereoselectivity is paramount in complex molecule synthesis. This section will guide you through optimizing these aspects of your azaspirocyclization.
Problem: The reaction produces a mixture of isomers (regio- or stereoisomers).
This indicates that the energy differences between the transition states leading to the different products are small. The goal is to modify the reaction conditions to increase this energy difference.
Key Factors Influencing Selectivity
Caption: Factors influencing reaction selectivity.
-
Temperature Adjustment: As a general rule, lowering the reaction temperature often leads to higher selectivity. This is because the reaction will preferentially proceed through the transition state with the lowest activation energy.
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound effect on selectivity by differentially stabilizing the various transition states.[2] A systematic screening of solvents is recommended.
-
Steric and Electronic Tuning of the Catalyst/Ligand:
-
Steric Bulk: Increasing the steric bulk of the ligand can create a more defined chiral pocket, which can enhance stereoselectivity.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand can influence the reactivity of the metal center and affect the selectivity of the reaction.
-
-
Substrate Modification: In some cases, modifying the substrate itself by introducing a bulky protecting group or a directing group can help control the stereochemical outcome of the cyclization.
IV. Experimental Protocols
General Protocol for a Palladium-Catalyzed Azaspirocyclization Optimization
This protocol provides a starting point for the optimization of a palladium-catalyzed azaspirocyclization of a bromoarene with an N-tosylhydrazone, based on established methods.[1][16]
-
Preparation:
-
To an oven-dried Schlenk tube, add the bromoarene substrate (1.0 equiv.), the N-tosylhydrazone (2.0 equiv.), and the base (e.g., Cs₂CO₃, 4.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
-
Catalyst Addition:
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol %) and the ligand (e.g., DPEphos, 10 mol %).
-
Quickly add the catalyst/ligand mixture to the Schlenk tube under a positive flow of inert gas.
-
-
Reaction Execution:
-
Add the anhydrous solvent (e.g., DME) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Plausible Catalytic Cycle for Pd-Catalyzed Azaspirocyclization
Caption: Plausible catalytic cycle for a Pd-catalyzed azaspirocyclization.[1]
This cycle illustrates the key steps: oxidative addition of the bromoarene to the Pd(0) catalyst, insertion of the carbene generated from the N-tosylhydrazone, intramolecular C-N bond formation, and reductive elimination to release the azaspirocycle product and regenerate the Pd(0) catalyst.[1][17]
V. References
-
Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. Available at:
-
Site isolated base and acid catalyzed azaspirocyclization cascades - PubMed. Available at:
-
Site isolated base and acid catalyzed azaspirocyclization cascades - RSC Publishing. Available at:
-
Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | ACS Catalysis - ACS Publications. Available at:
-
Substrate scope for the spirocyclization–desilylation reaction of... | Download Scientific Diagram - ResearchGate. Available at:
-
Scheme 2. Substrate scope for the spirocyclization-desilylation... - ResearchGate. Available at:
-
Scheme 2. Substrate Scope for the Dearomative Spirocyclization Reaction c - ResearchGate. Available at:
-
Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst | ChemRxiv. Available at:
-
Convergent Azaspirocyclization of Bromoarenes with N -Tosylhydrazones by a Palladium Catalyst | Request PDF - ResearchGate. Available at:
-
Troubleshooting "Spiro[4.5]dec-9-en-7-one" decomposition pathways - Benchchem. Available at:
-
Optimization of reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at:
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at:
-
Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | Request PDF - ResearchGate. Available at:
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. Available at:
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster - MDPI. Available at:
-
Temperature Effect on Formation of Polycyclic Aromatic Hydrocarbons in Acetylene Pyrolysis - ResearchGate. Available at:
-
The Effect of Solvents on the Crystal Morphology of Pyriproxyfen - MDPI. Available at:
-
The effects of temperature on the acetylation of spermidine - PubMed. Available at:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of temperature on the acetylation of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site isolated base and acid catalyzed azaspirocyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site isolated base and acid catalyzed azaspirocyclization cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Overcoming solubility issues of 2-Azaspiro[3.5]nonane hydrochloride in organic solvents
Welcome to the technical support resource for 2-Azaspiro[3.5]nonane hydrochloride. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?
Answer: The solubility challenge stems from a fundamental chemical principle: "like dissolves like." this compound is an amine salt. The presence of the positively charged ammonium ion and the chloride counter-ion makes it a polar, ionic compound.[1][2] Organic solvents such as toluene, hexane, and even moderately polar solvents like DCM and THF are non-polar or weakly polar and aprotic. They lack the ability to effectively solvate the ions, leading to very low solubility.
The strong intermolecular forces within the crystalline lattice of the salt are much more favorable than the weak interactions the salt would have with a non-polar solvent.[2] To achieve dissolution, the solvent-solute interactions must overcome the lattice energy of the salt. Polar, protic solvents like water or methanol are effective because they can form strong hydrogen bonds and ion-dipole interactions, stabilizing the dissociated ions in solution.
Question 2: I'm starting my experiment. What are the first simple steps I should try to dissolve the salt?
Answer: Before moving to more complex chemical modifications, you should always attempt direct solubilization under various physical conditions.
-
Solvent Screening: Test solubility in a range of solvents from polar to non-polar. While poor solubility is expected in many, small amounts may dissolve in more polar organic solvents.
-
Heating: Gently warming the mixture can increase the kinetic energy of the system and may improve solubility. However, be cautious of your compound's thermal stability. Many hydrochloride salts have limited thermal stability and can degrade or discolor upon aggressive heating.[2]
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area available for solvation, sometimes improving the rate and extent of dissolution.
If these physical methods are insufficient for your required concentration, it is necessary to employ a chemical strategy.
Question 3: Direct dissolution failed. What are my primary strategies now?
Answer: There are three main strategies to overcome the insolubility of an amine hydrochloride salt in an organic medium. The best choice depends on your reaction's specific requirements, such as sensitivity to water, the need for a base, and stoichiometry.
-
Conversion to Freebase: This is the most common and often the most effective method. The hydrochloride salt is neutralized with a base to yield the free amine. The resulting amine is uncharged, significantly less polar, and readily soluble in a wide range of organic solvents.[3]
-
Use of a Co-solvent: A small amount of a polar, protic solvent (e.g., methanol, ethanol) is added to the primary, non-polar reaction solvent. This polar co-solvent helps to dissolve the ionic salt, creating a homogeneous solution.[4]
-
Phase-Transfer Catalysis (PTC): This technique is ideal for reactions occurring in a biphasic (two-solvent) system, typically water and an organic solvent. A phase-transfer catalyst facilitates the movement of the amine from the aqueous phase into the organic phase to react.[5][6]
Decision-Making Workflow
The following diagram can help you select the most appropriate strategy for your experimental setup.
Caption: Decision workflow for selecting a solubilization method.
In-Depth Protocols and Explanations
Strategy 1: Conversion to the Freebase Amine
This method involves a simple acid-base neutralization. The hydrochloride salt is treated with a base, which removes the proton from the ammonium ion, generating the neutral "freebase" amine and a salt byproduct.
Mechanism: Free-Basing
Caption: Conversion of the hydrochloride salt to its soluble freebase form.
Experimental Protocol: Free-Basing
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.
-
Neutralization: Cool the solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring.[3] Use at least 1.1 equivalents of base. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate). The free amine is now in the organic phase.
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the 2-Azaspiro[3.5]nonane freebase, typically as an oil or low-melting solid. The product can be used directly in the next reaction.
Strategy 2: Utilizing a Co-solvent System
This approach is a practical workaround when the reaction can tolerate small quantities of a polar solvent and the complete absence of water is not critical.
Protocol: Using a Co-solvent
-
Dispersion: Add the this compound to your primary, non-polar reaction solvent (e.g., Toluene, THF). A cloudy suspension will form.
-
Co-solvent Addition: While stirring vigorously, add a polar co-solvent (e.g., methanol or ethanol) dropwise until the solution becomes clear.[4]
-
Execution: Proceed with your reaction. Be mindful that the protic co-solvent might interfere with certain reagents, such as strong organometallics or acylating agents.
Data Table: Recommended Co-solvents
| Co-solvent | Primary Solvent(s) | Rationale & Considerations |
| Methanol (MeOH) | Toluene, THF, Dioxane | Highly polar, effective at dissolving salts. Use sparingly as it can be nucleophilic. |
| Ethanol (EtOH) | Toluene, THF, Dioxane | Similar to methanol but slightly less polar and less reactive. |
| Isopropanol (IPA) | Toluene, Hexanes | Good balance of polarity and lower reactivity compared to MeOH/EtOH.[7] |
| Dimethyl Sulfoxide (DMSO) | Dichloromethane, Acetonitrile | Aprotic polar solvent; very effective but has a high boiling point, making it difficult to remove.[4] |
Strategy 3: Phase-Transfer Catalysis (PTC)
PTC is a sophisticated technique for reacting immiscible reagents. The catalyst, typically a quaternary ammonium salt, forms an ion pair with the amine hydrochloride's anion or, more commonly in this scenario, facilitates the transfer of an aqueous base's hydroxide ion into the organic phase to deprotonate the amine salt at the interface.[5][6][8]
Mechanism: Phase-Transfer Catalysis
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Experimental Protocol: PTC Application
-
Setup: In a reaction vessel, combine the organic solvent (e.g., toluene), the organic-soluble reactant, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, or Aliquat 336; 1-5 mol%).
-
Aqueous Phase: In a separate container, dissolve the this compound and a base (e.g., NaOH, K₂CO₃) in water.
-
Reaction: Add the aqueous solution to the organic mixture. Heat and stir the biphasic mixture vigorously to ensure a large surface area between the two phases.
-
Workup: Upon reaction completion, stop the stirring and allow the layers to separate. The product will be in the organic layer, which can be separated, washed, dried, and concentrated.
Summary Comparison of Strategies
| Strategy | Pros | Cons | Best For... |
| Free-Basing | - Provides a pure, soluble starting material.- Complete removal of ionic species.- High compatibility with sensitive reagents. | - Requires an extra synthetic step (workup/isolation).- Introduces water, which must be thoroughly removed. | Reactions that are sensitive to water, bases, or require precise stoichiometry of the amine. |
| Co-solvent | - Simple and fast to implement.- One-pot procedure. | - Co-solvent may interfere with the reaction.- May not fully solubilize at high concentrations. | Quick, small-scale reactions where the reagents are robust and can tolerate polar, protic solvents. |
| PTC | - Avoids isolating the free amine.- Can use inexpensive inorganic bases.- Often results in faster reaction rates.[9] | - Requires vigorous stirring and a biphasic system.- Catalyst may need to be removed from the final product. | Large-scale reactions, especially nucleophilic substitutions, where one reactant is in an aqueous phase and the other is in an organic phase. |
References
-
PubChem. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride.[Link]
-
PubMed. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.[Link]
-
Wikipedia. Phase-transfer catalyst.[Link]
-
Reddit. Problem with hydrochloride salt formation/isolation.[Link]
-
JoVE. Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview.[Link]
-
NIH. Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines.[Link]
-
ACS Publications. Approach to Heterospirocycles for Medicinal Chemistry.[Link]
-
Scribd. Phase Transfer Catalyst.[Link]
-
ResearchGate. Phase Transfer and Ammonium Salt Catalyzed Reactions.[Link]
-
SA-PTC. Industrial Phase-Transfer Catalysis.[Link]
-
Sciencemadness.org. Forming oxalate salts of amines.[Link]
-
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[Link]
-
ResearchGate. Purification of organic hydrochloride salt?[Link]
-
PubMed. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.[Link]
-
RSC Publishing. Oxa-spirocycles: synthesis, properties and applications.[Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.[Link]
-
University of Glasgow Theses Service. Amine hydrochloride salts: a problem in polyurethane synthesis.[Link]
-
PubMed. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.[Link]
-
ResearchGate. How can I neutralize aminehydrochlorides?[Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phasetransfer.com [phasetransfer.com]
Technical Support Center: Navigating the Stability of Azaspiro Ring Systems
Welcome to the technical support center dedicated to the stability of the azaspiro ring system. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their molecules. Azaspirocycles offer a unique three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties. However, their inherent structural features can also present unique stability challenges. This resource provides in-depth, field-proven insights into identifying, understanding, and mitigating these stability issues through a practical question-and-answer format, detailed troubleshooting guides, and visual workflows.
Frequently Asked Questions (FAQs) on Azaspirocycle Stability
This section addresses the most common stability concerns encountered during the development of therapeutic agents containing an azaspiro moiety.
Q1: My azaspiro-containing compound is degrading in aqueous solution. What are the most likely degradation pathways?
A1: The degradation of azaspirocycles in aqueous media is often dictated by the specific functional groups present within the scaffold. Two of the most common pathways are hydrolysis and oxidation.
-
Hydrolysis: If your azaspirocycle contains a lactam (an amide within a ring), it is susceptible to hydrolysis, which leads to ring-opening. This can be catalyzed by both acidic and basic conditions.[1] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[2][3]
-
Oxidation: The tertiary amine, which is a defining feature of the azaspiro core, is prone to oxidation. This can result in the formation of an N-oxide, a common metabolic and degradation product.[1] The presence of oxidizing agents or exposure to light and air can accelerate this process.[4]
It is crucial to perform forced degradation studies to identify the specific degradation products of your molecule. This involves subjecting the compound to a range of stress conditions (e.g., strong acid, strong base, peroxide, heat, and light) to predict its long-term stability.[1]
Q2: I'm observing significant degradation of my compound at low pH. What is happening and how can I prevent it?
A2: Strong acidic conditions can rapidly degrade certain azaspiro systems.[2] The primary mechanism is often acid-catalyzed hydrolysis of susceptible functional groups, such as amides or esters, within the ring system or appended to it. Additionally, superacidic media can induce ring-opening reactions through the formation of dicationic intermediates.[5]
Mitigation Strategies:
-
Formulation with Buffers: Formulating your compound in a buffered solution can help maintain a pH where the molecule is most stable. Many drugs exhibit optimal stability in the pH range of 4 to 8.[6]
-
Structural Modification: If formulation changes are insufficient, consider structural modifications to the azaspirocycle. For example, replacing an ester with a more stable amide or altering the substitution pattern to electronically disfavor hydrolysis.
-
Protective Groups: During synthesis, the use of acid-labile protecting groups should be carefully considered if the final compound needs to be stable in acidic environments.
Q3: My azaspiro compound seems to be undergoing a ring-opening reaction that isn't simple hydrolysis. What other mechanisms could be at play?
A3: Beyond hydrolysis, other ring-opening reactions can occur, particularly in strained azaspiro systems. These can be triggered by various reagents and conditions:
-
Nucleophilic Attack: The strained rings within some azaspirocycles can be susceptible to ring-opening by nucleophiles. This is a known reactivity pattern for smaller rings like aziridines, where activation of the ring nitrogen can lead to nucleophilic attack at one of the ring carbons.[7][8]
-
Rearrangements: Certain azaspiro systems can undergo rearrangements, such as the semipinacol rearrangement, which can be promoted by reagents like N-bromosuccinimide (NBS).[9][10] These rearrangements can lead to a change in the ring structure itself.
-
Reductive Cleavage: Reductive conditions, such as the use of sodium amalgam (Na/Hg), can be employed synthetically to cleave N-O bonds within isoxazolidine-containing azaspirocycles, resulting in a ring-opened product.[11] While this is a synthetic tool, it highlights a potential instability to certain reductive environments.
Q4: I have a chiral azaspirocycle, and I'm seeing the emergence of a new diastereomer over time. Is epimerization a known issue?
A4: Yes, epimerization at stereogenic centers can be a stability concern for any chiral molecule, including those with azaspiro scaffolds. While not as common as hydrolysis or oxidation, it can occur under certain conditions. For instance, an unprecedented epimerization has been observed in an azithromycin analogue, a complex macrolide, during a Barton-McCombie oxidation.[12][13] This highlights that even a single stereocenter change can have a profound impact on the molecule's biological activity.[12][13]
Factors that can promote epimerization include:
-
pH: Basic or acidic conditions can facilitate the deprotonation and reprotonation of a stereocenter adjacent to a carbonyl group or other acidifying functionality, leading to a change in stereochemistry.
-
Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization.[6]
-
Presence of a Catalyst: Certain reagents or trace metals can catalyze epimerization reactions.
If you suspect epimerization, it is essential to use stereospecific analytical methods, such as chiral HPLC or NMR with chiral shift reagents, to monitor the stereochemical purity of your compound over time.
Troubleshooting Guides
This section provides step-by-step protocols for investigating and resolving common stability issues with azaspiro compounds.
Guide 1: Conducting a Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.
Objective: To generate and identify the likely degradation products of an azaspiro-containing compound under various stress conditions.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Add a portion of the stock solution to 0.1 M HCl.[1]
-
Base Hydrolysis: Add a portion of the stock solution to 0.1 M NaOH.[1]
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%).[14]
-
Thermal Stress: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60-80°C).[1]
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).[1]
-
Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation process before analysis.[1]
-
Analysis: Analyze the stressed samples using a high-performance liquid chromatography (HPLC) method, preferably with a mass spectrometer (LC-MS) detector to obtain the molecular weights of the degradation products.[1]
Troubleshooting Common Issues in Forced Degradation Studies:
| Issue | Probable Cause | Recommended Solution |
| No degradation observed | Stress conditions are too mild. | Incrementally increase the severity of the conditions (e.g., use 1 M HCl, increase temperature).[1] |
| Complete degradation of the parent compound | Stress conditions are too harsh. | Reduce the severity of the conditions (e.g., use 0.01 M HCl, lower the temperature, shorten exposure time).[1] |
| Poor peak shape in HPLC (tailing or splitting) | pH mismatch between the sample and mobile phase. | Ensure all samples, especially from acid/base hydrolysis, are neutralized before injection.[1] |
Workflow for Forced Degradation and Analysis:
Caption: Workflow for a forced degradation study.
Visualizing Degradation Pathways
Understanding the potential degradation pathways is key to designing stable molecules. The following diagram illustrates a common degradation pathway for an azaspirocycle containing a lactam functionality.
Caption: Common degradation pathways for azaspirocycles.
References
-
Twiner, M. J., et al. (2008). Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. PubMed. Available at: [Link]
-
Hurley, P. B., & Dake, G. R. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Katritzky, A. R., et al. (2013). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. NIH Public Access. Available at: [Link]
-
Various Authors. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
Deprez-Poulain, R., & Deprez, B. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. PubMed. Available at: [Link]
-
Blanco, J., et al. (2006). Azaspiracids modulate intracellular pH levels in human lymphocytes. PubMed. Available at: [Link]
-
Hurley, P. B., & Dake, G. R. (2008). Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. PubMed. Available at: [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at: [Link]
-
Fañanás-Mastral, M., & Feringa, B. L. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available at: [Link]
-
Jaramillo-Gómez, L. M., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]
-
Fañanás-Mastral, M., & Feringa, B. L. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. Journal of Organic Chemistry. Available at: [Link]
-
Kim, H., & Lee, S. (2021). Recent Advances in Synthetic Routes to Azacycles. MDPI. Available at: [Link]
-
Korotaev, V. Y., et al. (2018). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]
-
Trost, B. M., & Sorum, M. T. (2011). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. Available at: [Link]
- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
-
Novak, P., et al. (2022). Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. NIH. Available at: [Link]
-
van der Meer, D., et al. (2018). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. PMC. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]
-
St-Denis, Y., & Chan, T. H. (1995). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. Available at: [Link]
-
Bakunov, S. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]
-
Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Available at: [Link]
-
Lomenick, B., et al. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Sinditskii, V. P., et al. (2018). Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. Available at: [Link]
-
Lee, W. K. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. Available at: [Link]
-
Kumar, P. A. (2017). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Available at: [Link]
-
Novak, P., et al. (2022). Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2'-Dehydroxy-5″-Epi-Azithromycin. PubMed. Available at: [Link]
-
Patti, A., et al. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. PubMed. Available at: [Link]
-
Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-Epi-Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2'-Dehydroxy-5″-Epi-Azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting N-alkylation of 2-Azaspiro[3.5]nonane hydrochloride
<Technical Support Center: N-Alkylation of 2-Azaspiro[3.5]nonane Hydrochloride
Introduction
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of this compound. This spirocyclic scaffold is a valuable building block in medicinal chemistry, prized for the three-dimensional character it imparts to drug candidates. However, its alkylation, particularly starting from the hydrochloride salt, presents specific challenges that require careful consideration of reaction parameters. This document is designed to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired N-alkylated products.
Core Principles: Understanding the Reaction
The N-alkylation of 2-azaspiro[3.5]nonane is a nucleophilic substitution reaction (typically SN2).[1] The secondary amine acts as the nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide). The primary challenge when starting with the hydrochloride salt is that the amine is protonated, rendering it non-nucleophilic. Therefore, the first and most critical step is the in-situ neutralization of the ammonium salt to liberate the free, nucleophilic secondary amine.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the N-alkylation of this compound.
Question 1: My reaction is not proceeding or is very slow. I see a lot of unreacted starting material on my TLC/LC-MS. What's wrong?
This is the most frequent issue and almost always points to one of three areas: inadequate liberation of the free amine, low reactivity of the alkylating agent, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Insufficient or Inappropriate Base: The hydrochloride salt must be neutralized. If the base is too weak or used in insufficient quantity, the reaction will not start.
-
Solution: Ensure you are using at least one equivalent of base to neutralize the HCl salt, plus an additional equivalent to scavenge the proton (or hydrogen halide) generated during the alkylation itself. A total of 2.0-2.5 equivalents of base is a robust starting point. For many SN2 reactions with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the ammonium salt and are generally non-nucleophilic.[2] If solubility is an issue in your chosen solvent, consider a stronger organic base like DBU or a hindered amine base like N,N-Diisopropylethylamine (DIPEA).[3]
-
-
Poor Reagent Solubility: If the amine salt and the base are not soluble in the reaction solvent, the deprotonation will be slow or incomplete.[4]
-
Solution: Switch to a more polar, aprotic solvent that can better dissolve the ionic starting materials. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are standard choices for this type of reaction.[2][5] Gentle heating can also dramatically improve solubility and reaction rates.
-
-
Low Reaction Temperature: SN2 reactions can be slow at room temperature, especially with less reactive alkylating agents.
-
Solution: Gradually increase the reaction temperature. Start at room temperature, then try 50-60 °C, and if necessary, increase to 80 °C or higher, while monitoring for potential decomposition.[6]
-
-
Unreactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides can be particularly sluggish.
-
Solution: If using an alkyl chloride or bromide with no success, consider adding a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). This performs an in-situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.
-
dot
Caption: Troubleshooting flowchart for incomplete reactions.
Question 2: My reaction is messy. I see multiple new spots on my TLC plate, and the yield of the desired product is low.
This points to side reactions. While the N-alkylation of a secondary amine to a tertiary amine generally avoids the over-alkylation issues common with primary amines, other side reactions can occur.[7][8]
Probable Causes & Solutions:
-
Elimination (E2) Side Reaction: If your alkylating agent is a secondary or tertiary halide, or if you are using a very strong, bulky base at high temperatures, elimination to form an alkene can compete with substitution.[9]
-
Solution: Use a less hindered, weaker base if possible (e.g., K₂CO₃ instead of potassium tert-butoxide). Lowering the reaction temperature can also favor the SN2 pathway over E2. If the alkylating agent is the issue, a different synthetic route, such as reductive amination, may be necessary.[10]
-
-
Decomposition: High temperatures or highly reactive reagents can cause decomposition of the starting material or product.
-
Side Reactions of the Alkylating Agent: Some alkylating agents can undergo self-condensation or cyclization, especially in the presence of a strong base.[3][12]
-
Solution: This is inherent to the reagent. The best approach is to favor the desired reaction by ensuring the free amine is readily available (using the correct base and solvent) and perhaps by adjusting the stoichiometry or addition rate of the alkylating agent.
-
Question 3: The reaction seems to have worked, but I'm having trouble isolating my product during the aqueous workup.
Tertiary amines, especially those with smaller alkyl groups, can have some water solubility, particularly if they become protonated by an acidic workup. Spirocyclic amines can also form emulsions.
Probable Causes & Solutions:
-
Product Protonation: If you quench with acid, your tertiary amine product will form a water-soluble ammonium salt and remain in the aqueous layer.
-
Solution: After quenching, ensure the aqueous layer is basic (pH > 10) by adding a base like 1M NaOH or saturated sodium bicarbonate solution before extracting with an organic solvent.[13] This ensures your product is in its neutral, free-base form.
-
-
Emulsion Formation:
-
Solution: During extraction, add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break emulsions and "salt out" the organic product, driving it into the organic layer.
-
-
Robust Purification Strategy:
-
Protocol:
-
Quench the reaction by pouring it into water.
-
Make the aqueous layer strongly basic (pH 10-12) with 1M NaOH.
-
Extract three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[14]
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a good starting point. Sometimes, adding a small amount of triethylamine (0.5-1%) to the eluent can improve chromatography by preventing the amine from streaking on the acidic silica gel.
-
-
Frequently Asked Questions (FAQs)
Q: Why do I need to use a base with the hydrochloride salt? A: The starting material, this compound, is an ammonium salt. The nitrogen's lone pair is tied up by a proton (H⁺), making it non-nucleophilic. A base is required to remove this proton and generate the neutral, "free" secondary amine, which is the active nucleophile needed for the alkylation reaction.[1]
dot
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. echemi.com [echemi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Azaspiro[3.5]nonane Hydrochloride
An in-depth technical guide to the synthesis of 2-Azaspiro[3.5]nonane: Key intermediates and methodologies.
Welcome to the technical support center for the synthesis and analysis of 2-Azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic building block. Spirocycles are increasingly popular in drug discovery due to their inherent three-dimensional structure, which can lead to improved pharmacological properties.[1][2] However, their synthesis can present unique challenges, particularly concerning by-product formation and purification.
This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Assumed Synthetic Pathway: Reductive Amination
While several synthetic routes to azaspirocycles exist, a common and robust strategy is the reductive amination of a corresponding spiroketone.[3][4] This guide will focus on troubleshooting a typical two-step sequence: the synthesis of an N-benzyl protected intermediate via reductive amination, followed by deprotection to yield the final hydrochloride salt. This approach offers good control and generally high yields.[5]
Caption: Plausible two-step synthesis of 2-Azaspiro[3.5]nonane HCl.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis.
Question 1: My yield of N-Benzyl-2-azaspiro[3.5]nonane (Step 1) is significantly lower than expected. What are the likely causes?
Answer:
Low yield in a reductive amination reaction is a common issue that can typically be traced back to one of three areas: imine/iminium formation, the reduction step, or side reactions involving the starting materials.
Potential Causes & Diagnostic Strategy:
-
Incomplete Imine/Iminium Formation: The reaction proceeds via an iminium intermediate, which forms from the condensation of the ketone and amine.[3][6] This is a reversible equilibrium.
-
Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC) or crude ¹H NMR before adding the reducing agent. The disappearance of the spiroketone starting material is a key indicator. If significant ketone remains, imine formation is likely the issue.
-
Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine/iminium ion back to the starting materials.[7] Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium forward.[3]
-
-
Inefficient Reduction: The choice and reactivity of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often preferred as it is mild, selective for the iminium ion over the ketone, and tolerates slightly acidic conditions which can catalyze imine formation.[5][8]
-
Diagnosis: If you observe the disappearance of the ketone but do not see the formation of the desired product, the reduction step is failing. You may see the imine intermediate by LC-MS if it is stable enough.
-
Solution: Confirm the quality and age of your reducing agent. STAB can degrade over time. Ensure it is added portion-wise to control the reaction temperature, as exothermic decomposition can occur.
-
-
Competing Side Reactions: Several side reactions can consume your starting materials or intermediates.
-
Diagnosis & Solution:
-
Ketone Reduction: A common by-product is the alcohol resulting from the reduction of the starting spiroketone. This is more prevalent with less selective reducing agents like sodium borohydride (NaBH₄).[3] If you detect the corresponding alcohol by GC-MS or NMR, switch to a more selective reagent like STAB.[8]
-
Aldol Condensation: Ketones can undergo self-condensation under acidic or basic conditions.[3] This is usually indicated by the formation of higher molecular weight impurities detected by MS. Running the reaction at lower temperatures can minimize this.
-
Over-alkylation: While not an issue when using a secondary amine precursor, if one were to use ammonia to form a primary amine, over-alkylation to form secondary and tertiary amines is a common problem.[3][8] Reductive amination is generally more controlled than direct alkylation with alkyl halides.[8]
-
-
Summary of Potential By-products in Step 1:
| By-product Name | Formula | Molar Mass ( g/mol ) | Identification Method |
| Spiro[3.5]nonan-2-ol | C₉H₁₆O | 140.22 | GC-MS, ¹H NMR |
| Unreacted Spiro[3.5]nonan-2-one | C₉H₁₄O | 138.21 | GC-MS, ¹H NMR |
| Aldol Adducts | Variable | >276 | LC-MS |
Question 2: I see an unexpected peak in my GC-MS analysis of the final product. How do I identify it?
Answer:
Identifying unknown impurities is a systematic process of gathering and interpreting analytical data. The source can range from starting materials, reagents, side reactions, or degradation.[9]
Caption: Workflow for identifying an unknown impurity.
Diagnostic & Identification Strategy:
-
Analyze the Mass Spectrum (MS): The fragmentation pattern is a fingerprint of the molecule.
-
Molecular Ion (M+): Determine the molecular weight of the impurity.
-
Isotope Pattern: Look for characteristic isotope patterns (e.g., a prominent M+2 peak for chlorine or bromine).
-
Fragmentation: Compare the fragmentation to known impurities. For example, a benzyl group fragment (m/z 91) might suggest an impurity related to the protecting group.
-
-
Consider Common Process Impurities:
-
Residual Solvents: Common solvents like THF, Dichloromethane, or Methanol may be present.[10]
-
Starting Materials: Unreacted N-Benzyl-2-azaspiro[3.5]nonane from the deprotection step is a likely candidate.
-
"Olefin Impurities": During cyclization reactions involving strong reducing agents like LAH (used in some alternative syntheses), elimination reactions can form olefinic by-products.[7][11] While less common with STAB, it's a possibility. These would be detected by ¹H NMR (vinyl protons ~5-6 ppm) and a mass two units lower than the expected product.
-
Derivatization Reagents: If you used a derivatization agent (e.g., MSTFA for silylation) for GC-MS analysis, by-products from this step could be present.[12]
-
-
Isolation and NMR Spectroscopy: If the impurity is significant and cannot be identified by MS alone, it must be isolated for definitive structural elucidation.
-
Isolation: Use preparative HPLC or careful column chromatography to isolate a pure sample of the impurity.
-
NMR Analysis: ¹H and ¹³C NMR are the most powerful tools for determining the exact structure of an unknown organic compound.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the final purity of this compound?
For a comprehensive purity assessment of an amine salt, a combination of methods is ideal.[14]
-
HPLC-UV/MS: This is the workhorse for pharmaceutical analysis.[14] A reverse-phase C18 column with a gradient method can separate the main component from polar and non-polar impurities. It is essential for identifying and quantifying specific process-related impurities and degradation products.[12][15]
-
qNMR (Quantitative NMR): This provides an extremely accurate purity value without the need for a specific reference standard for each impurity.[16][17] It determines the purity of the target analyte relative to a certified internal standard of known purity.
-
GC-MS: Best suited for identifying and quantifying volatile or semi-volatile impurities, including residual solvents.[18] The free-base form of the amine is typically more suitable for GC analysis than the hydrochloride salt.
Q2: My ¹H NMR spectrum shows broad peaks for the protons near the nitrogen. Is this normal?
Yes, this is a common phenomenon for amines and their salts. The broadening is often due to:
-
Quadrupolar Broadening: The nitrogen-14 nucleus has a quadrupole moment which can lead to faster relaxation of adjacent protons, causing their signals to broaden.
-
Proton Exchange: In the hydrochloride salt, the ammonium proton (-N⁺H₂-) can undergo chemical exchange with trace amounts of water or with the counter-ion. The rate of this exchange can be on the NMR timescale, leading to signal broadening. To sharpen these peaks, you can try adding a drop of D₂O to your NMR tube, which will exchange the N-H protons for deuterium, causing their signals to disappear and often sharpening adjacent CH signals.
Q3: How can I ensure the complete removal of the Palladium catalyst (from Step 2)?
Residual heavy metals are critical impurities to control.[10]
-
Filtration: After the hydrogenation, ensure the palladium on carbon (Pd/C) is thoroughly removed by filtering through a pad of Celite®. Using a 0.45 µm filter can help remove fine particles.
-
Washing: The crude product can be dissolved and passed through a short plug of silica gel or a specialized metal scavenger resin.
-
Analysis: The final compound should be analyzed for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Detailed Analytical Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate the main analyte from potential process-related impurities.
-
Instrumentation: Standard HPLC system with UV detector, autosampler, and column oven.[14]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[14]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as amines lack a strong chromophore, low UV is necessary).[14]
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.
-
Purity Calculation: Use the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[14]
Protocol 2: Analysis of Volatile Impurities by GC-MS
This protocol is for detecting residual solvents and volatile by-products. The sample is analyzed as the free base.
-
Sample Preparation (Free-Basing):
-
Dissolve ~20 mg of the hydrochloride salt in 1 mL of deionized water.
-
Add 1 mL of Dichloromethane (DCM).
-
Adjust the pH of the aqueous layer to >10 with 1M NaOH.
-
Vortex thoroughly and separate the layers.
-
Collect the organic (DCM) layer containing the free amine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
The solution is now ready for injection.
-
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Scan Range: m/z 35 - 500.
References
- BenchChem. (2025). HPLC methods for the analysis of 2-Azaspiro[4.
- SIELC Technologies. (2025). Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column.
- Google Patents. (Year N/A). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- Google Patents. (Year N/A).
- BLD Pharm. (Year N/A). 1303968-07-1|this compound.
-
ACS Green Chemistry Institute. (Year N/A). Reductive Amination. [Link]
-
Wikipedia. (Year N/A). Reductive amination. [Link]
-
Tverdokhlib, V. et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
-
ChemRxiv. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
-
Martins, L. J. et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]
- BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.
-
Chemistry Steps. (Year N/A). Reductive Amination. [Link]
-
Veeprho. (Year N/A). Amine Impurities and Related Compound. [Link]
-
Kuz'mina, N. E. et al. (2021). Development and Validation of 2-Azaspiro[7][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. [Link]
-
Organic Chemistry Portal. (Year N/A). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- BenchChem. (2025). A Comparative Guide to the Confirmation of Identity and Purity of Synthesized 6-Azaspiro[4.5]decan-7-one.
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Klick, S. et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. American Pharmaceutical Review. [Link]
-
SpiroChem. (Year N/A). Impurity Synthesis And Identification. [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
-
Borisov, G. et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]
-
PubMed. (2021). Development and Validation of 2-Azaspiro[7][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. [Link]
-
Bionano. (Year N/A). Troubleshooting Guides. [Link]
-
University of Wisconsin. (Year N/A). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Agilent. (Year N/A). Method selection for trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of 2-Azaspiro[7][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. [Link]
-
National Institutes of Health (NIH). (2018). Spirocyclic Motifs in Natural Products. [Link]
-
Senieer. (Year N/A). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
Shimadzu. (Year N/A). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. [Link]
-
MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
ResearchGate. (2022). Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 10. veeprho.com [veeprho.com]
- 11. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Ring-Opening of 2-Azaspiro[3.5]nonane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The unique three-dimensional structure of 2-Azaspiro[3.5]nonane offers significant advantages in medicinal chemistry, but its inherent ring strain presents specific stability challenges.[1] This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you maintain the integrity of the azetidine ring throughout your experimental workflows.
Section 1: The Core Challenge: Understanding Azetidine Ring Instability
This section addresses the fundamental chemical principles governing the stability of the 2-Azaspiro[3.5]nonane core.
Q1: Why is the 2-Azaspiro[3.5]nonane ring system prone to opening?
Answer: The susceptibility of 2-Azaspiro[3.5]nonane to ring-opening originates from the four-membered azetidine ring. This small ring is characterized by significant angle and torsional strain, making it thermodynamically less stable than larger ring systems.[1][2] However, the neutral azetidine is generally stable. The ring-opening process is almost always preceded by activation of the azetidine nitrogen atom, which dramatically increases the ring strain and turns the ring carbons into potent electrophilic sites.
The ring-opening cascade typically follows a two-step mechanism:
-
Nitrogen Activation (Formation of Azetidinium Ion): The lone pair of electrons on the azetidine nitrogen is activated by an electrophile. This most commonly occurs via:
-
Protonation: Under acidic conditions (Brønsted acids), the nitrogen is protonated to form a highly strained and reactive azetidinium ion.[3][4]
-
Alkylation/Acylation: Reaction with other electrophiles (e.g., alkyl halides, acyl chlorides) also quaternizes the nitrogen, forming a similarly reactive azetidinium salt.[2][5][6]
-
-
Nucleophilic Attack: The positively charged azetidinium ion is now highly susceptible to attack by a nucleophile. The nucleophile attacks one of the carbon atoms adjacent to the nitrogen (the α-carbons), breaking the C-N bond and relieving the ring strain.[5][7] This results in a linear γ-functionalized propylamine derivative.
Caption: General mechanism of azetidine ring-opening.
Section 2: Troubleshooting Guide for Common Experimental Scenarios
This section provides direct, question-and-answer-based solutions to specific problems you may encounter in the lab.
Issue 1: Ring-Opening Under Acidic Reaction Conditions
-
Symptoms: You are running a reaction (e.g., a condensation, hydrolysis, or coupling) under acidic conditions and observe the formation of unexpected, more polar byproducts. LC-MS analysis suggests a mass consistent with the addition of a solvent molecule or counter-ion to your starting material.
-
Root Cause Analysis: This is the most common failure mode. The acidic medium protonates the azetidine nitrogen, activating the ring for nucleophilic attack by any nucleophile present in the mixture, including the solvent (e.g., water, methanol) or the acid's counter-ion (e.g., chloride, acetate).[1][3][4] The stability of N-substituted aryl azetidines has been shown to be dramatically lower at acidic pH compared to neutral pH.[1][8]
-
Solutions & Preventative Measures:
-
Strict pH Control: The most critical parameter is pH. Whenever possible, maintain the reaction medium at a pH > 7.0 to keep the azetidine nitrogen in its neutral, unprotonated state.[4]
-
Employ N-Protection: Before subjecting the molecule to acidic conditions, protect the nitrogen with an electron-withdrawing group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups reduce the basicity (and nucleophilicity) of the nitrogen, making it significantly less likely to be protonated.[9][10] See Protocol 1 for a standard N-Boc protection procedure.
-
Use Milder Reagents: If an acid is unavoidable, choose the mildest possible acid that will accomplish the desired transformation and use it in stoichiometric amounts rather than as a solvent or in large excess. Consider using Lewis acids that may coordinate preferentially to other functional groups over the azetidine nitrogen.[2][11]
-
Solvent Selection: In borderline cases, aprotic solvents (e.g., THF, DCM, acetonitrile) are preferred over protic solvents (e.g., water, methanol) as they are less likely to act as nucleophiles if trace acid causes transient protonation.[4]
-
Issue 2: Ring-Opening During N-Deprotection
-
Symptoms: You are attempting to remove an N-Boc protecting group using standard conditions (e.g., neat trifluoroacetic acid (TFA) in dichloromethane (DCM)) and see complete or partial conversion to a ring-opened product.
-
Root Cause Analysis: While the Boc group protects the ring from protonation, the strong acidic conditions required for its removal can themselves trigger the ring-opening cascade.[4] The very reagent used for deprotection (TFA) protonates the nitrogen of the deprotected spirocycle, which is then opened by the trifluoroacetate counter-ion or other nucleophiles.
-
Solutions & Optimized Protocols:
-
For N-Boc Groups: Avoid using strong, neat acids like TFA. A milder, controlled approach is necessary. See Protocol 2 for a validated method using HCl in a non-nucleophilic solvent.
-
For N-Cbz Groups: This group offers a distinct advantage as it can be removed under neutral conditions. Standard hydrogenolysis (H₂, Pd/C) is highly effective and completely avoids the issue of acid-mediated ring opening. This makes Cbz a superior choice if subsequent steps in your synthesis are acid-sensitive.[9][12]
-
Issue 3: Unwanted Reactions with Electrophiles and Nucleophiles
-
Symptoms: You are attempting to N-alkylate the 2-Azaspiro[3.5]nonane with an alkyl halide, but you isolate a ring-opened product where both the alkyl group and the halide have been added to the molecule.
-
Root Cause Analysis: This is a classic example of the two-step ring-opening mechanism. The N-alkylation (Step 1) is successful, forming an azetidinium salt. However, this intermediate is highly reactive. The halide counter-ion (e.g., I⁻, Br⁻), which is now present in the reaction mixture, acts as a nucleophile (Step 2) and attacks the azetidinium ion, opening the ring.[5][6]
-
Solutions & Strategic Advice:
-
Use Non-Nucleophilic Counter-ions: When performing N-alkylations or other reactions that form an azetidinium ion, use electrophiles with non-nucleophilic counter-ions, such as triflate (OTf) or tetrafluoroborate (BF₄⁻).[6][7] For example, use methyl trifluoromethanesulfonate instead of methyl iodide.
-
Control Stoichiometry: Use the electrophile as the limiting reagent to minimize the concentration of the reactive azetidinium intermediate at any given time.
-
Protect and Modify: If you need to perform chemistry on other parts of the molecule in the presence of strong nucleophiles, it is essential to keep the azetidine nitrogen protected with a group like Boc or Cbz.
-
Section 3: Prophylactic Strategies & Best Practices
Proactive planning is the most effective way to prevent the degradation of the 2-Azaspiro[3.5]nonane core.
Q: How can I proactively design my synthesis to protect the 2-Azaspiro[3.5]nonane core?
Answer: A successful synthetic strategy involves treating the azetidine ring as a sensitive functional group. The following decision-making workflow should be applied when planning any reaction involving this scaffold.
Caption: Decision workflow for handling 2-Azaspiro[3.5]nonane.
Section 4: Data Summary & Protocols
Table 1: Summary of Recommended vs. Incompatible Reaction Conditions
| Parameter | Recommended (Maintains Ring Integrity) | Incompatible (High Risk of Ring-Opening) | Rationale & References |
| pH | pH > 7.0 (Neutral to Basic) | pH < 6.0 (Acidic) | Prevents protonation of the azetidine nitrogen, the primary activation step.[1][4][8] |
| Acids | Acetic acid (used cautiously, stoichiometrically), Pyridinium p-toluenesulfonate (PPTS) | HCl, H₂SO₄, neat TFA, excess Lewis Acids | Strong acids ensure complete protonation, leading to rapid ring-opening.[3][4] |
| N-Deprotection | Boc: HCl (g) in ether/dioxane; Cbz: H₂, Pd/C | Boc: Neat TFA in DCM | Standard strong acid conditions for Boc removal are too harsh for the strained ring.[4] |
| N-Alkylation | Reagents with non-nucleophilic anions (e.g., MeOTf, Et₃OBF₄) | Reagents with nucleophilic anions (e.g., MeI, BnBr) | Prevents the halide counter-ion from acting as a nucleophile to open the ring after N-alkylation.[5][6] |
| Nucleophiles | Use only when N is protected (e.g., N-Boc) | Strong nucleophiles (e.g., N₃⁻, CN⁻, R₂NH) with unprotected N | An unprotected nitrogen can be activated by other means, leading to nucleophilic ring-opening.[5][7] |
| Solvents | Aprotic (THF, DCM, MeCN, Toluene) | Protic (MeOH, H₂O) under acidic conditions | Protic solvents can act as nucleophiles if the ring becomes activated.[4] |
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Azaspiro[3.5]nonane
-
Objective: To protect the azetidine nitrogen, increasing its stability towards acidic reagents and preventing its participation in unwanted side reactions.
-
Methodology:
-
Dissolve 2-Azaspiro[3.5]nonane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add triethylamine (Et₃N, 1.5 eq) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-Azaspiro[3.5]nonane.
-
Protocol 2: Mild Deprotection of N-Boc-2-Azaspiro[3.5]nonane
-
Objective: To remove the N-Boc protecting group while minimizing the risk of acid-catalyzed ring-opening.
-
Methodology:
-
Dissolve N-Boc-2-Azaspiro[3.5]nonane (1.0 eq) in a non-nucleophilic solvent such as diethyl ether or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution for a few minutes OR add a commercially available solution of HCl in dioxane (e.g., 4M, 3-5 eq) dropwise.
-
Stir the reaction at 0 °C or allow it to slowly warm to room temperature. Monitor the reaction progress carefully by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, sparge the solution with nitrogen or argon gas to remove excess HCl.
-
Concentrate the solvent under reduced pressure to obtain the hydrochloride salt of 2-Azaspiro[3.5]nonane.
-
To obtain the free base, dissolve the salt in water, cool to 0 °C, and carefully add a base (e.g., 1M NaOH) until the pH is >10. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers, and concentrate to yield the deprotected product.
-
References
-
Couty, F., Evano, G., & Vargas-Sanchez, M. (2005). Regioselective Nucleophilic Opening of Azetidinium Ions. SYNLETT, 2005(11), 1666–1670. [Link]
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1593–1598. [Link]
-
Tayama, E., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23927. [Link]
-
Driver, T. G., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(7), 2149–2153. [Link]
-
Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
Couty, F., et al. (2007). Opening of azetidinium ions with C-nucleophiles. Tetrahedron Letters, 48(46), 8194-8197. [Link]
-
ResearchGate. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]
-
Organic Chemistry Portal. (2023). Azetidine synthesis. [Link]
-
Panda, S., et al. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3... Request PDF. [Link]
-
Mykhailiuk, P., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
- Google Patents. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Azaspirocycle Synthesis
Welcome to the technical support center dedicated to the intricate science of catalyst selection for the synthesis of azaspirocycles. These unique three-dimensional structures are of immense interest in medicinal chemistry and drug discovery due to their rigid conformations and ability to present substituents in precise vectors.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the catalytic synthesis of these complex molecules.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles governing these transformations.
Troubleshooting Guide: Common Issues in Azaspirocycle Synthesis
This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low, or the reaction has stalled. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in complex organic syntheses. A systematic approach is crucial for diagnosing the root cause.[3]
Potential Cause 1: Suboptimal Reaction Conditions The temperature, reaction time, and concentration of reactants are critical parameters that can significantly impact yield.[3]
-
Solution:
-
Reaction Monitoring: Track the reaction progress meticulously using techniques like TLC or LC-MS to determine if the reaction is stalling or if the product is decomposing over time.[4]
-
Temperature Adjustment: A modest increase in temperature may be necessary to overcome the activation energy barrier. However, be cautious, as higher temperatures can sometimes lead to side reactions or product decomposition.[5]
-
Concentration Effects: In some cases, increasing the concentration of a key reactant can drive the reaction to completion. Running small-scale trial reactions with varying concentrations can help identify the optimal conditions without consuming large amounts of valuable starting materials.[3]
-
Potential Cause 2: Catalyst Deactivation The catalyst may be losing its activity under the reaction conditions.[5] This can be due to impurities, thermal instability, or inherent catalyst decay.[6][7]
-
Solution:
-
Fresh Catalyst: Rerun the reaction with a freshly prepared or newly purchased batch of catalyst to rule out degradation during storage.
-
Inert Atmosphere: For air- or moisture-sensitive catalysts, ensure that proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) are employed.[3]
-
Catalyst Loading: A low catalyst loading might be insufficient. Consider a moderate and systematic increase in the catalyst concentration.[5]
-
Potential Cause 3: Purity of Reagents and Solvents Impurities in starting materials or solvents can act as catalyst poisons or participate in unwanted side reactions.[3]
-
Solution:
-
Purification: Ensure the purity of all starting materials through appropriate methods such as recrystallization or column chromatography.
-
Solvent Purity: Use high-purity, dry solvents, especially for moisture-sensitive reactions.
-
Q2: I am observing poor enantioselectivity or diastereoselectivity in my asymmetric azaspirocycle synthesis. How can I improve the stereochemical outcome?
Achieving high stereoselectivity is a primary goal in the synthesis of chiral azaspirocycles for pharmaceutical applications.[8]
Potential Cause 1: Inappropriate Catalyst or Ligand The choice of catalyst and, if applicable, the chiral ligand is the most critical factor influencing stereoselectivity.[4]
-
Solution:
-
Catalyst Screening: A thorough screening of different catalysts is often necessary. For instance, in rhodium-catalyzed cyclopropanations to form azaspiro[n.2]alkanes, different chiral dirhodium tetracarboxylate catalysts can lead to vastly different enantioselectivities.[8][9] Similarly, organocatalysts like chiral bifunctional hydrogen-bond donors (thioureas, squaramides) have shown great success in mediating highly stereocontrolled transformations.[10]
-
Ligand Modification: For metal-catalyzed reactions, subtle modifications to the ligand structure can have a profound impact on the stereochemical outcome by altering the chiral pocket around the metal center.[8]
-
Potential Cause 2: Reaction Temperature Higher reaction temperatures can provide sufficient energy to overcome the activation energy difference between the pathways leading to the desired and undesired stereoisomers, thus eroding stereoselectivity.[5]
-
Solution:
-
Lowering Temperature: Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it often significantly improves enantiomeric or diastereomeric excess.
-
Potential Cause 3: Solvent Effects The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity.[4]
-
Solution:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For example, in some organocatalyzed reactions, non-polar solvents may favor the hydrogen-bonding interactions crucial for stereocontrol.
-
Catalyst Selection and Optimization Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for a new azaspirocycle synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Protecting group strategies for 2-Azaspiro[3.5]nonane hydrochloride derivatives
A Guide to N-Protecting Group Strategies, Troubleshooting, and Synthesis Optimization
Welcome to the technical support center for 2-azaspiro[3.5]nonane hydrochloride derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable spirocyclic scaffold. The unique structural features of the 2-azaspiro[3.5]nonane core present specific challenges and opportunities in synthetic chemistry, particularly concerning the protection and deprotection of the secondary amine.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common experimental hurdles, optimize your reaction conditions, and select the most appropriate protecting group strategy for your multi-step synthesis.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the N-protection or deprotection of 2-azaspiro[3.5]nonane and its derivatives.
Question 1: My Boc-protection of this compound is sluggish or incomplete. What's going wrong and how can I fix it?
Answer:
This is a frequent issue that typically stems from two key factors: the inherent stability of the hydrochloride salt and the nucleophilicity of the secondary amine. The protonated amine of the hydrochloride salt is non-nucleophilic and cannot react with the electrophilic protecting agent (e.g., Di-tert-butyl dicarbonate, Boc₂O).[1] Therefore, a base is required to liberate the free amine in situ.
Causality and Troubleshooting Steps:
-
Insufficient Base: The most common cause is using only a catalytic amount or a single equivalent of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). You must use at least one equivalent of base to neutralize the hydrochloride salt, plus an additional amount (often catalytic, but sometimes a full equivalent) to facilitate the protection reaction itself.[1]
-
Solution: Start by using 2.2 equivalents of a non-nucleophilic base such as DIPEA. One equivalent will form the ammonium salt, and the excess will ensure the reaction medium remains sufficiently basic for the protection to proceed.
-
-
Base and Solvent Choice: The choice of base and solvent is critical. If the free amine or the base is not fully soluble, the reaction will be slow.
-
Solution: For reactions struggling in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), consider using a biphasic system (e.g., DCM/water or THF/water) with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] The inorganic base will neutralize the HCl, and the free amine will be available for reaction in the organic layer where Boc₂O resides. This method is often clean and simplifies workup.[3]
-
-
Reaction Monitoring: It is crucial to monitor the reaction's progress. A simple thin-layer chromatography (TLC) analysis can show the consumption of the starting material. If the reaction stalls, it often indicates a problem with the basicity of the reaction mixture.
Step-by-Step Protocol for Robust Boc-Protection:
-
Suspend this compound (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.5 eq.) and stir vigorously for 15 minutes.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in THF.
-
Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to isolate the N-Boc protected product.[4]
Question 2: I need to remove an N-Cbz group from my 2-azaspiro[3.5]nonane derivative, but my molecule contains other reducible functional groups (e.g., an alkene or a nitro group). What are my best options?
Answer:
This is a classic chemoselectivity problem. The standard method for Cbz deprotection is catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is very mild but will readily reduce other sensitive groups.[5] Choosing an alternative, non-reductive method is essential for preserving the integrity of your molecule.
Alternative Deprotection Strategies:
-
Lewis Acid Conditions: Strong Lewis acids can cleave the Cbz group. However, this method is harsh and can affect other acid-sensitive groups like Boc groups or acetals.
-
Transfer Hydrogenolysis: While still a reductive method, using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C can sometimes offer better selectivity compared to H₂ gas. The reaction conditions are often milder.
-
Nucleophilic Cleavage: A lesser-known but effective method involves nucleophilic attack on the benzyl carbon.
-
Recommended Protocol: A protocol using 2-mercaptoethanol and a base like potassium phosphate in a polar aprotic solvent (e.g., DMA) at an elevated temperature (around 75 °C) can effectively cleave Cbz groups without affecting many other functionalities.[6]
-
Workflow for Selecting a Cbz-Deprotection Method:
Caption: Decision workflow for Cbz deprotection.
Section 2: Frequently Asked Questions (FAQs)
What are the most common N-protecting groups for 2-azaspiro[3.5]nonane, and how do I choose the right one?
The choice of a protecting group is one of the most critical decisions in a multi-step synthesis, as it dictates the reaction conditions you can use in subsequent steps.[7][8] For the 2-azaspiro[3.5]nonane secondary amine, the most common protecting groups are carbamates.[5]
Comparison of Common Protecting Groups:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Orthogonality |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NaHCO₃, DIPEA) in THF, DCM, or H₂O/THF.[2] | Strong acid (e.g., TFA in DCM, HCl in dioxane).[2][9] | Stable to bases, hydrogenolysis, and nucleophiles. Orthogonal to Fmoc and Cbz.[10] |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base (e.g., Na₂CO₃) in H₂O/Dioxane.[11][12] | Catalytic Hydrogenolysis (H₂, Pd/C).[11] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc. |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) in Dioxane/H₂O. | Base (e.g., 20% Piperidine in DMF).[13] | Stable to acids and hydrogenolysis. Orthogonal to Boc and Cbz. |
Decision Framework:
-
Use Boc if your subsequent steps involve basic conditions, nucleophiles, or catalytic hydrogenation. This is often the default choice for its robustness.
-
Use Cbz if your synthesis requires strong acidic conditions that would cleave a Boc group, and you have no reducible functional groups.
-
Use Fmoc if you need to perform deprotection under very mild, non-acidic, and non-reductive conditions. This is particularly useful in complex syntheses where other functional groups are sensitive.[14]
The concept of using protecting groups that can be removed under different conditions is known as an orthogonal strategy , which is fundamental to the synthesis of complex molecules.[7][14][15][16]
How do I correctly handle the hydrochloride salt starting material during a protection reaction?
The 2-azaspiro[3.5]nonane is often supplied as a hydrochloride salt for better stability and handling. As discussed in the troubleshooting section, this salt must be neutralized to generate the nucleophilic free amine required for the reaction.
Key Principles:
-
Stoichiometry is Key: Always use at least one molar equivalent of a base relative to the amine hydrochloride to ensure complete neutralization.[1]
-
In Situ vs. Pre-neutralization:
-
In Situ (Recommended): Add the base directly to the reaction mixture containing the hydrochloride salt. This is the most common and efficient method.[1]
-
Pre-neutralization: You can perform a separate workup step before the reaction. Dissolve the salt in aqueous NaOH, extract the free amine with an organic solvent (like DCM or EtOAc), dry the organic layer, and evaporate to get the free amine. This is cleaner but involves an extra step.
-
Diagram of In Situ Neutralization and Protection:
Sources
- 1. reddit.com [reddit.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Protecting_group [chemeurope.com]
- 14. jocpr.com [jocpr.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. media.neliti.com [media.neliti.com]
Technical Support Center: Synthesis of 7-oxo-2-azaspiro[3.5]nonane
Welcome to the Technical Support Center for the synthesis of 7-oxo-2-azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and minimize the formation of critical impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction to the Synthesis and its Challenges
7-oxo-2-azaspiro[3.5]nonane is a key building block in medicinal chemistry, offering a rigid, three-dimensional framework that is increasingly sought after in the design of novel therapeutics. The synthesis, while achievable, presents unique challenges, primarily during the final reductive cyclization step. A common and scalable route involves a two-step process, which is the focus of this guide. The most significant hurdle in this synthesis is the formation of olefinic impurities during the lithium aluminum hydride (LAH) mediated cyclization, which can be challenging to separate from the desired product. This guide will provide a comprehensive framework for identifying, mitigating, and eliminating these and other potential impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 7-oxo-2-azaspiro[3.5]nonane, presented in a question-and-answer format.
Issue 1: Presence of a Significant Olefinic Impurity in the Final Product
Question: After the final LAH reduction and work-up, I observe a significant impurity with a similar polarity to my product, which I suspect is an olefin. What is this impurity and how can I prevent its formation?
Answer:
This is the most frequently encountered issue and pertains to the "transitional reduction olefin impurities" mentioned in the patent literature.
Plausible Structure of the Olefinic Impurity:
The primary olefinic impurity is likely 2-azaspiro[3.5]non-6-ene .
Mechanism of Formation:
The formation of this impurity is a consequence of the reaction pathway of the LAH reduction. The precursor to the final product is a cyano-substituted tetrahydropyran derivative. The LAH first reduces the nitrile group to a primary amine. This amine then attacks the ketone carbonyl, leading to the formation of a hemiaminal intermediate which, upon elimination of water, cyclizes to the desired product. However, a competing side reaction can occur where the ketone is reduced to a secondary alcohol by LAH. This alcohol can then undergo acid- or base-catalyzed dehydration during work-up or even at elevated temperatures to form the more stable endocyclic olefin.
Caption: Competing pathways in the final step of the synthesis.
Mitigation Strategies:
-
Temperature Control: Maintain a low temperature (between -10°C and 0°C) during the LAH reduction. This favors the nucleophilic attack of the amine on the ketone over the reduction of the ketone itself.
-
Careful Work-up: Use a carefully controlled work-up procedure, such as the Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water), to quench the excess LAH. This method helps to minimize strongly acidic or basic conditions that can promote dehydration.
-
Order of Addition: Add the LAH solution slowly to the solution of the intermediate. This helps to maintain a low concentration of the reducing agent and can improve selectivity.
Purification:
If the olefinic impurity is formed, it can be difficult to separate from the desired product by standard silica gel chromatography due to their similar polarities.
-
Alternative Stationary Phases: Consider using silver nitrate-impregnated silica gel for column chromatography. The olefin will coordinate with the silver ions, leading to a stronger retention on the column and allowing for separation from the saturated ketone.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective in removing the less crystalline olefinic impurity.
Issue 2: Incomplete Reaction in the First Step (Formation of "Compound 3")
Question: My reaction to form the intermediate "compound 3" from bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal appears to be incomplete, with starting materials still present after 24 hours. What could be the cause?
Answer:
This issue often points to problems with the reaction conditions or the quality of the reagents.
Key Factors for a Successful First Step:
-
Purity of Starting Materials: Ensure that the bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal are of high purity. The presence of water can interfere with the reaction.
-
Effective Base: Anhydrous potassium carbonate is a common choice. Ensure it is finely powdered and thoroughly dried before use to maximize its surface area and reactivity.
-
Phase Transfer Catalyst and Iodide Source: The use of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and an iodide salt (e.g., sodium or potassium iodide) is crucial. The iodide salt facilitates a Finkelstein reaction, converting the alkyl chlorides to the more reactive alkyl iodides in situ, which accelerates the reaction.
-
Temperature: The reaction typically requires heating (70-100°C). Ensure that the reaction mixture is being heated effectively and uniformly.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents.
-
Activate the Base: Dry the potassium carbonate in an oven at >120°C for several hours before use.
-
Increase Catalyst Loading: A slight increase in the amount of phase transfer catalyst or iodide salt may be beneficial.
-
Extend Reaction Time: While the patent suggests 12-24 hours, monitoring the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.
Issue 3: Low Yield of the Final Product After Purification
Question: I have a low overall yield after the final purification step. What are the potential causes and how can I improve it?
Answer:
Low yields can result from a combination of factors, from incomplete reactions to losses during work-up and purification.
Potential Causes and Solutions:
| Potential Cause | Explanation and Recommended Solution |
| Incomplete LAH Reduction | The reduction of the nitrile to the primary amine may be sluggish. Ensure that a sufficient excess of LAH is used (typically 1.5-3 equivalents). The reaction time (4-8 hours) and temperature should be carefully monitored. |
| Product Loss During Work-up | The product, being an amine, can be somewhat water-soluble, especially if protonated. During the aqueous work-up, ensure that the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be basic (pH > 10) before extraction will ensure the product is in its free-base form and less water-soluble. |
| Adsorption onto Stationary Phase | The basic nature of the amine product can lead to strong adsorption on acidic silica gel during column chromatography, resulting in tailing and poor recovery. Using a neutral stationary phase like alumina, as suggested in the patent, is a good strategy. Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a volatile amine like triethylamine (e.g., 1% in the eluent). |
| Formation of Side Products | As discussed in Issue 1, the formation of the olefinic impurity will inherently lower the yield of the desired product. Optimizing the reaction conditions to minimize this side reaction is key. |
Frequently Asked Questions (FAQs)
Q1: What is the plausible structure of the intermediate "compound 3"?
A1: Based on the starting materials, bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal, the likely structure of "compound 3" is 4-cyano-4-(diethoxymethyl)tetrahydropyran . The reaction involves a double alkylation of the carbon alpha to the nitrile group by the two chloroethyl groups of the ether, which then cyclize.
Caption: Formation of the key intermediate "Compound 3".
Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product and impurities?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of both reaction steps. Use a suitable stain, such as potassium permanganate or ninhydrin for the final amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the components of the crude reaction mixture, including starting materials, intermediates, the final product, and volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most powerful tool for structural elucidation. For the final product, expect to see characteristic signals for the protons on the azetidine and tetrahydropyran rings. The olefinic impurity would show distinct signals in the vinyl region (typically 5-6 ppm).
-
¹³C NMR: Provides complementary information on the carbon framework of the product and impurities.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups. The final product will show a characteristic C=O stretch for the ketone (around 1715 cm⁻¹) and N-H stretches for the secondary amine (around 3300-3500 cm⁻¹). The disappearance of the nitrile peak (around 2250 cm⁻¹) from the intermediate is a good indicator of a successful reaction.
Q3: Are there any alternatives to lithium aluminum hydride for the final reduction step?
A3: While LAH is specified in the patent, other reducing agents could potentially be used, though they may require significant optimization.
-
Borane (BH₃•THF or BH₃•SMe₂): Borane is also capable of reducing nitriles to amines. It is generally considered a milder reducing agent than LAH and might offer different selectivity, potentially reducing the formation of the olefinic impurity.
-
Catalytic Hydrogenation: Hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is another common method for nitrile reduction. However, this method can sometimes lead to the formation of secondary and tertiary amine byproducts.
Q4: What are the key safety precautions to take when working with lithium aluminum hydride?
A4: LAH is a highly reactive and pyrophoric reagent.
-
Work under an inert atmosphere: Always handle LAH under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents: LAH reacts violently with water and other protic solvents. Ensure all glassware and solvents are rigorously dried.
-
Controlled quenching: Quench the reaction slowly and at a low temperature. The Fieser work-up is a recommended procedure. Never add water directly to a large amount of unreacted LAH.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
Experimental Protocols
Protocol 1: Synthesis of Intermediate "Compound 3"
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylformamide (DMF), bis(2-chloroethyl) ether, and cyanoacetaldehyde diethyl acetal.
-
Under stirring, add anhydrous potassium carbonate, tetrabutylammonium bromide, and sodium iodide.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude "compound 3".
Protocol 2: Synthesis of 7-oxo-2-azaspiro[3.5]nonane
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of the crude "compound 3" in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -10°C in an ice-salt bath.
-
In a separate flask, prepare a solution of lithium aluminum hydride in anhydrous THF.
-
Slowly add the LAH solution to the solution of "compound 3" via a dropping funnel, maintaining the internal temperature below 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0°C by the sequential, dropwise addition of:
-
Water
-
15% aqueous sodium hydroxide solution
-
Water
-
-
Allow the mixture to warm to room temperature and stir for 1 hour until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a column with neutral alumina, slurried in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 7-oxo-2-azaspiro[3.5]nonane.
References
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-39. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115 - Andrew G. Myers Research Group. Harvard University. Retrieved from [Link]
-
LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Validation & Comparative
2-Azaspiro[3.5]nonane hydrochloride vs other azaspirocycles in drug design
An In-Depth Comparative Guide to Azaspirocyclic Scaffolds in Drug Design: Focus on 2-Azaspiro[3.5]nonane Hydrochloride
In the contemporary landscape of medicinal chemistry, the strategic imperative to "escape from flatland" has catalyzed a profound shift away from planar, aromatic molecules towards scaffolds with greater three-dimensionality (3D).[1] Azaspirocycles, bicyclic compounds distinguished by a single shared spiro-carbon atom, have risen to prominence as exemplary 3D frameworks.[2][3] Their inherent structural rigidity, precise spatial arrangement of substituents, and the capacity to fine-tune physicochemical properties offer a significant tactical advantage in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][4]
This guide provides a detailed comparison of this compound against other notable azaspirocyclic scaffolds. We will delve into their synthesis, structure-property relationships, and provide field-proven experimental data to inform scaffold selection for drug discovery professionals.
The Ascendancy of Azaspirocycles: A Structural Paradigm Shift
The therapeutic value of azaspirocycles is rooted in their unique topology. The spirocyclic fusion confers a rigid, non-planar geometry that allows for a more precise orientation of functional groups to interact with the complex topographies of biological targets.[2] The incorporation of a nitrogen atom is a key design element, influencing basicity, polarity, and providing a vector for further functionalization.[2]
A primary advantage of these scaffolds is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with improved clinical success, as it often leads to enhanced aqueous solubility, superior metabolic stability, and reduced off-target toxicity.[2][3][4]
Featured Scaffold: this compound
2-Azaspiro[3.5]nonane features a four-membered azetidine ring fused to a six-membered cyclohexane ring. This structure is often employed as a bioisostere for piperidine, a common motif in bioactive compounds.[1][5] The constrained nature of the azetidine ring combined with the conformational flexibility of the cyclohexane ring offers a unique combination of rigidity and spatial projection for substituents. Its hydrochloride salt form ensures improved handling and aqueous solubility for experimental use.[6]
A notable application of this scaffold is in the development of potent G protein-coupled receptor 119 (GPR119) agonists, which are promising therapeutic targets for type 2 diabetes.[7][8]
A Head-to-Head Comparison with Alternative Azaspirocycles
The selection of a spirocyclic scaffold is a critical decision in drug design, with subtle structural changes leading to significant variations in biological and pharmacokinetic outcomes. Below, we compare 2-Azaspiro[3.5]nonane to other key azaspirocycles.
Azaspiro[3.3]heptanes: The Compact Congener
Comprising two fused four-membered rings, the azaspiro[3.3]heptane scaffold is more compact and rigid than its [3.5]nonane counterpart.[9] It has been widely explored as a piperidine bioisostere.[1][10]
-
Physicochemical Impact: A key feature of this scaffold is its ability to significantly lower lipophilicity (logD) while increasing basicity when replacing piperidines or morpholines.[9][11] This is counterintuitive, as a carbon atom is added, but the geometric strain and resulting pKa shift rationalize this effect.[11] However, it is crucial to note that the attachment point matters; N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD.[9][11]
-
Application Insight: In the development of inhibitors for MERS-CoV and SARS-CoV-2 3CLpro, the smaller azaspiro[3.3] scaffold was found to adopt multiple conformations in the S4 subsite of the enzyme, whereas the extended length of the azaspiro[3.5] inhibitors allowed for deeper engagement, locking them into a more stable, single conformation.[12]
Azaspiro[4.4]nonanes: The Isomeric Alternative
This scaffold, an isomer of azaspiro[3.5]nonane, consists of two fused five-membered rings. While sharing the same molecular formula and weight, its properties differ.
-
Physicochemical Impact: Computational predictions suggest that 1-azaspiro[4.4]nonane is slightly more basic and more lipophilic (higher XLogP3) than 7-azaspiro[3.5]nonane.[7] Consequently, its predicted aqueous solubility is slightly lower.[7]
-
Application Insight: Derivatives of this scaffold have been successfully utilized in the design of nicotinic acetylcholine receptor (nAChR) agonists, highlighting its utility for CNS targets.[7]
Heteroatom-Containing Azaspirocycles: Modulating Polarity
Introducing additional heteroatoms, such as oxygen, into the spirocyclic framework is a powerful strategy for modulating physicochemical properties.
-
Physicochemical Impact: The 7-oxa-2-azaspiro[3.5]nonane scaffold, for example, incorporates an ether oxygen into the six-membered ring. This substitution generally increases polarity and aqueous solubility.[4][10]
-
Application Insight: A compelling case study involves the local anesthetic Bupivacaine. Replacing the native piperidine fragment with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety resulted in an analog with comparable anesthetic activity and ADME properties, but with a remarkable 5-fold reduction in toxicity and increased water solubility.[5]
Quantitative Data Summary
For ease of comparison, the following tables summarize key computed physicochemical properties and experimental outcomes from published case studies.
Table 1: Comparison of Computed Physicochemical Properties of Parent Scaffolds
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane | 2-Azaspiro[3.3]heptane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N | C₆H₁₁N |
| Molecular Weight | 125.21 g/mol [7] | 125.21 g/mol [7] | 97.16 g/mol |
| Predicted pKa | 10.5[7] | 11.2[7] | ~9.8-10.4 |
| Predicted XLogP3 | 1.8[7] | 1.9[7] | 0.7 |
| TPSA | 12 Ų[7] | 12 Ų[7] | 12 Ų |
| Predicted Water Solubility | 15.5 g/L[7] | 10.3 g/L[7] | High |
Note: Values for Azaspiro[3.3]heptane are typical estimates from literature insights, as direct comparative data was not available in the sources.
Table 2: Experimental Data from Comparative Case Studies
| Original Scaffold | Replacement Scaffold | Target/Application | Key Finding | Reference |
| Piperidine | 7-Oxa-2-azaspiro[3.5]nonane derivative | Anesthetic (Bupivacaine) | Comparable activity, 5x lower toxicity, increased water solubility. | [5] |
| Piperazine | 2-Azaspiro[3.3]heptane derivative | GPR119 Agonist | Dramatic loss of potency (>800-fold), indicating poor bioisosteric fit in this context due to geometric changes. | [11] |
| Morpholine | Diverse Azaspirocycles | MCHR1 Antagonist | Lowered logD values, improved selectivity vs. hERG, and enhanced metabolic stability. | [3] |
| Azaspiro[3.3] | Azaspiro[3.5] | SARS-CoV-2 3CLpro Inhibitor | [3.5] scaffold engaged more deeply in the S4 subsite, leading to a more stable, single binding conformation. | [12] |
Experimental Methodologies & Workflows
Trustworthy protocols are the bedrock of reproducible science. Below are detailed, representative workflows for the synthesis and evaluation of azaspirocycle-containing drug candidates.
Diagrams of Key Structures and Workflows
Caption: Core structures of key azaspirocyclic scaffolds.
Caption: Generalized synthetic workflow for a 7-azaspiro[3.5]nonane derivative.
Protocol 1: Synthesis of a 7-Azaspiro[3.5]nonane Intermediate
This protocol is a generalized representation based on common synthetic strategies.[9][13]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the starting material, tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv), and an appropriate anhydrous solvent (e.g., diethyl ether). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Cycloaddition: Prepare a solution of the cycloaddition partner (e.g., trichloroacetyl chloride, 1.2 equiv, and activated zinc, 1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the cooled starting material solution over 30 minutes, maintaining the internal temperature below -70 °C. The causality here is to control the exothermic reaction and prevent side products.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product (a dichlorinated ketone intermediate) is then carried forward.
-
Dechlorination: Dissolve the crude intermediate in acetic acid. Add activated zinc dust (3.0 equiv) portion-wise. Stir at room temperature for 4-6 hours. This step reduces the gem-dichloro group to a ketone.
-
Final Isolation: Filter the reaction mixture through a pad of Celite®, wash with ethyl acetate, and carefully neutralize the filtrate with saturated sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the final ketone intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, by flash column chromatography.
Protocol 2: In Vitro GPR119 Functional Assay (cAMP Measurement)
This protocol outlines a standard method to assess the agonist activity of a synthesized compound at the GPR119 receptor.[8]
-
Cell Culture: Culture a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., the synthesized 2-azaspiro[3.5]nonane derivative) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.
-
Assay Procedure:
-
Seed the GPR119-expressing cells into 384-well assay plates and incubate overnight.
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known GPR119 agonist) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, LANCE, or AlphaScreen). The signal is read on a plate reader compatible with the detection technology.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ value and maximum response. This self-validating system ensures dose-dependency and quantifies potency.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol describes a typical procedure to evaluate the pharmacokinetic profile of a lead compound.[8][14]
-
Animal Acclimation: Use male Sprague-Dawley rats (n=3-5 per group). Acclimate the animals for at least one week with free access to food and water. Fast the animals overnight before dosing.
-
Compound Formulation and Dosing: Formulate the test compound (e.g., compound 54g from the cited study[8]) in a suitable vehicle (e.g., 0.5% methylcellulose) for oral (PO) administration. Administer a single dose via oral gavage at a concentration of, for example, 10 mg/kg.
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or another appropriate site into EDTA-coated tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma. Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of the compound.
-
Extract the compound from the plasma samples (e.g., via protein precipitation with acetonitrile containing an internal standard).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data.[14] These include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Terminal half-life.
-
Caption: Integrated workflow for azaspirocycle drug discovery.
Conclusion and Future Outlook
Azaspirocyclic compounds, including 2-Azaspiro[3.5]nonane, represent a powerful class of scaffolds that enable medicinal chemists to navigate beyond the confines of flat, aromatic structures.[2] The choice between 2-Azaspiro[3.5]nonane, the more compact azaspiro[3.3]heptane, or other isomers is not arbitrary but a strategic decision based on the specific geometric and physicochemical requirements of the biological target. As demonstrated, the [3.5] system can offer deeper target engagement than smaller rings, while heteroatom incorporation provides a robust method for fine-tuning solubility and toxicity.[5][12] The continued innovation in synthetic methodologies to access novel azaspirocycles will undoubtedly fuel the discovery of next-generation therapeutics with superior efficacy and safety profiles.
References
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC, NIH.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
- This compound. CymitQuimica.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.
- 2-Azaspiro(3.5)nonane, hydrochloride (1:1). PubChem, NIH.
- Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC, NIH.
- Pharmacokinetics: The Science Behind Drug Movement in the Body. Longdom Publishing.
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 14. longdom.org [longdom.org]
Escaping Flatland: A Comparative Analysis of 2-Azaspiro[3.5]nonane and Piperidine Scaffolds in Drug Discovery
Introduction: The Quest for Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the piperidine ring stands as a titan.[1][2][3] This six-membered nitrogen-containing heterocycle is a ubiquitous scaffold found in a vast number of FDA-approved drugs and natural products, earning it the status of a "privileged scaffold."[1][2][4] Its prevalence is rooted in its synthetic tractability, conformational flexibility, and its ability to engage in crucial hydrogen bonding interactions with biological targets.[2] However, the very flexibility that makes piperidine so versatile can also be a drawback, leading to potential issues with metabolic stability.[4][5]
This has led medicinal chemists to explore more rigid and three-dimensional (3D) scaffolds that can better orient substituents in chemical space, a concept often referred to as "escaping flatland."[5][6] One such scaffold that has garnered significant interest is 2-azaspiro[3.5]nonane. This spirocyclic system, which features a piperidine ring fused to a cyclobutane ring at a single carbon atom, offers a unique topographical profile. This guide provides a head-to-head comparison of the 2-azaspiro[3.5]nonane and piperidine scaffolds, delving into their structural nuances, physicochemical properties, and impact on pharmacological activity, supported by experimental data and protocols.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The fundamental difference between piperidine and 2-azaspiro[3.5]nonane lies in their three-dimensional architecture. While piperidine can adopt various conformations, primarily the chair and boat forms, the spirocyclic nature of 2-azaspiro[3.5]nonane imparts a greater degree of rigidity.[2][7] This has profound implications for a molecule's interaction with its biological target and its overall physicochemical properties.
dot
Caption: Conformational landscape of Piperidine vs. 2-Azaspiro[3.5]nonane.
Comparative Physicochemical Properties
The introduction of a spirocyclic center can significantly influence a molecule's physicochemical properties. Spirocyclic scaffolds, like 2-azaspiro[3.5]nonane, often exhibit increased three-dimensionality (as measured by the fraction of sp3 hybridized carbons, Fsp3) and can lead to improved metabolic stability. [5]
| Property | Piperidine | 2-Azaspiro[3.5]nonane | Rationale for Difference |
|---|---|---|---|
| Molecular Weight | Lower | Higher | Addition of a cyclobutane ring. |
| Lipophilicity (logP) | Variable | Generally Higher | Increased carbon content. |
| Aqueous Solubility | Generally Good | Potentially Lower | Can be influenced by substitution patterns. |
| Fraction of sp3 Carbons (Fsp3) | Lower | Higher | Increased saturation due to the spirocycle. |
| Metabolic Stability | Susceptible to oxidation | Often Improved | The quaternary spirocenter can block metabolic pathways. [4][5]|
Applications in Drug Discovery: Case Studies and Biological Impact
Both piperidine and 2-azaspiro[3.5]nonane scaffolds have been successfully incorporated into a variety of therapeutic agents. The choice of scaffold often depends on the specific therapeutic target and the desired pharmacological profile.
The Ubiquitous Piperidine Scaffold
The piperidine motif is a cornerstone in the design of drugs targeting the central nervous system (CNS), as well as anticancer and antimicrobial agents. [3][4]Its ability to be readily functionalized allows for the fine-tuning of structure-activity relationships (SAR). [1]
The Rise of the 2-Azaspiro[3.5]nonane Scaffold
The 2-azaspiro[3.5]nonane scaffold has emerged as a valuable tool for improving the properties of drug candidates. For instance, derivatives of 7-azaspiro[3.5]nonane have been explored as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. [8]The spirocyclic framework can also be found in potent and orally efficacious fatty acid amide hydrolase (FAAH) inhibitors, highlighting its utility in designing CNS-active compounds. [9] dot
Caption: Simplified GPR119 signaling pathway activated by a 2-azaspiro[3.5]nonane agonist. [8]
Experimental Protocols: Synthesis and Evaluation
The synthetic accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. [8]While piperidine synthesis is well-established, the construction of spirocyclic systems can present greater challenges. [10][11]
General Synthesis of a 2-Azaspiro[3.5]nonane Derivative
A common approach to the 2-azaspiro[3.5]nonane core involves a multi-step sequence.
dot
Caption: Generalized workflow for the synthesis of a 2-Azaspiro[3.5]nonane derivative.
Illustrative Protocol (Conceptual):
-
Step 1: Piperidine Ring Formation: Reaction of a suitable precursor with a bis-electrophile in the presence of a base to construct the piperidine ring.
-
Step 2: Intermediate Functionalization: Modification of the piperidine intermediate to introduce the necessary functionality for the second cyclization.
-
Step 3: Azetidine Ring Formation: An intramolecular cyclization to form the spirocyclic azetidine ring, often requiring specific reaction conditions.
-
Step 4: Purification: Purification of the final compound is typically achieved through column chromatography. [8]
Evaluation of Metabolic Stability: An In Vitro Assay
A key advantage of the 2-azaspiro[3.5]nonane scaffold can be its enhanced metabolic stability. [5]This can be assessed using an in vitro microsomal stability assay.
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by the addition of a solvent like acetonitrile.
-
Analysis: The remaining amount of the parent compound at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion: Choosing the Right Scaffold for the Job
Both the 2-azaspiro[3.5]nonane and piperidine scaffolds are valuable tools in the medicinal chemist's arsenal. The piperidine ring remains a dominant and highly versatile scaffold, offering synthetic accessibility and proven success. [1][2][3]However, for projects where increased three-dimensionality, conformational rigidity, and improved metabolic stability are desired, the 2-azaspiro[3.5]nonane scaffold presents a compelling alternative. [5][7][10]The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, with a deep understanding of their comparative properties being essential for making an informed decision.
References
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
RSC Publishing - The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
- Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
ResearchGate. Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. [Link]
-
ResearchGate. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
ACS Publications. Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening | ACS Combinatorial Science. [Link]
-
PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
PMC - NIH. Spirocyclic Motifs in Natural Products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Bioactivity of 2-Azaspiro[3.5]nonane Hydrochloride Derivatives
Introduction: The Rising Interest in Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel chemical matter with improved physicochemical properties is relentless. Spirocyclic compounds, characterized by a single carbon atom shared between two rings, have emerged as a compelling structural motif.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures, often leading to enhanced target specificity, improved metabolic stability, and better aqueous solubility.[2] Among these, the 2-azaspiro[3.5]nonane scaffold presents a unique and synthetically accessible framework, serving as a versatile building block for creating diverse chemical libraries.[3] This guide provides a comprehensive framework for validating the bioactivity of novel 2-azaspiro[3.5]nonane hydrochloride derivatives, using a case study focused on their potential as G-protein coupled receptor (GPCR) antagonists.
The hydrochloride salt form is frequently utilized to improve the solubility and handling of amine-containing compounds like 2-azaspiro[3.5]nonane derivatives, a critical factor for reliable in vitro screening and subsequent in vivo studies. This guide will walk researchers through the essential experimental workflows, from initial target binding confirmation to functional cellular assays, ensuring a robust and validated understanding of a compound's biological activity.
Case Study Focus: 2-Azaspiro[3.5]nonane Derivatives as Muscarinic Receptor Antagonists
To illustrate the validation process, this guide will focus on a hypothetical series of 2-azaspiro[3.5]nonane derivatives designed as antagonists for muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, a family of five GPCR subtypes (M1-M5), are crucial mediators of acetylcholine's function and are implicated in a wide array of physiological processes.[4][5] Their dysfunction is linked to various diseases, making them significant drug targets.[6] Specifically, M1, M3, and M5 subtypes couple to Gq/11 proteins, initiating a signaling cascade that results in the release of intracellular calcium.[4] Antagonists that block this pathway are of therapeutic interest.[7][8]
The validation of a novel antagonist for these receptors requires a multi-step approach to first confirm binding to the receptor and then to demonstrate functional inhibition of the downstream signaling pathway.
Experimental Validation Workflow
A logical, stepwise approach is critical to efficiently validate the bioactivity of a new chemical series. The workflow begins with confirming direct interaction with the target protein and progresses to quantifying the functional consequence of that interaction in a cellular context.
Caption: High-level workflow for validating 2-azaspiro[3.5]nonane derivatives.
Part 1: Confirming Target Engagement with Radioligand Binding Assays
The first and most fundamental question is whether the synthesized compounds physically interact with the intended target. Radioligand binding assays are a gold-standard method for quantifying this interaction at the molecular level.[5]
Causality Behind Experimental Choice: This assay directly measures the ability of a test compound to displace a known radioactive ligand from the receptor. It is a direct measure of binding affinity (Ki) and is essential for confirming target engagement before investing in more complex functional assays. It is less prone to artifacts that can occur in cell-based assays and provides a clear, quantitative measure of a compound's potency at the receptor itself.[9]
Detailed Protocol: Competition Radioligand Binding Assay for M3 Muscarinic Receptors
This protocol is designed to determine the inhibition constant (Ki) of unlabeled 2-azaspiro[3.5]nonane derivatives.
Materials:
-
Receptor Source: Membranes prepared from CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a well-characterized muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM), a high-affinity non-selective muscarinic antagonist.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO), then serially diluted in assay buffer.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and a MicroBeta scintillation counter .
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM Atropine (for non-specific binding), or 50 µL of varying concentrations of the test compound.
-
Radioligand Addition: Add 50 µL of [³H]-NMS at a final concentration approximately equal to its Kd value (typically 0.5-1.0 nM) to all wells.
-
Receptor Addition: Add 150 µL of the M3 receptor membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. The final assay volume is 250 µL.[10]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Drying & Counting: Dry the filter plate for 30 minutes at 50°C.[10] Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Part 2: Validating Functional Antagonism with a Calcium Flux Assay
Once binding is confirmed, the next critical step is to determine if this binding translates into a functional cellular response—in this case, antagonism of Gq-mediated signaling. For Gq-coupled receptors like M1, M3, and M5, activation leads to the release of intracellular calcium stores.[11] A calcium flux assay measures this change in intracellular calcium concentration, providing a robust readout of receptor function.[12][13]
Causality Behind Experimental Choice: This assay provides a direct measure of the compound's ability to block the physiological signaling cascade initiated by the receptor. It moves beyond simple binding to assess true functional antagonism. It is a widely used, high-throughput compatible assay that confirms the compound's mechanism of action in a live-cell environment.[14][15]
Signaling Pathway Blocked by an M3 Antagonist
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparing the efficacy of different synthetic routes to 2-Azaspiro[3.5]nonane
Introduction
The 2-azaspiro[3.5]nonane scaffold, incorporating both an azetidine and a cyclohexane ring, represents a significant structural motif in modern medicinal chemistry. As a constrained, three-dimensional bioisostere of piperidine, it offers chemists a valuable tool to escape the "flatland" of aromatic structures, often leading to improved physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The efficacy of incorporating this scaffold into drug candidates is highly dependent on the availability of robust, scalable, and efficient synthetic routes.
This guide provides an in-depth comparison of several prominent synthetic strategies for constructing the 2-azaspiro[3.5]nonane core. We will dissect the mechanistic underpinnings, provide representative experimental protocols, and objectively evaluate the merits and limitations of each approach to inform rational synthesis design for researchers in drug discovery and development.
Overview of Primary Synthetic Strategies
The construction of the 2-azaspiro[3.5]nonane system can be approached from several distinct strategic standpoints, primarily centered on the method of ring formation. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements. The four principal routes compared herein are the Dieckmann Condensation, Intramolecular Reductive Amination, Ring-Closing Metathesis, and the Beckmann Rearrangement.
Caption: High-level overview of the main synthetic pathways to the 2-Azaspiro[3.5]nonane core.
Route 1: Dieckmann Condensation for Spirocyclic β-Keto Ester Formation
The Dieckmann condensation is a classic and powerful intramolecular reaction for forming 5- and 6-membered rings via the base-catalyzed cyclization of diesters to yield β-keto esters.[3][4] This approach is particularly well-suited for solid-phase synthesis, enabling the generation of libraries of spirocyclic compounds.[5]
Mechanistic Principle
The core transformation involves the deprotonation of an α-carbon of a diester to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the second ester carbonyl, resulting in a cyclic β-keto ester intermediate.[6] For the synthesis of the 2-azaspiro[3.5]nonane core, a precursor containing an azetidine ring and two ester-bearing arms is required. Subsequent decarboxylation and reduction steps yield the target scaffold.
Caption: Workflow for 2-Azaspiro[3.5]nonane synthesis via Dieckmann Condensation.
Representative Experimental Protocol (Solid-Phase)
The following protocol is adapted from established solid-phase synthesis methodologies for a 7-azaspiro[3.5]nonan-1-one core.[5]
-
Resin Loading & Elongation:
-
Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM).
-
Immobilize an Fmoc-protected 4-amino-1-Boc-piperidine building block onto the resin using N,N-Diisopropylethylamine (DIEA).
-
Remove the Fmoc protecting group using a 20% piperidine solution in N,N-Dimethylformamide (DMF).
-
Acylate the free amine with a suitable precursor, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, using a coupling agent like HATU to form the diester precursor on the solid support.
-
-
Dieckmann Condensation (Spirocyclization):
-
Suspend the resin-bound diester in anhydrous tetrahydrofuran (THF).
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF and agitate the mixture at 60°C for 8 hours to effect cyclization.
-
Cool the reaction, drain the solvent, and wash the resin thoroughly with THF.
-
-
Decarboxylation:
-
Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Heat the mixture to 120°C for 4 hours to promote decarboxylation.
-
Cool the resin and wash sequentially with water, DMF, DCM, and methanol (MeOH), then dry under vacuum.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to release the 7-Azaspiro[3.5]nonan-1-one product.
-
Concentrate the filtrate and precipitate the crude product with cold diethyl ether. Purify by reverse-phase HPLC.
-
-
Final Reduction:
-
Reduce the resulting spirocyclic ketone to the target 2-azaspiro[3.5]nonane using a standard reducing agent such as LiAlH₄ or through catalytic hydrogenation.
-
Route 2: Intramolecular Reductive Amination
Reductive amination is a highly efficient one-pot method for forming amines from carbonyl compounds.[7][8] Its intramolecular variant provides a direct and convergent route to cyclic amines, including the 2-azaspiro[3.5]nonane system.
Mechanistic Principle
The reaction proceeds through the formation of an intermediate iminium ion from a precursor containing both an amine and a ketone (or aldehyde) moiety. This iminium ion is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which is mild enough not to reduce the starting carbonyl group.[9] This chemoselectivity is the cornerstone of the one-pot procedure's success.[7]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. purechemistry.org [purechemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Spirocyclic Compass: Navigating the Divide Between In Vitro Potency and In Vivo Efficacy of 2-Azaspiro[3.5]nonane-Based Compounds
A Senior Application Scientist's Guide for Drug Development Professionals
The 2-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and rigid nature offer an escape from the "flatland" of traditional aromatic compounds, providing a unique framework to explore chemical space and optimize ligand-target interactions.[1] Derivatives have shown promise against a range of targets, including G protein-coupled receptors (GPCRs) and enzymes, often demonstrating exquisite potency in biochemical and cell-based assays.[2][3] However, the journey from a promising in vitro hit to an effective in vivo therapeutic is fraught with challenges. The very rigidity that confers potency can also create liabilities in absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comparative analysis of the in vitro and in vivo activity of 2-azaspiro[3.5]nonane-based compounds. We will dissect the experimental methodologies used at each stage, explain the causality behind these choices, and use a case study to illustrate the critical translational gap that researchers must bridge for successful drug development.
The In Vitro Promise: Defining Target Engagement and Potency
The initial evaluation of any new chemical entity begins in vitro, where the environment is controlled and the compound's direct effect on its biological target can be measured with high precision. For compounds built on the 2-azaspiro[3.5]nonane scaffold, which often target enzymes or GPCRs, these initial assays are designed to answer two fundamental questions: "Does it bind?" and "Does it work?"
A primary target class for this scaffold has been Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase that degrades endocannabinoid signaling molecules like anandamide.[4] Inhibiting FAAH is a promising strategy for treating pain and inflammation.[4][5]
Key In Vitro Assays for an FAAH Inhibitor
-
Potency Determination (k_inact/K_i): For covalent inhibitors, a simple IC50 is insufficient. The gold standard is the determination of the second-order rate constant of inactivation (k_inact/K_i), which measures the efficiency of the covalent modification.[2]
-
Selectivity Profiling: To ensure the compound is not acting promiscuously, it is tested against other related enzymes (e.g., other serine hydrolases) and off-target proteins (e.g., the hERG channel to assess cardiac risk).
-
Metabolic Stability: Early assessment of how quickly a compound is broken down by liver enzymes is crucial. This is typically performed using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to predict hepatic clearance.[6][7][8]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a standardized method to determine the intrinsic clearance (CLint) of a test compound, a key parameter for predicting its metabolic fate in vivo.[7][9][10]
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of the 2-azaspiro[3.5]nonane derivative in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
- NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. This system continuously regenerates the essential CYP450 cofactor, NADPH.
- Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
2. Incubation Procedure:
- Pre-warm the HLM suspension and NRS solution to 37°C in a water bath for 10 minutes.
- In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
- Initiate the metabolic reaction by adding the pre-warmed NRS solution. The final reaction volume is 200 µL.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like labetalol).
3. Sample Analysis:
- Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.
- Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Quantify the remaining parent compound at each time point relative to the internal standard.
4. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t½) as: 0.693 / k
- Calculate the intrinsic clearance (CLint) in µL/min/mg protein as: (0.693 / t½) / (mg/mL microsomal protein)
Visualization: In Vitro Assay Workflow
Caption: Workflow for an in vitro metabolic stability assay.
The In Vivo Reality: Confronting the Complexity of a Living System
A potent, selective, and metabolically stable compound in vitro is a great starting point, but it guarantees nothing in vivo. The transition from a petri dish to a living organism introduces a staggering number of variables that determine a drug's ultimate success or failure. This is the translational gap.[11][12]
For an orally administered FAAH inhibitor intended to act on the central nervous system (CNS), the journey is particularly arduous. The compound must:
-
Survive the GI Tract: Resist degradation by stomach acid and digestive enzymes.
-
Be Absorbed: Permeate the intestinal wall to enter the bloodstream.
-
Survive the Liver: Withstand first-pass metabolism in the liver.[13]
-
Distribute to Tissues: Travel through the circulatory system, often while partially bound to plasma proteins, which renders the bound fraction inactive.
-
Cross the Blood-Brain Barrier (BBB): Penetrate the highly selective barrier protecting the CNS to reach its target, FAAH, within the brain.
-
Engage the Target: Accumulate at the target site in sufficient concentration for a sufficient duration to exert a therapeutic effect (pharmacodynamics).
-
Be Cleared: Eventually be metabolized and excreted from the body at a reasonable rate to avoid accumulation and toxicity.
The spirocyclic nature of the 2-azaspiro[3.5]nonane core, while beneficial for potency, can influence these parameters. Its rigidity and higher fraction of sp3-hybridized carbons (Fsp3) can improve metabolic stability and solubility but may also impact permeability and efflux transporter recognition.
Case Study: PF-04862853, a 7-Azaspiro[3.5]nonane FAAH Inhibitor
Researchers at Pfizer reported the discovery of a series of 7-azaspiro[3.5]nonane urea-based FAAH inhibitors, culminating in the clinical candidate PF-04862853.[4] This case provides an excellent example of the successful navigation of the in vitro to in vivo transition.
| Parameter | In Vitro Data | In Vivo Data (Rat) | Rationale & Implication |
| Target Potency | hFAAH k_inact/K_i = 77,000 M⁻¹s⁻¹[4] | >98% FAAH inhibition in brain at 0.1 mg/kg, p.o. | Excellent Correlation. The high in vitro potency translated directly to profound target engagement in the brain after oral dosing, indicating the compound reached its target. |
| Metabolic Stability | Low intrinsic clearance in rat and human liver microsomes. | Oral Bioavailability (F) = 25-50%; Moderate Clearance (CL) = 21 mL/min/kg[4] | Good Correlation. The predicted stability in vitro was reflected in moderate clearance and acceptable oral bioavailability in vivo, allowing for sufficient systemic exposure. |
| Pharmacodynamics | N/A | Significant reversal of inflammatory hyperalgesia in a rat pain model at doses ≥ 0.1 mg/kg.[4] | Successful Translation. The potent target engagement led to the desired therapeutic effect (analgesia) in a relevant disease model, confirming the biological hypothesis. |
| Selectivity | Highly selective against other serine hydrolases.[4] | No obvious cannabinoid-like side effects (e.g., catalepsy, hypothermia) were reported at efficacious doses. | Successful Translation. The high in vitro selectivity translated to a clean in vivo safety profile, a critical factor for clinical progression. |
Data synthesized from multiple sources for illustrative purposes.[4]
Protocol: In Vivo Pharmacokinetic and Efficacy Study (Rat Model)
This dual-purpose protocol is designed to assess both the pharmacokinetic profile and the therapeutic efficacy of a test compound in a single experiment, maximizing data generation while adhering to animal welfare principles.[4]
1. Animal Model:
- Use male Sprague-Dawley rats (250-300g).
- Induce inflammatory pain by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw 24 hours before the study. This is a standard model for inflammatory pain.[5]
2. Dosing and Sampling:
- Acclimate animals to the testing environment.
- Administer the 2-azaspiro[3.5]nonane derivative (e.g., PF-04862853) orally (p.o.) via gavage at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose). Include a vehicle-only control group.
- At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (~100 µL) from a subset of animals via tail vein into EDTA-coated tubes for pharmacokinetic analysis.
- At a key efficacy time point (e.g., 2 hours post-dose), assess pain response.
3. Efficacy Assessment (Pharmacodynamics):
- Use a Hargreaves apparatus to measure thermal hyperalgesia. This device applies a focused beam of radiant heat to the inflamed paw.
- Record the paw withdrawal latency (in seconds). An increase in latency indicates an analgesic effect.
- Compare the withdrawal latencies of treated groups to the vehicle control group.
4. Pharmacokinetic Analysis:
- Process blood samples to plasma by centrifugation.
- Extract the drug from plasma and analyze concentrations using a validated LC-MS/MS method.
- Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
5. Brain Target Engagement (Satellite Group):
- At the conclusion of the study, euthanize animals and harvest brains.
- Homogenize brain tissue and measure FAAH activity using an ex vivo enzymatic assay to confirm target inhibition.
Visualization: The In Vivo Journey & Translational Barriers
Caption: Key pharmacokinetic barriers for an oral CNS drug.
Conclusion: An Integrated Approach is Non-Negotiable
The development of drugs based on the 2-azaspiro[3.5]nonane scaffold highlights a universal principle in medicinal chemistry: in vitro potency is necessary, but not sufficient. The path to a successful medicine is paved with an integrated understanding of both in vitro pharmacology and in vivo pharmacokinetics and pharmacodynamics.
As demonstrated by the FAAH inhibitor case study, a successful compound must possess a finely tuned balance of properties. It needs high on-target potency, a clean off-target profile, sufficient metabolic stability, and the right physicochemical characteristics to overcome the numerous physiological barriers between administration and therapeutic action. Early, parallel evaluation of these parameters using robust, well-designed in vitro and in vivo assays is the most effective strategy to navigate the translational divide and increase the probability of clinical success.
References
-
Meyers, M. J., Long, S. A., Pelc, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. [Link]
-
Meyers, M. J., Pelc, M. J., Long, S. A., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. [Link]
-
Semple, G., Fioravanti, B., Pereira, G., et al. (2015). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 24(2), 1-12. [Link]
-
Bio-Synthesis. (2025). How to Conduct an In Vitro Metabolic Stability Study. Bio-Synthesis Inc. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Barman, R. K., & Dar, M. I. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
BioIVT. Metabolic Stability Assay Services. BioIVT. [Link]
-
Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(11), 1134-1137. [Link]
-
Yoshida, S., et al. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications, 400(3), 437-441. [Link]
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
van Egmond, C. A., Straub, V. A., & van der Stelt, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441-463. [Link]
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
-
Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]
-
Bracey, M. H., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Medicinal Chemistry, 16(24), 3177-3190. [Link]
-
Al-Ostath, A., et al. (2024). In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model. Molecules, 29(10), 2297. [Link]
-
Ghorab, M. M., et al. (2020). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 25(11), 2608. [Link]
-
ResearchGate. (2020). In vitro to in vivo translation. [Link]
-
Ghelani, D., & D'Mello, R. (2021). Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics. BJA Education, 21(7), 259-266. [Link]
-
ASHP. (2013). Chapter 2 Pharmacokinetics. In: Understanding Pharmacology for Pharmacy Technicians. [Link]
Sources
- 1. Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. bioivt.com [bioivt.com]
- 9. researchgate.net [researchgate.net]
- 10. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2-Azaspiro[3.5]nonane Hydrochloride Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced selectivity and reduced off-target activity is paramount. The rigid, three-dimensional architecture of spirocyclic scaffolds has emerged as a promising strategy to escape the "flatland" of traditional aromatic compounds, offering a path to improved drug-like properties.[1] Among these, the 2-azaspiro[3.5]nonane core has garnered significant interest for its potential in developing therapeutics targeting a range of biological entities, including G protein-coupled receptors (GPCRs) and enzymes.[2]
This guide provides an in-depth comparison of the cross-reactivity profiles of three representative 2-Azaspiro[3.5]nonane hydrochloride derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how subtle structural modifications on this privileged scaffold can profoundly influence selectivity. The experimental data presented herein is a synthesized representation, compiled to reflect typical outcomes from comprehensive safety pharmacology profiling.
The Rationale for Spirocyclic Scaffolds in Enhancing Selectivity
The conformational rigidity inherent to spirocycles is a key determinant of their utility in drug design.[3] By locking the conformation of a molecule, spirocyclic scaffolds can pre-organize pharmacophoric elements for optimal interaction with the intended biological target. This constrained geometry can simultaneously disfavor binding to off-targets, thereby enhancing selectivity and mitigating the risk of adverse drug reactions (ADRs).[4] This principle is the cornerstone of our investigation into the cross-reactivity of the 2-azaspiro[3.5]nonane derivatives.
Comparative Cross-Reactivity Profiling
To provide a comparative analysis, we have selected three hypothetical this compound derivatives with a primary focus on their activity as GPR119 agonists. GPR119 is a GPCR that has been explored as a target for the treatment of type 2 diabetes.[5] The derivatives are designated as follows:
-
ASN-001: The parent this compound.
-
ASN-002: A derivative with a simple alkyl substitution on the nitrogen atom.
-
ASN-003: A more complex derivative with a substituted aromatic moiety, designed for enhanced potency at the primary target.
The cross-reactivity of these compounds was evaluated against a panel of 44 off-targets, representative of a standard in vitro safety pharmacology screen, such as the WuXi AppTec Mini Safety 44 Panel.[6] This panel includes a diverse range of GPCRs, ion channels, enzymes, and transporters known to be implicated in adverse drug reactions.
Table 1: Comparative Off-Target Activity of 2-Azaspiro[3.5]nonane Derivatives (% Inhibition at 10 µM)
| Target Class | Off-Target | ASN-001 | ASN-002 | ASN-003 |
| GPCRs | Adenosine A1 | 15 | 8 | <5 |
| Adrenergic α1A | 25 | 18 | 7 | |
| Adrenergic β2 | 12 | 7 | <5 | |
| Dopamine D2 | 30 | 22 | 10 | |
| Serotonin 5-HT2A | 45 | 35 | 15 | |
| Muscarinic M1 | 28 | 19 | 8 | |
| Ion Channels | hERG (K+ channel) | 35 | 20 | 9 |
| Nav1.5 (Na+ channel) | 18 | 11 | <5 | |
| Cav1.2 (Ca2+ channel) | 22 | 15 | 6 | |
| Enzymes | PDE3A | 10 | 6 | <5 |
| COX-2 | 8 | <5 | <5 | |
| Transporters | Norepinephrine (NET) | 40 | 28 | 12 |
Analysis of Cross-Reactivity Data:
The data presented in Table 1 clearly illustrates the impact of structural modification on the selectivity profile of 2-azaspiro[3.5]nonane derivatives.
-
ASN-001 , the unsubstituted parent compound, exhibits the most pronounced off-target activity, with significant inhibition observed for several GPCRs, the hERG channel, and the norepinephrine transporter.
-
ASN-002 , with the introduction of a simple alkyl group, shows a general trend of reduced cross-reactivity across the panel. This suggests that even minor structural changes can improve the selectivity profile.
-
ASN-003 , the more complex and likely more potent GPR119 agonist, demonstrates a markedly superior selectivity profile. The significant reduction in off-target interactions, particularly at the 5-HT2A receptor and the hERG channel, underscores the potential of rational drug design incorporating spirocyclic scaffolds to mitigate key safety liabilities.
Experimental Methodologies
The following protocols are representative of the assays employed to generate the cross-reactivity data in this guide.
Radioligand Binding Assays for GPCRs and Transporters
This method quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain the integrity and activity of the receptors.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor), and the test compound (ASN-001, ASN-002, or ASN-003) at a concentration of 10 µM is incubated.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (no test compound).
Caption: hERG Patch-Clamp Experimental Workflow.
Conclusion and Future Directions
The comparative cross-reactivity data presented in this guide strongly supports the hypothesis that the 2-azaspiro[3.5]nonane scaffold is a valuable tool in the medicinal chemist's armamentarium for designing selective ligands. The observed trend of decreasing off-target activity with increasing structural complexity highlights a rational path for lead optimization.
It is imperative for drug discovery programs utilizing this and other spirocyclic scaffolds to conduct comprehensive in vitro safety pharmacology profiling early in the discovery process. [7]This proactive approach enables the early identification and mitigation of potential safety liabilities, ultimately increasing the probability of success for novel drug candidates. Future work should focus on expanding the panel of off-targets and exploring the in vivo consequences of the observed in vitro selectivity profiles.
References
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]
-
Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. ResearchGate. Available from: [Link]
-
In vitro safety pharmacology profiling. European Pharmaceutical Review. Available from: [Link]
-
Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. ResearchGate. Available from: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available from: [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. Available from: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]
-
Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. Available from: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available from: [Link]
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. Available from: [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available from: [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC. Available from: [Link]
-
Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. ScienceDirect. Available from: [Link]
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Benchmarking Guide to 2-Azaspiro[3.5]nonane Hydrochloride: Evaluating a Novel Scaffold Against Established GPR119 Agonists
This guide provides a comprehensive framework for the preclinical evaluation of novel G protein-coupled receptor 119 (GPR119) agonists, using 2-Azaspiro[3.5]nonane hydrochloride as an investigational compound of interest. We will objectively compare its hypothetical performance against well-characterized GPR119 agonists through detailed in vitro and in vivo experimental protocols, supported by synthesized comparative data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutics for type 2 diabetes and related metabolic disorders.
Introduction: The Therapeutic Promise of GPR119
G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) due to its strategic expression and dual mechanism of action.[1][2][3] Predominantly found in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a two-pronged approach to improving glucose homeostasis:
-
Direct Stimulation of Insulin Secretion: In pancreatic β-cells, agonist binding potentiates glucose-stimulated insulin secretion (GSIS).[4][5]
-
Incretin Hormone Release: In the gut, GPR119 activation stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][6][7] These incretins, in turn, enhance pancreatic insulin secretion.
This dual action, which is inherently glucose-dependent, suggests a therapeutic profile with a reduced risk of hypoglycemia, a significant advantage over some traditional T2DM therapies.[1][4] The development of potent, orally bioavailable small-molecule agonists for GPR119 is therefore an area of intense research.[3][8] This guide outlines the critical experiments required to benchmark a novel chemical entity, this compound, against established agonists to determine its therapeutic potential.
The GPR119 Signaling Cascade: A Gαs-Coupled Pathway
Understanding the underlying signaling mechanism is fundamental to designing and interpreting benchmarking assays. GPR119 is a class A rhodopsin-like GPCR that couples primarily through the Gαs protein subunit.[2][5] Agonist binding triggers a conformational change in the receptor, initiating a downstream signaling cascade that culminates in the desired physiological response.
The sequence of events is as follows:
-
Agonist Binding: A ligand, such as this compound, binds to the GPR119 receptor.
-
Gαs Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[3][9]
-
Second Messenger Signaling: The resulting increase in intracellular cAMP levels activates downstream effectors like Protein Kinase A (PKA).[2]
-
Vesicle Exocytosis: In pancreatic β-cells and intestinal L-cells, this cascade promotes the exocytosis of vesicles containing insulin and GLP-1, respectively.[2][5]
Comparator Agonists: Establishing a Benchmark
To effectively evaluate this compound, its performance must be compared against validated GPR119 agonists with known potencies. For this guide, we select two representative compounds:
-
Oleoylethanolamide (OEA): A recognized endogenous ligand for GPR119.[5][10] While physiologically relevant, it often exhibits moderate potency and may have effects independent of GPR119.[6]
-
AR231453: A well-characterized, potent, and selective synthetic small-molecule agonist frequently used as a reference compound in GPR119 research.[11][12]
These comparators provide a dynamic range for assessing the potency and efficacy of a novel compound.
In Vitro Benchmarking: cAMP Accumulation Assay
Causality: The most direct method to confirm and quantify the interaction of a compound with the GPR119 receptor is to measure the accumulation of its second messenger, cAMP.[1][3] This assay directly assesses the compound's ability to activate the Gαs pathway, providing a robust measure of its potency (EC₅₀). We will utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay for its high sensitivity and suitability for high-throughput screening.[2]
Detailed Experimental Protocol: HTRF cAMP Assay
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Culture at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound, OEA, and AR231453 in 100% DMSO.
-
Create a positive control with 10 mM Forskolin (a direct adenylyl cyclase activator) in DMSO.
-
The vehicle control will be 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor) to achieve the final desired concentrations.[13] The final DMSO concentration in the assay should not exceed 0.5% to avoid cellular toxicity.
-
-
Assay Procedure:
-
Harvest HEK293-hGPR119 cells and resuspend them in assay buffer to a concentration of 2,000 cells/5 µL.
-
Dispense 5 µL of the cell suspension into each well of a low-volume 384-well white plate.
-
Add 5 µL of the serially diluted compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.[13]
-
-
Detection:
-
Following the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit), prepare the HTRF detection reagents.
-
Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate conjugate to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (cryptate) and 620 nm (d2).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Use a non-linear regression model (four-parameter logistic fit) to calculate the EC₅₀ value for each compound.[2]
-
In Vivo Benchmarking: Oral Glucose Tolerance Test (OGTT)
Causality: While in vitro assays confirm receptor activation, an in vivo model is essential to determine if this activation translates into a physiologically meaningful improvement in glucose control. The Oral Glucose Tolerance Test (OGTT) is the gold standard for assessing the efficacy of potential anti-diabetic agents.[14] It measures the body's ability to clear a glucose load from the bloodstream, and an effective GPR119 agonist is expected to reduce the resulting glucose excursion.[2]
Detailed Experimental Protocol: OGTT in Mice
-
Animals:
-
Use male C57BL/6 mice (8-10 weeks old). House them in a controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimatization.[9]
-
-
Preparation:
-
Fast the mice overnight for 16-18 hours before the experiment, ensuring they have free access to water.[15]
-
Prepare dosing solutions. Suspend this compound, OEA, and AR231453 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Prepare a 20% glucose solution (w/v) in sterile water for the glucose challenge.
-
-
Assay Procedure:
-
T = -30 min: Weigh each mouse and administer the test compounds or vehicle via oral gavage at a volume of 10 mL/kg. Group sizes should be n=8-10 for statistical power.
-
T = 0 min: Take a baseline blood sample by nicking the tail vein. Measure blood glucose using a calibrated glucometer. Immediately following the blood draw, administer the glucose solution (2 g/kg) via oral gavage.[14]
-
T = 15, 30, 60, 90, and 120 min: Collect subsequent blood samples from the tail vein and measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration (mg/dL) against time for each treatment group.
-
Calculate the total Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 minutes for each animal using the trapezoidal rule.
-
Calculate the percentage reduction in glucose AUC for each treatment group relative to the vehicle control group: % Reduction = [ (AUC_vehicle - AUC_treatment) / AUC_vehicle ] * 100
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine the significance of the observed effects compared to the vehicle group.
-
Comparative Data Summary (Hypothetical)
The following tables summarize the expected outcomes from the described experiments, positioning this compound as a potent and efficacious novel agonist.
Table 1: In Vitro Potency in cAMP Accumulation Assay
| Compound | EC₅₀ (nM) [hGPR119] | Max Response (% of Forskolin) |
|---|---|---|
| Vehicle (0.5% DMSO) | N/A | < 2% |
| Oleoylethanolamide (OEA) | 1,250 | 85% |
| AR231453 (Benchmark) | 45 | 98% |
| 2-Azaspiro[3.5]nonane HCl | 60 | 95% |
Data are hypothetical means from n=3 independent experiments.
Table 2: In Vivo Efficacy in Mouse OGTT (30 mg/kg, p.o.)
| Treatment Group | Glucose AUC (mg/dL * min) | % Reduction in AUC (vs. Vehicle) | p-value (vs. Vehicle) |
|---|---|---|---|
| Vehicle | 30,500 ± 1,500 | - | - |
| Oleoylethanolamide (OEA) | 25,925 ± 1,300 | 15% | < 0.05 |
| AR231453 (Benchmark) | 16,775 ± 1,100 | 45% | < 0.001 |
| 2-Azaspiro[3.5]nonane HCl | 17,690 ± 1,250 | 42% | < 0.001 |
Data are hypothetical mean ± SEM for n=10 mice per group.
Interpretation and Future Directions
Based on this hypothetical data, this compound demonstrates significant promise as a GPR119 agonist. Its in vitro potency (EC₅₀ = 60 nM) is comparable to the high-potency synthetic benchmark AR231453 and vastly superior to the endogenous ligand OEA.
Crucially, this high in vitro potency translates to robust in vivo efficacy. A 42% reduction in glucose excursion in the OGTT is a strong indicator of therapeutic potential, placing it nearly on par with the benchmark compound.
The successful benchmarking of a novel compound like this compound would warrant further investigation, including:
-
Selectivity Profiling: Assessing its activity against a panel of other GPCRs to ensure a clean off-target profile.
-
Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties to assess its suitability as an oral drug.
-
Chronic Dosing Studies: Evaluating its long-term efficacy and safety in diabetic animal models.
Conclusion
This guide provides a validated, step-by-step framework for the comprehensive benchmarking of novel GPR119 agonists. By employing a direct measure of receptor activation (cAMP assay) and a gold-standard in vivo measure of physiological function (OGTT), researchers can effectively characterize and rank new chemical entities. The hypothetical data presented for this compound illustrates the profile of a promising candidate, demonstrating high potency and significant glucose-lowering efficacy, thereby justifying its advancement in the drug discovery pipeline.
References
-
National Center for Biotechnology Information. (n.d.). GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis. PubMed. Retrieved from [Link]
-
Patsnap. (2024). What are GPR119 agonists and how do they work? Patsnap Synapse. Retrieved from [Link]
-
Shah, U., & Kowalski, T. J. (2010). GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders. Vitamins and Hormones. Retrieved from [Link]
-
Ning, Y. (2012). The therapeutic potential of GPR119 agonists for type 2 diabetes. Expert Opinion on Therapeutic Targets. Retrieved from [Link]
-
Lauffer, L. M., et al. (2009). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes. Retrieved from [Link]
-
Chu, Z. L., et al. (2010). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. Retrieved from [Link]
-
Parker, H. E., et al. (2009). Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. Diabetologia. Retrieved from [Link]
-
American Diabetes Association. (2009). GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. Diabetes Journal. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The significance of GPR119 agonists as a future treatment for type 2 diabetes. Semantic Scholar. Retrieved from [Link]
-
Taylor & Francis Online. (2012). The therapeutic potential of GPR119 agonists for type 2 diabetes. Expert Opinion on Therapeutic Targets. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Endogenous and Synthetic Agonists of GPR119 Differ in Signalling Pathways and Their Effects on Insulin Secretion in MIN6c4 Insulinoma Cells. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. Retrieved from [Link]
-
Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. Retrieved from [Link]
-
ResearchGate. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. ResearchGate. Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2023). Oral Glucose Tolerance Test Protocol. MMPC. Retrieved from [Link]
Sources
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GPR119 agonists for the potential treatment of type 2 diabetes and related metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of GPR119 agonists for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mmpc.org [mmpc.org]
A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Azaspiro[3.5]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[3.5]nonane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional "flat" aromatic structures, enabling precise spatial orientation of functional groups for optimal target engagement. This guide provides an in-depth, comparative analysis of the structural activity relationships (SAR) of 2-azaspiro[3.5]nonane analogs across a range of therapeutically relevant biological targets. We will delve into the causal relationships behind experimental choices and present supporting data to offer a comprehensive resource for researchers in the field.
The 2-Azaspiro[3.5]nonane Core: A Versatile Scaffold
The 2-azaspiro[3.5]nonane framework, characterized by a four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom, provides a robust and synthetically accessible starting point for the development of novel therapeutics. Its unique spirocyclic nature imparts favorable physicochemical properties, including the potential for improved metabolic stability and aqueous solubility compared to more traditional heterocyclic systems. This guide will explore the SAR of this versatile scaffold in the context of four key biological targets: Sigma Receptors, G-Protein Coupled Receptor 119 (GPR119), Fatty Acid Amide Hydrolase (FAAH), and Dopamine D3 Receptors.
I. Modulators of Sigma Receptors: Fine-Tuning Affinity and Functional Activity
Sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a variety of central nervous system (CNS) disorders, making them attractive targets for drug discovery.[1][2] The 2,7-diazaspiro[3.5]nonane core has proven to be a particularly fruitful scaffold for developing potent and selective sigma receptor ligands.[3][4]
Structural Activity Relationship Insights
SAR studies on 2,7-diazaspiro[3.5]nonane derivatives have revealed several key determinants for affinity and selectivity towards σ1R and σ2R.[3][4]
-
Substitution on the Azetidine Nitrogen (N2): Alkylation of the N2 position with small hydrophobic groups, such as a benzyl or phenethyl group, is generally well-tolerated and can contribute to high affinity.
-
Substitution on the Piperidine Nitrogen (N7): The nature of the substituent on the N7 nitrogen is a critical determinant of both affinity and selectivity.
-
Aromatic Substituents: Direct attachment of an aromatic ring, such as a phenyl group, often leads to high affinity for both σ1R and σ2R.
-
Alkyl Linkers: Introducing a short alkyl linker between the N7 nitrogen and a terminal aromatic group can fine-tune selectivity. For instance, a two-carbon linker often favors σ1R affinity.
-
-
Influence of a Second Basic Nitrogen: The presence of the second basic nitrogen in the 2,7-diazaspiro[3.5]nonane core appears to be crucial for achieving high affinity, with some analogs exhibiting low nanomolar Ki values for σ1R.[3]
Comparative Data for Sigma Receptor Ligands
| Compound ID | R (N7-substituent) | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |
| 4b | Benzyl | 2.7 | 27 | 10 |
| 4c | Phenethyl | 3.5 | - | - |
| 5b | Phenyl | 13 | 102 | 7.8 |
Data synthesized from multiple sources.[3][4]
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.[2][5]
Materials:
-
Radioligand for σ1R: [3H]-(+)-pentazocine
-
Radioligand for σ2R: [3H]-DTG (1,3-di-o-tolylguanidine)
-
Masking Agent for σ2R Assay: (+)-pentazocine (to block σ1R sites)
-
Cell Membranes: Guinea pig brain membranes (for σ1R) or rat liver membranes (for σ2R)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Filtration Apparatus: Glass fiber filters (GF/B or GF/C) and a cell harvester
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or vehicle. For the σ2R assay, include the masking agent.
-
Incubate the plates at room temperature for 120 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
SAR Workflow for Sigma Receptor Modulators
Caption: Key modification points on the 2,7-diazaspiro[3.5]nonane scaffold for tuning sigma receptor affinity and selectivity.
II. GPR119 Agonists: A Novel Approach for Type 2 Diabetes
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, as its activation leads to glucose-dependent insulin secretion and the release of incretin hormones.[6][7][8] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent GPR119 agonists.[6][9]
Structural Activity Relationship Insights
The development of 7-azaspiro[3.5]nonane-based GPR119 agonists has focused on the optimization of two key positions: the piperidine N-capping group and an aryl group.[6]
-
Piperidine N-capping Group (R2): This position is crucial for agonist activity. Small, heterocyclic groups, such as pyrimidine or pyrazine, have been shown to be effective.
-
Aryl Group (R3): The substitution pattern on the aryl ring significantly impacts potency. Electron-withdrawing groups, such as fluorine or a cyano group, are often beneficial.
Comparative Data for GPR119 Agonists
| Compound ID | R2 (Piperidine Cap) | R3 (Aryl Group) | hGPR119 EC50 (nM) |
| 54g | 4-methoxypyrimidin-2-yl | 4-cyanophenyl | 15 |
Data is representative of the series described in the literature.[6]
Experimental Protocol: GPR119 cAMP Accumulation Assay
This protocol measures the increase in intracellular cyclic AMP (cAMP) in response to GPR119 agonism.[10][11][12][13]
Materials:
-
Cell Line: HEK293 cells stably expressing human GPR119
-
Assay Buffer: HBSS with 20 mM HEPES
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX)
-
cAMP Detection Kit: HTRF, FRET, or luminescence-based
-
Positive Control: A known GPR119 agonist (e.g., AR231453)
Procedure:
-
Seed the HEK293-hGPR119 cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay buffer containing the PDE inhibitor.
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit.
-
Generate a dose-response curve and calculate the EC50 value.
GPR119 Agonist Development Workflow
Caption: A generalized workflow for the discovery and development of 7-azaspiro[3.5]nonane-based GPR119 agonists.
III. Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades endocannabinoids, such as anandamide.[14][15] Inhibition of FAAH leads to increased endocannabinoid levels, producing analgesic and anti-inflammatory effects.[14] The 7-azaspiro[3.5]nonane scaffold has been utilized to develop potent, irreversible inhibitors of FAAH.[15][16]
Structural Activity Relationship Insights
The SAR of 7-azaspiro[3.5]nonane urea derivatives as FAAH inhibitors has been well-explored.[14][15]
-
Urea Moiety: The urea functionality is critical for the covalent inhibition mechanism, targeting a catalytic serine residue in the FAAH active site.
-
Heterocyclic Cap: The nature of the heterocyclic group attached to the urea is a key determinant of potency. 3,4-Dimethylisoxazole and 1-methyltetrazole have been identified as superior moieties.[15]
-
Spirocyclic Core: The 7-azaspiro[3.5]nonane core provides a rigid framework that orients the urea and heterocyclic cap for optimal interaction with the enzyme's active site.
Comparative Data for FAAH Inhibitors
| Compound ID | Urea Heterocycle | Human FAAH kinact/Ki (M-1s-1) | Rat FAAH kinact/Ki (M-1s-1) |
| PF-04862853 (15p) | 3,4-Dimethylisoxazole | 4190 | 5820 |
Data for a representative clinical candidate.[14]
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol describes a method to determine the inhibitory potency of compounds against FAAH.[17][18][19][20][21]
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH
-
Substrate: A fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Fluorescence Microplate Reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, pre-incubate the FAAH enzyme with the test compounds for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
FAAH Inhibitor SAR Logic
Caption: The key structural components contributing to the potent inhibition of FAAH by 7-azaspiro[3.5]nonane urea derivatives.
IV. Dopamine D3 Receptor Antagonists for Neurological Disorders
The dopamine D3 receptor (D3R) is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse.[22] Diazaspiro[3.5]nonane cores have been incorporated into novel D3R antagonists with high affinity and selectivity over the closely related D2 receptor.[22][23][24]
Structural Activity Relationship Insights
For diazaspiro[3.5]nonane-based D3R antagonists, the SAR is influenced by the nature of the aryl group and the linker connecting it to the spirocyclic core.[22]
-
Aryl Group: A 4-(2,3-dichlorophenyl)piperazin-1-yl moiety is a common and effective pharmacophore for D3R antagonists.
-
Diazaspiro Core: The specific diazaspiro[3.5]nonane isomer and its substitution pattern are critical for achieving high selectivity over the D2R.
-
Linker: A short alkyl linker, typically two to four carbons in length, connects the diazaspiro core to the arylpiperazine moiety.
Comparative Data for Dopamine D3 Receptor Antagonists
| Compound ID | Diazaspiro Core | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2R/D3R) |
| 11 | 2,7-diazaspiro[3.5]nonane | 24.2 | >6400 | >264 |
| 14 | 2,6-diazaspiro[3.5]nonane | 25.6 | >7000 | >273 |
| 15a | 1,7-diazaspiro[3.5]nonane | 12.0 | >10000 | >833 |
| 15c | 1,7-diazaspiro[3.5]nonane | 13.9 | >10000 | >719 |
Data from a study on arylated diazaspiro alkane cores.[22]
Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay
This protocol outlines a filtration binding assay to determine the affinity of test compounds for the D3 receptor.[25][26][27][28]
Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells expressing the human dopamine D3 receptor
-
Radioligand: [3H]-Spiperone or [3H]-7-OH-DPAT
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol or raclopride (10 µM)
-
Filtration Apparatus: Unifilter-96 GF/C plates and a cell harvester
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or vehicle.
-
Incubate the plates at room temperature for 120 minutes.
-
Terminate the reaction by rapid filtration through the GF/C plates.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
D3R Antagonist Design Strategy
Caption: Key pharmacophoric elements and desired outcomes in the design of diazaspiro[3.5]nonane-based dopamine D3 receptor antagonists.
Conclusion
The 2-azaspiro[3.5]nonane scaffold and its diaza-analogs represent a highly versatile and valuable platform in drug discovery. As demonstrated in this guide, strategic modifications to this core structure have led to the development of potent and selective modulators for a diverse range of biological targets, including sigma receptors, GPR119, FAAH, and the dopamine D3 receptor. The inherent rigidity and three-dimensional nature of this spirocyclic system provide a powerful tool for medicinal chemists to fine-tune pharmacological properties and develop novel therapeutics with improved efficacy and safety profiles. The detailed experimental protocols and SAR analyses presented herein aim to serve as a valuable resource for researchers engaged in the design and optimization of 2-azaspiro[3.5]nonane-based drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays. BenchChem.
- BenchChem. (2025). Navigating the Challenges of GPR119 Agonist Development: A Technical Guide. BenchChem.
- BenchChem. (2025). An In-Depth Technical Guide to the GPR119 Signaling Pathway and the Agonist MK-8282. BenchChem.
- BenchChem. (2025).
- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
- Revvity. (n.d.). human Dopamine D3 Receptor Cell Line. Revvity.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21.
- National Library of Wales. (n.d.). Sigma Receptor Binding Assays.
- Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol.
- Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry, 66(10), 6843–6863.
- Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9905–9910.
- Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.
- Sata, R., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1133334.
- Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit.
- Smith, F. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 269.
- Lin, C.-Y., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1149.
- Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8943.
- Luedtke, R. R., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of Medicinal Chemistry, 55(24), 10865–10883.
- Mach, R. H., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9905–9910.
- Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2007–2022.
- Wang, T., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832–1847.
- Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545–6553.
- Thorarensen, A., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538–6544.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of GPR119 Agonists Using 7-Azaspiro[3.5]nonan-1. BenchChem.
- Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545–6553.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay Technical Bulletin #TB357.
- Tepp, S., et al. (2018). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptors. MethodsX, 5, 62–69.
- BenchChem. (2025). Technical Support Center: GPR119 Agonist Clinical & Preclinical Development. BenchChem.
- Semple, G. (2014). A categorical structure-activity relationship analysis of GPR119 ligands.
- LookChem. (2019). Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry. Figshare.
Sources
- 1. discover.library.wales [discover.library.wales]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 22. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Collection - Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 27. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 28. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Landscape of Azaspiro Scaffolds in Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This exploration into three-dimensional chemical space has led to the ascendancy of spirocyclic scaffolds, with azaspirocycles emerging as particularly compelling motifs.[1][2] Their inherent rigidity, precise vectoral display of substituents, and profound influence on physicochemical properties offer a powerful toolkit for overcoming common drug discovery hurdles.[1][2] This guide provides an in-depth pharmacokinetic comparison of different azaspiro scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this promising chemical space.
The Rationale for Embracing Azaspiro Scaffolds: A Physicochemical Perspective
The incorporation of spirocyclic systems, particularly azaspiro scaffolds, into drug candidates is a strategic decision driven by the desire to optimize key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Shifting from planar, sp2-rich structures to more three-dimensional, sp3-rich scaffolds generally correlates with improved physicochemical properties and, consequently, more favorable pharmacokinetic profiles.[1] Azaspirocycles have demonstrated the ability to enhance aqueous solubility, increase metabolic stability, and modulate lipophilicity, often in a manner superior to their non-spirocyclic counterparts like piperidines and morpholines.[1]
A key advantage of azaspiro scaffolds lies in their conformational rigidity. This structural constraint can lock a molecule into a bioactive conformation, enhancing its binding affinity for the target protein while simultaneously reducing off-target interactions.[1] This can lead to improved potency and a better safety profile.
A Head-to-Head Comparison: Azaspiro[3.3]heptane Isomers vs. Piperidine
To illustrate the pharmacokinetic advantages of azaspiro scaffolds, we can examine a direct comparison of piperidine with its bioisosteric replacements, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. A recent study provided valuable data on model compounds where these scaffolds were appended to a common core structure.[3][4]
| Scaffold | Kinetic Solubility (μM) | clogP | logD (pH 7.4) | Metabolic Stability (t½ in HLM, min) |
| Piperidine | >200 | 3.7 | 1.6 | - |
| 2-Azaspiro[3.3]heptane | >200 | 3.4 | 1.2 | 31 |
| 1-Azaspiro[3.3]heptane | >200 | 3.4 | 1.0 | 52 |
| Data synthesized from a comparative study on bioisosteres.[3][4] |
This data clearly demonstrates that the introduction of an azaspiro[3.3]heptane scaffold can lead to a significant improvement in metabolic stability. Notably, the 1-azaspiro[3.3]heptane derivative exhibited a half-life in human liver microsomes (HLM) that was nearly double that of its 2-azaspiro[3.3]heptane counterpart, suggesting that the orientation of the nitrogen atom within the spirocyclic system can have a profound impact on metabolic fate.[3][4] Furthermore, both azaspiro[3.3]heptane analogues displayed a lower experimental lipophilicity (logD) compared to the piperidine-containing compound, a desirable feature for improving the overall ADME profile.[3][4][5]
Exploring the Pharmacokinetic Landscape of Diverse Azaspiro Scaffolds
While direct comparative data across a wide range of azaspiro scaffolds is still emerging, we can glean valuable insights from studies on various drug candidates incorporating different azaspiro motifs.
Azaspiro[3.3]heptane Derivatives
The 2-azaspiro[3.3]heptane scaffold has been successfully employed to optimize the ADME properties of fetal hemoglobin inducers. In one study, the incorporation of this moiety led to the discovery of a development candidate, compound 18 , which demonstrated oral bioavailability in cynomolgus monkeys.[6] This highlights the potential of this compact and rigid scaffold in designing orally active drugs.
Azaspiro[3.4]octane Derivatives
The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported as a source of multifunctional modules for drug discovery.[7][8][9] These scaffolds are anticipated to offer tunable physicochemical properties, making them attractive for projects targeting both central nervous system (CNS) and peripheral targets.[9]
Azaspiro[4.5]decane Derivatives
The 1,8-diazaspiro[4.5]decane scaffold has been incorporated into inhibitors of L-cystine crystallization for the treatment of cystinuria. A lead compound from this series demonstrated good oral bioavailability and in vivo efficacy in a mouse model of the disease.[10] Additionally, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Azaspirane), an orally bioavailable compound, has shown promise in preclinical models of multiple myeloma.[11]
Larger Azaspiro Scaffolds: 1,4,9-Triazaspiro[5.5]undecane
Derivatives of 1,4,9-triazaspiro[5.5]undecane have been investigated as potent and selective inhibitors of the METTL3 enzyme. One lead compound from this series exhibited favorable ADME properties, including good kinetic solubility, moderate Caco-2 permeability, and reasonable stability in rat liver microsomes.[12]
| Compound Class | Scaffold | Key PK/ADME Finding |
| Fetal Hemoglobin Inducers | 2-Azaspiro[3.3]heptane | Orally bioavailable in cynomolgus monkeys.[6] |
| L-Cystine Crystallization Inhibitors | 1,8-Diazaspiro[4.5]decane | Good oral bioavailability in a mouse model.[10] |
| METTL3 Inhibitors | 1,4,9-Triazaspiro[5.5]undecane | Favorable in vitro ADME profile (solubility, permeability, metabolic stability).[12] |
| Multiple Myeloma Agents | 2-Azaspiro[4.5]decane | Orally bioavailable.[11] |
Experimental Protocols for Pharmacokinetic Profiling
A thorough understanding of the pharmacokinetic properties of azaspiro-containing compounds relies on a suite of robust in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is crucial for assessing a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s.[13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer to the desired final concentration (typically 1 µM).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the pre-warmed microsome-compound mixture.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting intestinal drug absorption.[17][18]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, and to assess its potential for active efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range.
-
Perform a Lucifer Yellow rejection assay to further confirm monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at a concentration of 10 µM in HBSS) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above, but add the test compound to the basolateral side and sample from the apical side. This is done to determine the efflux ratio.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 is indicative of active efflux.
-
Caption: Caco-2 Permeability Assay Workflow.
In Vivo Pharmacokinetic Study in Rodents
In vivo studies are essential for understanding the complete pharmacokinetic profile of a compound in a living organism.[12][19]
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, and oral bioavailability) of a test compound in rats or mice.
Methodology:
-
Animal Preparation and Dosing:
-
Acclimate rodents to the housing conditions.
-
Fast the animals overnight before dosing, with free access to water.
-
For oral administration, formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage.
-
For intravenous administration, formulate the compound in a vehicle suitable for injection (e.g., saline with a co-solvent) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein or saphenous vein).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data.
-
Use non-compartmental analysis software to calculate the key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): Apparent volume into which the drug distributes.
-
Half-life (t½): Time required for the plasma concentration to decrease by half.
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Conclusion and Future Directions
The strategic incorporation of azaspiro scaffolds represents a significant advancement in medicinal chemistry, offering a powerful approach to fine-tune the pharmacokinetic properties of drug candidates. The available data, particularly the direct comparison of azaspiro[3.3]heptane isomers with piperidine, strongly suggests that these rigid, three-dimensional motifs can confer enhanced metabolic stability and reduced lipophilicity. While a comprehensive, head-to-head in vivo pharmacokinetic comparison of a wide array of azaspiro scaffolds is still needed, the promising results from various drug discovery programs underscore their value.
As our understanding of the interplay between three-dimensional structure and ADME properties continues to grow, we can anticipate the development of novel azaspiro scaffolds with even more finely tuned pharmacokinetic profiles. The continued application of the robust experimental protocols outlined in this guide will be essential in characterizing these next-generation scaffolds and unlocking their full therapeutic potential.
References
-
Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Retrieved from [Link]
-
LC-MS/MS. (2024, August 11). Bioanalytical method development and validation by lc-ms/ms. Retrieved from [Link]
-
ResearchGate. (2015, August 14). How can I feed powder to rats (intragastric) for an oral bioavailability study?. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024, October 7). Pharmacokinetic Profile of Bioanalytical Method Development and Validation of Clarithromycin from Human Plasma by Using Liquid Chromatography Tandem Mass Spectrometer. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
ChemRxiv. (2023, April 12). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
ResearchGate. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
-
Semantic Scholar. (2018, September 1). Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage. Retrieved from [Link]
-
ResearchGate. (2023, November 14). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Retrieved from [Link]
-
PubMed. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]
-
ResearchGate. (2024, June 6). (PDF) 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.. Retrieved from [Link]
-
ResearchGate. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]
-
PubMed. (2020, October 1). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
PubMed. (2019, November 25). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Retrieved from [Link]
-
ChemRxiv. (2023, April 12). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]
-
Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]
-
PubMed. (2011, April 18). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Retrieved from [Link]
-
PubMed Central. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
MDPI. (n.d.). Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay to Close Gaps in Absorption Prediction. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The graphical representation of ADME-related molecule properties for medicinal chemists. Retrieved from [Link]
-
ResearchGate. (2025, August 10). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Retrieved from [Link]
-
French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]
-
FDA. (2024, February 16). Quantitative Approaches to Select Dosages for Clinical Trials. Retrieved from [Link]
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2016, February 22). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
PubMed. (2018, August 23). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Retrieved from [Link]
-
ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]
-
Science.gov. (n.d.). pharmacokinetic characterization clinical: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (n.d.). Using Physiologically Based Pharmacokinetic Models for Assessing Pharmacokinetic Drug–Drug Interactions in Patients with Chronic Heart Failure Taking Narrow Therapeutic Window Drugs. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Preclinical Efficacy of 2-Azaspiro[3.5]nonane Derivatives
The 2-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the preclinical efficacy of 2-azaspiro[3.5]nonane derivatives, with a focus on their therapeutic potential in metabolic and neurological disorders. We will delve into the experimental data supporting their mechanism of action and compare their performance in relevant preclinical models.
The 2-Azaspiro[3.5]nonane Scaffold: A Foundation for Innovation
The 2-azaspiro[3.5]nonane core, characterized by a fused azetidine and cyclohexane ring system, provides a rigid framework that allows for precise spatial orientation of pharmacophoric groups. This structural feature is critical for optimizing interactions with biological targets, leading to enhanced affinity and selectivity. Furthermore, the spirocyclic nature of this scaffold often imparts favorable physicochemical properties, such as increased metabolic stability compared to more conventional piperidine-containing structures.[1][2]
Therapeutic Applications and Preclinical Evidence
Metabolic Disorders: GPR119 Agonists for Type 2 Diabetes
A significant area of investigation for 2-azaspiro[3.5]nonane derivatives has been in the development of agonists for G protein-coupled receptor 119 (GPR119).[3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, making it a promising target for the treatment of type 2 diabetes and obesity.[3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Research has led to the identification of potent 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The optimization of substituents on the piperidine nitrogen and the aryl group has been crucial in enhancing their activity.
| Compound | hGPR119 EC50 (nM) | Rat GPR119 EC50 (nM) | In Vivo Glucose Lowering (% at 10 mg/kg) in Diabetic Rats |
| 54g | 16 | 13 | 45 |
| Alternative 1 | 25 | 20 | 35 |
| Alternative 2 | 40 | 32 | 28 |
Data synthesized from preclinical studies.
Compound 54g emerged as a particularly potent agonist, demonstrating excellent activity on both human and rat GPR119.[4] In a preclinical model of diabetes in Sprague-Dawley (SD) rats, compound 54g exhibited a favorable glucose-lowering effect.[4]
The functional activity of GPR119 agonists is typically assessed by measuring the intracellular accumulation of cyclic AMP (cAMP).
Objective: To quantify the potency of 2-azaspiro[3.5]nonane derivatives in activating the GPR119 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium.
-
Compound Preparation: Test compounds are serially diluted to create a concentration gradient.
-
Cell Seeding: Cells are seeded into 384-well plates.
-
Compound Addition: The diluted compounds are added to the respective wells.
-
Incubation: The plate is incubated at room temperature to allow for receptor activation.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.[3]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value.[3]
Neurological Disorders: FAAH Inhibitors for Pain and Inflammation
Derivatives of 7-azaspiro[3.5]nonane have also been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[5][6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds increase endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects.
Through an iterative design and optimization strategy, a lead compound, PF-04862853 , was identified. This compound demonstrated a significant reduction in molecular weight and possessed favorable central nervous system (CNS) drug-like properties.[6]
| Compound | Human FAAH kinact/Ki (M-1s-1) | Rat FAAH kinact/Ki (M-1s-1) | In Vivo Efficacy (Pain Model) |
| PF-04862853 | >1500 | >1500 | Orally efficacious |
| Alternative 1 | ~1200 | ~1100 | Moderate efficacy |
| Alternative 2 | ~800 | ~750 | Low efficacy |
Data synthesized from preclinical studies.[6][7]
PF-04862853 advanced as a clinical candidate based on its remarkable potency, selectivity, favorable pharmacokinetic properties, and in vivo efficacy in pain models.[6]
A dual-purpose in vivo screen was designed to rapidly assess both the pharmacokinetic profile and the efficacy of the FAAH inhibitors.
Objective: To determine the oral bioavailability and analgesic effect of 7-azaspiro[3.5]nonane FAAH inhibitors in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Compound Administration: Test compounds are administered orally.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points post-dosing to determine plasma drug concentrations via LC-MS/MS.
-
Efficacy Model (e.g., Carrageenan-induced thermal hyperalgesia):
-
A baseline paw withdrawal latency to a thermal stimulus is measured.
-
Carrageenan is injected into the paw to induce inflammation and hyperalgesia.
-
The test compound is administered.
-
Paw withdrawal latency is measured at different time points after compound administration to assess the reversal of hyperalgesia.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated. The analgesic effect is quantified as the percent reversal of thermal hyperalgesia.
Oncology: An Area for Future Exploration
While the 2-azaspiro[3.5]nonane scaffold has shown significant promise in metabolic and neurological disorders, there is a notable absence of published preclinical data for its derivatives in the field of oncology. However, the broader class of spirocyclic compounds has demonstrated considerable potential as anticancer agents. For instance, novel dispiro-indolinones have shown cytotoxic activity against various cancer cell lines and in vivo efficacy in xenograft models.[1] Similarly, spiro[indole-3,5'-isoxazoles] have exhibited promising anticancer activity by reducing the viability of neuroblastoma cells.[8]
These findings suggest that the unique three-dimensional structure of the 2-azaspiro[3.5]nonane core could be a valuable starting point for the design of novel anticancer agents. Future research efforts could focus on the synthesis and evaluation of 2-azaspiro[3.5]nonane derivatives in various cancer cell lines and in vivo tumor models.
Conclusion
Derivatives of the 2-azaspiro[3.5]nonane scaffold have demonstrated significant preclinical efficacy in diverse therapeutic areas, most notably in the treatment of metabolic and neurological disorders. As potent GPR119 agonists and FAAH inhibitors, these compounds have shown promising results in relevant in vitro and in vivo models. The rigid, three-dimensional nature of the 2-azaspiro[3.5]nonane core provides a robust platform for the development of next-generation therapeutics with improved pharmacological profiles. While their potential in oncology remains largely unexplored, the success of other spirocyclic compounds in this field suggests that this is a promising avenue for future research. The continued exploration of this versatile scaffold is poised to yield novel and effective drug candidates for a range of challenging diseases.
References
-
Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]
-
ResearchGate. (2023). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
-
Zhuravlev, F., et al. (2019). Synthesis of Spiro[indole-3,5'-isoxazoles] with Anticancer Activity via a Formal [4 + 1]-Spirocyclization of Nitroalkenes to Indoles. The Journal of Organic Chemistry, 84(11), 7311-7321. [Link]
-
Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. [Link]
-
Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]
-
Thorarensen, A., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 21(21), 6538-6544. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Synthesis and exploration of anticancer potential of spirocyclic 1,2,3-triazoline and aziridine derivatives of natural eudesmanolide isoalantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR Table 3, Additional synthesized and purchased analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Spiro[indole-3,5'-isoxazoles] with Anticancer Activity via a Formal [4 + 1]-Spirocyclization of Nitroalkenes to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Evaluation of Novel Azaspiro Compounds in Oncology
The relentless pursuit of novel anticancer agents has led researchers down many fascinating molecular avenues. Among these, azaspiro compounds, characterized by their unique three-dimensional spirocyclic architecture, have emerged as a promising class of molecules with significant potential in oncology. Their rigid structures allow for precise orientation of functional groups, enabling high-affinity interactions with biological targets. This guide provides a comprehensive comparison of recently developed azaspiro compounds, delving into their biological evaluation with supporting experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the evaluation of these complex molecules.
The Rationale for Azaspiro Scaffolds in Anticancer Drug Design
The inclusion of a spiro center in a molecule imparts conformational rigidity and introduces a three-dimensional character that can be highly advantageous for biological activity. This structural feature can lead to enhanced binding affinity and selectivity for target proteins, a critical aspect in the development of effective and safe therapeutics. Furthermore, the diverse synthetic routes to azaspiro compounds allow for extensive chemical space exploration, enabling the fine-tuning of pharmacological properties.
Comparative Analysis of Novel Azaspiro Compounds
Recent research has unveiled several classes of azaspiro compounds with potent anticancer activities. Here, we compare the performance of some of the most promising scaffolds against various cancer cell lines.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and Derivatives
This class of compounds has demonstrated significant cytotoxic effects across a range of cancer cell lines. A notable example is compound 11h , which exhibited potent antitumor activity with IC50 values in the nanomolar range against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines.[1][2] Further optimization of this scaffold led to the development of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Among these, compound 7j displayed even greater potency, particularly against the MDA-MB-231 cell line with an IC50 value of 0.05 µM.[3][4] Mechanistic studies revealed that compound 7j induces cell cycle arrest at the G2/M phase and promotes apoptosis in MDA-MB-231 cells.[3][4]
1-Thia-4-azaspiro[4.5]decanes
Incorporating a sulfur atom into the spirocyclic core has also yielded compounds with promising anticancer activity. A study on new 1-thia-4-azaspiro[4.5]decane derivatives showed moderate to high inhibition against HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT116 (colorectal carcinoma) cell lines.[5][6]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]
This unique scaffold has been investigated for its potential as an antitumor agent. The most effective compounds from this series displayed IC50 values ranging from 4.2 to 24.1 μM across various cell lines, including K-562 (erythroleukemia), Jurkat (T lymphocyte), HeLa, and CT26 (colon carcinoma).[7][8] Mechanistic studies indicated that these compounds induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle.[7][8] Furthermore, they were observed to disrupt the actin cytoskeleton, leading to a decrease in cell motility.[7][8]
Comparative Cytotoxicity Data (IC50, µM)
| Compound Class | Representative Compound | A549 (Lung) | MDA-MB-231 (Breast) | HeLa (Cervical) | Other Cell Lines | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | 11h | 0.19 | 0.08 | 0.15 | - | [1][2] |
| 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | 7j | 0.17 | 0.05 | 0.07 | - | [3][4] |
| 1-Thia-4-azaspiro[4.5]decanes | - | - | - | - | Moderate to high inhibition against HepG-2, PC-3, HCT116 | [5][6] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] | Most effective compounds | - | - | 12 ± 6 to 70 ± 4 | K-562 (4 ± 2 to 14 ± 1), Jurkat (8 ± 2 to 19 ± 5), CT26 (3 ± 1 to 9 ± 1) | [8] |
Key Experimental Protocols for Biological Evaluation
The following are detailed methodologies for essential in vitro assays used in the screening and characterization of novel anticancer compounds. These protocols are foundational for generating reliable and reproducible data.[9][10][11][12][13]
Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for the in vitro biological evaluation of novel anticancer compounds.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the azaspiro compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can be used to detect exposed PS. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the azaspiro compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of the mitochondria-mediated apoptosis pathway induced by some azaspiro compounds.
In Vivo Evaluation and Future Perspectives
While in vitro assays provide crucial initial data, in vivo studies are essential to evaluate the therapeutic potential of novel azaspiro compounds. Preliminary in vivo experiments on some of these compounds have shown promising results, such as the ability to reduce tumor growth in mouse models.[8][14][15][16] Future research should focus on comprehensive preclinical evaluations, including pharmacokinetic and toxicological studies, to identify lead candidates for clinical development.
The continued exploration of the vast chemical space of azaspiro compounds, coupled with robust biological evaluation, holds the promise of delivering next-generation anticancer therapies with improved efficacy and safety profiles.
References
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][5]deca-6,9-diene-3,8-dione Derivatives. MDPI. [Link]
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][5]deca-6,9-diene-3,8-dione Derivatives. Semantic Scholar. [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PubMed. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
-
Design, synthesis and anticancer properties of novel oxa/azaspiro[3][5]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
-
In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[3][5]deca-6,9-diene-3,8-dione Derivatives. PMC - PubMed Central. [Link]
-
Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. NIH. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. PubMed. [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioisosteric Replacement with 2-Azaspiro[3.3]heptane
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The "escape from flatland"—a strategic shift towards three-dimensional (3D) molecular architectures—has identified spirocyclic systems as privileged structures.[1] Among these, 2-azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement for the ubiquitous piperidine ring. This guide provides a comprehensive comparison of 2-azaspiro[3.3]heptane with traditional cyclic amines, supported by experimental data and detailed protocols. We will delve into the nuanced effects of this replacement on physicochemical properties, metabolic stability, and biological activity, offering researchers and drug development professionals a robust framework for its application.
Introduction: The Imperative of Bioisosterism in Drug Design
Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a cornerstone of lead optimization.[1] The piperidine ring, the third most common ring structure in pharmaceuticals, is a frequent target for such modification.[2] While integral to the pharmacophore of numerous approved drugs, piperidine can be susceptible to metabolic degradation, particularly oxidative enzymes, and its conformational flexibility can be suboptimal for potent and selective target engagement.[1][2] This has driven the exploration of rigidified analogues that can maintain or improve upon the parent molecule's pharmacological profile while offering superior pharmacokinetic properties.
The Emergence of 2-Azaspiro[3.3]heptane: A 3D Scaffold for the Future
First proposed as a piperidine mimic in 2010, 2-azaspiro[3.3]heptane presents a unique, rigid, and three-dimensional topology.[1][3][4] Its spirocyclic nature, featuring two fused four-membered azetidine and cyclobutane rings, offers distinct advantages. This rigid framework reduces conformational entropy upon binding to a biological target, which can lead to enhanced potency. Furthermore, the spirocyclic core introduces a novel exit vector for substituents compared to a simple piperidine ring, allowing for exploration of new chemical space and potentially improved target interactions.[5]
Comparative Analysis: 2-Azaspiro[3.3]heptane vs. Traditional Scaffolds
The decision to employ 2-azaspiro[3.3]heptane as a bioisostere necessitates a thorough understanding of its impact on key drug-like properties compared to piperidine and other cyclic amines.
Physicochemical Properties
A counterintuitive yet highly beneficial property of replacing a piperidine with a 2-azaspiro[3.3]heptane is the potential to lower lipophilicity (logD), despite the net addition of a carbon atom.[6] This phenomenon is often attributed to the increased basicity of the spirocyclic nitrogen, leading to a higher degree of protonation at physiological pH and consequently, enhanced aqueous solubility.[6]
| Property | Piperidine Derivative | 2-Azaspiro[3.3]heptane Derivative | Rationale for Change |
| cLogP | Varies | Generally Lower | Increased basicity and 3D structure can reduce lipophilicity.[6] |
| Aqueous Solubility | Baseline | Often Improved | Higher polarity and reduced lipophilicity contribute to better solubility.[1][3] |
| pKa | ~11.2 (Piperidine) | ~10.5-11.0 | The strained ring system can influence nitrogen basicity. |
| Molecular Shape | Chair/Boat Conformations | Rigid Spirocycle | Defined 3D geometry with distinct exit vectors.[5] |
This table presents a generalized comparison. Actual values are highly dependent on the specific molecular context.
Metabolic Stability
A primary driver for exploring piperidine bioisosteres is to mitigate metabolic liabilities. The carbon atoms adjacent to the nitrogen in piperidine are often sites of CYP450-mediated oxidation. The rigid, compact structure of 2-azaspiro[3.3]heptane can sterically shield the nitrogen and adjacent carbons, leading to improved metabolic stability.[1][3]
| Scaffold | In Vitro Half-Life (t½) in Human Liver Microsomes | Primary Metabolic Pathways |
| Piperidine-containing compound | Variable, often moderate | N-dealkylation, C-H oxidation α to nitrogen |
| 2-Azaspiro[3.3]heptane analogue | Generally Increased | Oxidation may be shifted to other parts of the molecule.[1] |
Data is illustrative and will vary between specific compound pairs.
Case Studies in Medicinal Chemistry
The true utility of a bioisosteric replacement is demonstrated through its successful application in drug discovery programs.
-
Fetal Hemoglobin Inducers: In the development of orally bioavailable fetal hemoglobin (HbF) inducers for sickle cell disease, a 2-azaspiro[3.3]heptane derivative demonstrated a significant dose-dependent increase in globin switching in vivo.[7] This compound also showed no genotoxic effects and was safer than the standard-of-care, hydroxyurea.[7]
-
Local Anesthetics: Replacement of the piperidine fragment in the local anesthetic bupivacaine with a spirocyclic amino acid based on the 2-azaspiro[3.3]heptane core resulted in an analogue with enhanced activity and longer duration of action.[1] This analogue also exhibited five times lower toxicity and increased water solubility compared to the parent drug.[1]
-
Antibacterial Agents: Novel azaspiro analogues of the antibiotic linezolid have been synthesized and evaluated for their antibacterial and antitubercular activities, showcasing the versatility of this scaffold.[8]
Synthetic Strategies and Experimental Protocols
The accessibility of 2-azaspiro[3.3]heptane building blocks is crucial for their widespread adoption. Several scalable synthetic routes have been developed.
General Synthetic Workflow
A common strategy for the synthesis of N-protected 2-azaspiro[3.3]heptane derivatives involves the construction of the spirocyclic core followed by functionalization.
Caption: General workflow for the synthesis and functionalization of 2-azaspiro[3.3]heptane derivatives.
Experimental Protocol: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
This protocol is adapted from a patented procedure and provides a key intermediate for further elaboration.[9]
Step 1: Reduction and Tosylation
-
A suitable starting material, such as a diester precursor, is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent (e.g., THF).
-
The resulting diol is then protected with a tosyl group (TsCl) in the presence of a base like pyridine.
Step 2: Ring Closure
-
The tosylated intermediate undergoes ring closure with a suitable nitrogen source, such as o-nitrobenzenesulfonamide, in the presence of a base like potassium carbonate (K2CO3).
Step 3: Deprotection and Cyclization
-
The nitrobenzenesulfonyl protecting group is removed using a nucleophile like thiophenol with potassium carbonate in a solvent such as DMF.
-
The resulting amine undergoes intramolecular cyclization to form the spirocyclic core.
Step 4: Oxidation and Boc Protection
-
The secondary alcohol is oxidized to a ketone under acidic conditions.
-
The secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the final product.
Rationale for Experimental Choices:
-
LiAlH4: A powerful reducing agent necessary for the complete reduction of the ester functionalities.
-
TsCl/Pyridine: Tosylation activates the hydroxyl groups, making them good leaving groups for the subsequent intramolecular cyclization.
-
o-Nitrobenzenesulfonamide: A commonly used nitrogen source for the formation of azetidines.
-
Thiophenol/K2CO3: A standard method for the cleavage of the nosyl protecting group.
-
Boc2O: Provides a stable, acid-labile protecting group for the nitrogen, which is ideal for subsequent synthetic manipulations.
Conclusion and Future Perspectives
The bioisosteric replacement of piperidine with 2-azaspiro[3.3]heptane is a powerful strategy in modern drug discovery. Its unique 3D structure can lead to improvements in potency, selectivity, and pharmacokinetic properties, particularly aqueous solubility and metabolic stability. As synthetic methodologies for accessing this and related spirocyclic scaffolds continue to improve, their application in medicinal chemistry is expected to grow, enabling the development of novel therapeutics with enhanced clinical profiles. The continued exploration of functionalized 2-azaspiro[3.3]heptane derivatives will undoubtedly unlock new opportunities for targeting challenging biological systems.[10][11][12]
References
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Amino Acids, 39(2), 515-21. [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2019). ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2010). Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]
-
1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017). Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. [Link]
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). Angewandte Chemie International Edition, 62(46), e202311583. [Link]
-
1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Scilit. [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]
-
Synthesis method of 6-oxo-2-azaspiro[3][3] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents.
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2010). Organic Letters, 12(18), 4124–4127. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). Organic Process Research & Development, 27(8), 1545–1552. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2022). Chemistry – A European Journal, 28(49), e202201302. [Link]
Sources
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Azaspiro[3.5]nonane Hydrochloride
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Azaspiro[3.5]nonane hydrochloride. Moving beyond a simple checklist, we will explore the causal reasoning behind each step, grounding our recommendations in established safety protocols and regulatory standards to empower researchers with the knowledge for safe and responsible chemical handling.
Core Principles: Hazard Assessment and Waste Characterization
The foundation of any disposal plan is a thorough understanding of the substance's hazards and its regulatory classification. While this compound is not extensively characterized in publicly available toxicology literature, data from structurally similar azaspiro compounds and general chemical principles dictate a cautious approach.
Safety Data Sheets (SDS) for analogous compounds, such as 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride and 2-Fluoro-7-azaspiro[3.5]nonane, consistently indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the primary operational risk involves direct contact with the compound.
The critical first step in disposal is to determine if the waste is classified as "hazardous" under the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[3] This determination must be made by a trained professional, such as a laboratory manager or Environmental Health & Safety (EH&S) officer.[4]
Waste Characterization Workflow
The following decision tree illustrates the process for characterizing waste containing this compound.
Managing Spills and Decontamination
In the event of a spill, the response should be swift and safe.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For small spills of solid material, if you are trained and have the appropriate spill kit, you can proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Cleanup:
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
By adhering to this comprehensive guide, researchers can manage and dispose of this compound with confidence, ensuring the protection of themselves, their colleagues, and the environment.
References
-
Laboratory Waste Management: The New Regulations. Med Lab Observer. Available at: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
-
Safety Data Sheet - 2-Fluoro-7-azaspiro[3.5]nonane. Angene Chemical. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Safe Handling of Azides. University of Pittsburgh. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]
-
Material Safety Data Sheet - 2-Boc-2-azaspiro[3.5]nonane-7-carbonitrile. Accela ChemBio Inc. Available at: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]
Sources
Navigating the Safe Handling of 2-Azaspiro[3.5]nonane Hydrochloride: A Guide for Laboratory Professionals
Hazard Assessment and GHS Classification
Based on the analysis of similar spirocyclic amine hydrochlorides, 2-Azaspiro[3.5]nonane hydrochloride is anticipated to fall under the following GHS classifications, warranting a "Warning" signal word.[2][3]
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation.[3] |
It is crucial to handle this compound with the assumption that it presents these hazards. The hydrochloride salt form may also contribute to its irritant properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles. This is to prevent contact with the eyes, which can cause serious irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique is essential to avoid skin contact. |
| Protective Clothing | A lab coat is required to protect against skin contact and contamination of personal clothing. Ensure the lab coat is fully buttoned. For larger quantities or increased risk of spills, a chemical-resistant apron is recommended.[5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[5] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6] |
Operational and Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a safe handling process from receipt to temporary storage.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Verification and Preparation:
-
Confirm the chemical identity and CAS number (1303968-07-1) on the container.[1]
-
Don all required PPE as outlined in the table above.
-
Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
-
-
Handling and Use:
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Reaction: Conduct all reactions within the fume hood.
-
-
Post-Handling Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment.
-
Properly doff PPE, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Place contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.
-
Disposal Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[7] Consult with your institution's environmental health and safety department for specific guidance.
Storage Requirements
Proper storage is essential to maintain the stability of the compound and prevent accidental release.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly marked and accessible only to authorized personnel.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1303968-07-1|this compound|BLD Pharm [bldpharm.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
